molecular formula C6H14ClNO B3021614 4-Hydroxymethylpiperidine hydrochloride CAS No. 90748-01-9

4-Hydroxymethylpiperidine hydrochloride

Cat. No.: B3021614
CAS No.: 90748-01-9
M. Wt: 151.63 g/mol
InChI Key: CPQFGECQYJPNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxymethylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxymethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxymethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFGECQYJPNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920202
Record name (Piperidin-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62302-28-7, 90748-01-9
Record name 4-Hydroxymethylpiperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062302287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 90748-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Piperidin-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90748-01-9 (HCl salt) | Free Base CAS: 6457-49-4 IUPAC Name: Piperidin-4-ylmethanol hydrochloride

Executive Summary & Chemical Identity

4-Hydroxymethylpiperidine hydrochloride (4-HMP[1][2][3]·HCl) is a bifunctional pharmacophore essential to modern medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[4] Its utility stems from its dual reactivity: a nucleophilic secondary amine at the piperidine ring and a primary alcohol on the exocyclic methyl group.

This guide provides a rigorous technical analysis of 4-HMP·HCl, moving beyond basic catalog data to cover synthetic causality, handling protocols for hygroscopic salts, and its strategic deployment in drug discovery (e.g., GPCR ligands and kinase inhibitors).

Physicochemical Profile
PropertySpecificationContextual Note
Molecular Formula C₆H₁₃NO[1][2][3][5][6][7][8][9][10] · HClSalt form enhances stability over the free base.
Molecular Weight 151.63 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Appearance White to off-white crystalline solidHighly hygroscopic; deliquesces if improperly stored.
Solubility Water (>100 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (Hexane, Et₂O).
pKa (Free Base) ~10.8 (Piperidine N)Highly basic; requires strong buffering in biological assays.
Melting Point 118–129 °CBroad range indicates hygroscopic water absorption; dry thoroughly before MP determination.

Strategic Utility in Drug Design

4-HMP·HCl is not merely a reagent; it is a topological linker. The piperidine ring enforces a specific spatial geometry (chair conformation), positioning the hydroxymethyl group equatorially to minimize 1,3-diaxial interactions. This makes it an excellent scaffold for:

  • Spacer Design: Extending pharmacophores by ~5–6 Å from the central amine.

  • Solubility Enhancement: The secondary amine and alcohol moieties significantly lower logP, improving the water solubility of lipophilic drug candidates.

  • Pro-drug Development: The alcohol group allows for esterification, facilitating pro-drug strategies or metabolic blocking.

Visualization: Divergent Functionalization Logic

The following diagram illustrates how to selectively manipulate the Nitrogen (N) vs. Oxygen (O) termini using orthogonal protecting group strategies.

FunctionalizationStrategy Start 4-Hydroxymethylpiperidine (Starting Material) N_Protect N-Protection (Boc/Cbz) Start->N_Protect Step 1: Selectivity Control N_Funct N-Functionalization (Reductive Amination/Amide Coupling) Start->N_Funct Direct N-Alkylation (OH remains unreacted) O_Funct O-Functionalization (Alkylation/Acylation) N_Protect->O_Funct Step 2: Modify Alcohol Target1 Target A: N-Capped Ether/Ester O_Funct->Target1 Step 3: Deprotect & Cap Target2 Target B: N-Linked Primary Alcohol N_Funct->Target2 Yields N-functionalized Alcohol

Caption: Orthogonal synthetic pathways for 4-HMP. N-protection is critical before O-functionalization to prevent polymerization or side reactions.

Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., Deuterium) or to access specific salt forms. The standard industrial route involves the reduction of Ethyl Isonipecotate .

Reaction Mechanism

The transformation relies on the nucleophilic attack of a hydride source (LiAlH₄) on the ester carbonyl.

  • Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ because esters are generally inert to borohydride reduction without additives.

  • Solvent System: THF is critical for solvation of the LiAlH₄ and the intermediate aluminate complexes.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of 4-Hydroxymethylpiperidine (Free Base) followed by HCl salt formation. Scale: 100 mmol input.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a reflux condenser, N₂ inlet, and addition funnel.

  • Reagent Prep: Charge flask with LiAlH₄ (150 mmol, 1.5 eq) and anhydrous THF (200 mL). Cool to 0°C.[10]

    • Validation Check: Suspension should be grey/white. If yellow, moisture contamination has occurred.

  • Addition: Dissolve Ethyl Isonipecotate (100 mmol) in THF (50 mL). Add dropwise over 30 mins.

    • Why? Exothermic reaction control. Rapid addition causes solvent boil-over.

  • Reaction: Warm to Room Temperature (RT) then reflux for 4 hours.

    • Monitor: TLC (10% MeOH in DCM). Stain with Ninhydrin (amine detection). Disappearance of ester spot indicates completion.

  • Fieser Quench (Critical Step):

    • Cool to 0°C.[10][11]

    • Add x mL Water (where x = mass of LiAlH₄ in grams).

    • Add x mL 15% NaOH.[10][11]

    • Add 3x mL Water.

    • Result: This specific ratio precipitates aluminum salts as a granular white solid (easy filtration) rather than a gelatinous emulsion (impossible filtration).

  • Isolation: Filter through Celite. Dry filtrate over Na₂SO₄. Concentrate in vacuo to yield the free base oil.

  • Salt Formation: Dissolve oil in minimal EtOH. Add 4M HCl in Dioxane (1.1 eq) at 0°C. Filter the white precipitate.

Synthetic Workflow Diagram

SynthesisFlow Precursor Ethyl Isonipecotate (C8H15NO2) Reduction Reduction (LiAlH4 / THF, Reflux) Precursor->Reduction Quench Fieser Workup (H2O / NaOH / H2O) Reduction->Quench Hydride Transfer FreeBase 4-Piperidinemethanol (Viscous Oil) Quench->FreeBase Filtration Salting HCl Formation (HCl in Dioxane/EtOH) FreeBase->Salting Product 4-HMP Hydrochloride (Crystalline Solid) Salting->Product Precipitation

Caption: Linear synthesis workflow from ester precursor to stable hydrochloride salt.

Handling, Stability & Analytics

Hygroscopicity Management

4-HMP·HCl is deliquescent . Upon exposure to ambient humidity, the crystalline lattice collapses, forming a viscous oil. This alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Recovery: If the solid becomes sticky, recrystallize from EtOH/Et₂O or dry under high vacuum (0.1 mmHg) at 40°C for 12 hours.

Analytical Verification (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 3.45 (d, 2H): Methylene protons adjacent to Oxygen (-CH₂-OH). Diagnostic signal.

  • δ 3.38 (m, 2H): Equatorial protons adjacent to Nitrogen.

  • δ 2.95 (td, 2H): Axial protons adjacent to Nitrogen.

  • δ 1.90 (m, 1H): Methine proton at C4.

  • δ 1.45 (m, 2H): Equatorial protons at C3/C5.

  • δ 1.35 (m, 2H): Axial protons at C3/C5.

Applications in Medicinal Chemistry

Muscarinic Receptor Antagonists

4-HMP is a key intermediate in synthesizing antagonists for the M3 muscarinic receptor (COPD/Asthma treatment). The piperidine nitrogen binds to the aspartate residue in the receptor pocket, while the hydroxymethyl group is often derivatized into carbamates to engage hydrophobic sub-pockets.

Kinase Inhibitor Solubilization

In oncology, kinase inhibitors often suffer from poor solubility. Attaching 4-HMP via the nitrogen to the core scaffold (e.g., pyrimidine or quinoline) utilizes the solvent-exposed alcohol to form hydrogen bonds with water, significantly improving the drug's pharmacokinetic profile.

References

  • PubChem. (n.d.). 4-Piperidinemethanol (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Olsen, C. A., et al. (2004).[8] Expedient protocol for solid-phase synthesis of secondary and tertiary amines. Organic Letters, 6(12), 1935-1938.[8] (Demonstrates utility of piperidine scaffolds).

Sources

Technical Guide: Structure Elucidation of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxymethylpiperidine hydrochloride (CAS: 30221-72-6) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for muscarinic antagonists, antihistamines, and peptide mimetics. Its structural integrity is often assumed but rarely rigorously validated in early-phase discovery, leading to downstream failures due to regioisomeric contamination (2- or 3-isomers).

This guide provides a definitive, self-validating workflow for the structural elucidation of 4-hydroxymethylpiperidine HCl. Unlike standard datasheets, this protocol emphasizes the causality of analytical signals —specifically how to use magnetic symmetry to rule out isomers and how to confirm the hydrochloride salt formation.

Chemical Identity & Theoretical Framework

Before initiating spectral acquisition, we must establish the theoretical expectations for the molecule in its salt form.

PropertySpecification
IUPAC Name Piperidin-4-ylmethanol hydrochloride
CAS Number 30221-72-6
Molecular Formula

Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Free Base)
Symmetry Elements

plane of symmetry passing through N1 and C4
Structural Visualization

The following diagram illustrates the atom numbering and the critical plane of symmetry that dictates the NMR spectral complexity.

G cluster_symmetry Symmetry Axis (N1-C4) N1 N1 C2 C2 N1->C2 HCl HCl N1->HCl Salt C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 (CH2) C4->C7 C6 C6 C5->C6 C6->N1 OH OH C7->OH

Figure 1: Connectivity of 4-Hydroxymethylpiperidine HCl. Note the symmetry: C2 is equivalent to C6, and C3 is equivalent to C5.[1]

Analytical Strategy: The "Why" Behind the Protocol

To validate this structure, we cannot simply match a library spectrum. We must prove two specific hypotheses:

  • Regiochemistry: The hydroxymethyl group is at position 4, not 2 or 3.

  • Salt Formation: The nitrogen is protonated.

The Logic of Differentiation

The primary tool for distinguishing the 4-isomer from the 2- and 3-isomers is Magnetic Equivalence derived from symmetry.

  • 4-Isomer: Possesses a plane of symmetry. C2 and C6 are chemically equivalent; C3 and C5 are chemically equivalent.[1]

    • Result: Simplified

      
      C NMR (5 unique carbon signals).
      
  • 2- or 3-Isomers: Lacks a plane of symmetry (chiral centers introduced). All ring carbons are unique.

    • Result: Complex

      
      C NMR (6 unique ring carbon signals).
      

Spectroscopic Elucidation (NMR)[2][3][4][5]

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reasoning:

      
       causes rapid exchange of the labile OH and 
      
      
      
      protons, erasing their signals. DMSO-
      
      
      preserves these signals, allowing observation of the ammonium protons (confirming salt form) and the hydroxyl coupling.
  • Concentration: 10-15 mg in 0.6 mL solvent.

C NMR Assignment (75-100 MHz)

This is the definitive test for regiochemistry.

Carbon PositionChemical Shift (

, ppm)
Signal TypeDiagnostic Logic
C2, C6 43.0 - 44.5High IntensityEquivalence proves symmetry (4-subst).
C3, C5 25.5 - 27.0High IntensityEquivalence proves symmetry.
C4 33.0 - 35.0Low IntensityMethine carbon (branch point).
C7 (

-OH)
63.0 - 65.0MediumDeshielded by Oxygen.

Interpretation: If you observe more than 4 signals in the aliphatic region (excluding solvent), the sample contains regioisomers (2- or 3-substituted) or impurities.

H NMR Assignment (300-400 MHz)

The proton spectrum confirms the salt form and the equatorial preference of the substituent.

ProtonShift (

, ppm)
MultiplicityCoupling (

)
Structural Insight

8.5 - 9.2Broad Singlet-Confirms HCl salt. Disappears with

shake.
OH 4.5 - 4.7Triplet~5 HzCoupling to

confirms alcohol.
H2, H6 (eq) 3.2 - 3.3Broad Doublet~12 HzDeshielded by

.
H7 (

O)
3.2 - 3.35Doublet/Triplet-Overlaps often with H2/H6.
H2, H6 (ax) 2.7 - 2.9Triplet (td)~12 HzLarge geminal/axial couplings.
H4 1.6 - 1.8Multiplet-The "hinge" proton.
H3, H5 1.3 - 1.5Multiplet-Shielded beta-protons.

Critical Observation: The large splitting (~12 Hz) of the axial protons at C2/C6 indicates the ring is locked in a chair conformation with the bulky hydroxymethyl group in the equatorial position to minimize 1,3-diaxial strain.

Mass Spectrometry & Salt Confirmation

While NMR solves the connectivity, MS confirms the molecular weight and the counter-ion.

ESI-MS (Positive Mode)
  • Target Ion:

    
     (Free base mass + 1)
    
  • Expected m/z: 116.1 Da

  • Interpretation: The instrument detects the cationic piperidine. The HCl is dissociated.

Fragmentation Pattern (MS/MS)

Fragmentation provides a "fingerprint" for the piperidine ring.

  • Parent: 116.1 m/z

  • Loss of

    
    :  98.1 m/z (Characteristic of alcohols).
    
  • Loss of

    
    :  85.1 m/z (Cleavage of the side chain).
    
  • Ring Cleavage: 56-57 m/z (Typical retro-Diels-Alder type fragmentation of piperidines).

Chloride Counter-ion Test (Wet Chem Validation)

Since ESI+ is blind to


, use a silver nitrate precipitation test.
  • Protocol: Dissolve 5 mg sample in water

    
     Add 2 drops 0.1M 
    
    
    
    .
  • Result: Immediate white precipitate (

    
    ) confirms the hydrochloride salt.
    

Elucidation Workflow Diagram

The following decision tree outlines the logical steps to confirm the structure and reject isomers.

Workflow Start Crude Sample (White Solid) Solubility Solubility Test (Water/DMSO) Start->Solubility MS ESI-MS (+) m/z = 116.1? Solubility->MS AgNO3 AgNO3 Test Precipitate? MS->AgNO3 Mass OK NMR_C13 13C NMR Count Aliphatic Peaks AgNO3->NMR_C13 Salt Confirmed Decision_Isomer Peak Count Decision NMR_C13->Decision_Isomer Pass_4 4 Peaks (Symmetry) = 4-Isomer Decision_Isomer->Pass_4 Count = 4 (+Solvent) Fail_Iso >4 Peaks (No Symmetry) = 2- or 3-Isomer Decision_Isomer->Fail_Iso Count > 4 Final VALIDATED STRUCTURE 4-Hydroxymethylpiperidine HCl Pass_4->Final

Figure 2: Logical decision tree for structural validation and isomer differentiation.

Quality Control & Impurity Profiling

In drug development, the purity of this starting material is paramount.

Common Impurities
  • Regioisomers (2- or 3-hydroxymethyl): Arise from non-selective reduction of pyridine precursors. Detected via

    
    C NMR (extra peaks).[2]
    
  • Pyridine analogs: Result of incomplete hydrogenation. Detected via aromatic proton signals (7.0 - 8.5 ppm) in

    
    H NMR.[3]
    
  • Inorganic Salts: Detected via Sulfated Ash test or Elemental Analysis.

Recommended Release Specification
  • Appearance: White to off-white crystalline solid.

  • Identity (IR/NMR): Conforms to structure.

  • Assay (Titration): 98.0% - 102.0% (using

    
     titration for chloride content).
    
  • Melting Point: 163-165°C (Decomposition).

References

  • National Institute of Standards and Technology (NIST). 4-Hydroxymethylpiperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. 4-Piperidinemethanol Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

4-Hydroxymethylpiperidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxymethylpiperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmaceutical Building Block

4-Hydroxymethylpiperidine hydrochloride is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of pharmaceutical research and development.[1] As a derivative of piperidine, a saturated heterocycle prevalent in numerous natural alkaloids and synthetic drugs, this molecule offers a unique combination of structural features. The presence of a primary hydroxyl group and a secondary amine within the piperidine ring structure imparts a dual functionality that medicinal chemists leverage for the synthesis of complex and biologically active molecules.[1]

The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media, facilitating its use in various reaction conditions and formulations.[1] Its applications are particularly notable in the fields of neuropharmacology and oncology, where piperidine scaffolds are crucial for designing targeted therapeutic agents.[1] This guide provides a comprehensive overview of the core physical and chemical properties, analytical methodologies, safety protocols, and applications of 4-Hydroxymethylpiperidine hydrochloride, offering a technical resource for scientists and researchers.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is paramount for its effective application. The key identifiers and structural representation are outlined below.

Molecular Structure

The structure consists of a piperidine ring substituted at the 4-position with a hydroxymethyl group. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Molecular Structure of 4-Hydroxymethylpiperidine Hydrochloride

Chemical Identifiers
IdentifierValue
Chemical Name 4-Hydroxymethylpiperidine hydrochloride
Synonyms piperidin-4-ylmethanol hydrochloride, 4-piperidinylmethanol hydrochloride, 4-piperidylmethanol hydrochloride[2]
CAS Number 90748-01-9[2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.64 g/mol [2]
InChI Key CPQFGECQYJPNCI-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, from reaction kinetics to formulation.

PropertyValueSource(s)
Appearance White to off-white powder or crystalline solid[3]
Melting Point 119-129 °C
Solubility Soluble in methanol. The hydrochloride salt form generally improves water solubility.[1]
Purity Typically available in purities of 97% or higher.
Storage Temperature 0-8 °C

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and structure of 4-Hydroxymethylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the hydroxymethyl group. The protons adjacent to the nitrogen and the hydroxymethyl group will appear at a lower field (higher ppm) due to deshielding effects.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group will be shifted downfield.

  • Sample Preparation: Dissolve 5-10 mg of 4-Hydroxymethylpiperidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: The choice of solvent is critical. Methanol-d₄ is often suitable for hydrochloride salts. Ensure the solvent does not have peaks that overlap with key signals of the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient for a high-quality spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.

Caption: Workflow for NMR Sample Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Absorption Bands:

    • O-H Stretch: A broad band around 3400-3200 cm⁻¹ indicates the hydroxyl group.

    • N-H Stretch: A medium to strong band in the region of 3200-3000 cm⁻¹ arises from the protonated amine (N-H⁺).

    • C-H Stretch: Strong bands appear around 2950-2850 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and methylene group.

    • C-O Stretch: A distinct band in the 1150-1050 cm⁻¹ region signifies the C-O single bond of the primary alcohol.

  • Preparation: Thoroughly grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Expected Ionization: Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 116.1.

  • Fragmentation: Common fragmentation patterns would involve the loss of water (H₂O) from the molecular ion or cleavage of the hydroxymethyl group.

Purity Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the compound. A validated isocratic reversed-phase HPLC method with a suitable detector (e.g., Charged Aerosol Detection - CAD, or UV if a chromophore is introduced) can be developed for quantitative analysis.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Hydroxymethylpiperidine hydrochloride lies in the reactivity of its two primary functional groups.

  • N-Alkylation/Acylation: The secondary amine is a nucleophile and can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination to introduce various substituents on the nitrogen atom.

  • Hydroxyl Group Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or esterified/etherified to introduce different functionalities.

This dual reactivity makes it an exceptionally versatile synthon for creating libraries of piperidine derivatives for structure-activity relationship (SAR) studies in drug discovery.[5]

Safety, Handling, and Storage

Adherence to safety protocols is crucial when working with any chemical reagent.

Hazard Identification

Based on available safety data for similar piperidine derivatives, the compound may cause:

  • Skin irritation.[6][7]

  • Serious eye irritation/damage.[6][7]

  • Respiratory tract irritation.[6][7]

Safe Handling Protocol
  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[6]

    • Body Protection: Wear a standard laboratory coat.[9]

  • Hygiene Practices: Avoid breathing dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

  • Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.[6]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage is at 0-8 °C.

  • Stability: The compound is generally stable under recommended storage conditions.[9] It is important to protect it from moisture.

Conclusion

4-Hydroxymethylpiperidine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physical properties, predictable reactivity, and established analytical profile make it a reliable and valuable starting material. For researchers in drug development, a thorough understanding of this compound's characteristics—from its spectroscopic signature to its handling requirements—is the foundation for its successful application in the synthesis of next-generation therapeutics.

References

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Loba Chemie. (2019). 4-(p-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxymethylpiperidine hydrochloride solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-Hydroxymethylpiperidine hydrochloride (4-Piperidinemethanol HCl) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of muscarinic receptor antagonists, LOXL2 inhibitors, and antihistamines. Its solubility behavior is dictated by the competition between its ionic crystal lattice energy and the solvation capabilities of the surrounding medium.

This guide provides a definitive analysis of its solubility across organic solvent classes, offering actionable protocols for solvent selection during reaction planning, purification, and isolation.

Chemical Identity
PropertyDetail
IUPAC Name Piperidin-4-ylmethanol hydrochloride
Common Name 4-Hydroxymethylpiperidine HCl
CAS Number (HCl Salt) 90748-01-9
CAS Number (Free Base) 6457-49-4
Molecular Formula C₆H₁₃NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 151.63 g/mol
Structure A saturated piperidine ring with a hydroxymethyl group at the C4 position, protonated at the secondary amine.[5]

Solubility Principles & Mechanism

Understanding the solubility of 4-Hydroxymethylpiperidine HCl requires analyzing its dual nature:

  • Ionic Character: The protonated secondary amine (

    
    ) creates a high-energy ionic lattice that requires high-dielectric solvents to dissociate.
    
  • Hydrophilic Functionality: The primary alcohol (-CH₂OH) and the ammonium center form strong hydrogen bond networks, further stabilizing the solid phase.

The Solvation Rule: Dissolution occurs only when the solvation energy (solvent-solute interaction) exceeds the lattice energy (solute-solute interaction). For this hydrochloride salt, this is only achievable in polar protic solvents (water, methanol, ethanol) or high-dipole polar aprotic solvents (DMSO). Non-polar organic solvents (hexane, ether) lack the dielectric constant to shield the ion pairs, resulting in near-zero solubility.

Solubility Data Profile

The following data categorizes solvent compatibility based on experimental synthesis workflows and physical property analysis.

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Protic Water Very High (>100 mg/mL)Aqueous workup; Reverse-phase chromatography.
Methanol High Reaction solvent; Recrystallization (primary).
Ethanol Moderate-High Recrystallization (often requires heating).
Isopropanol Moderate Antis-olvent in cooling crystallizations.
Polar Aprotic DMSO High NMR analysis; Biological assays.
DMF Moderate-High Coupling reactions (e.g., amide bond formation).
Acetonitrile Low HPLC mobile phase (requires buffer).
Chlorinated Dichloromethane (DCM) Very Low/Insoluble Suspension solvent; Used for free-base extraction only.
Chloroform Low Limited utility for the salt form.
Ethers/Alkanes Diethyl Ether Insoluble Anti-solvent for precipitation.
THF Sparingly Soluble Not recommended for homogeneous reactions.
Hexane/Heptane Insoluble Washing impurities; Inducing crystallization.

Critical Insight: Attempting to dissolve the HCl salt in DCM or THF for nucleophilic substitution reactions often leads to heterogeneous mixtures and poor yields. Protocol 3 (below) details how to convert the salt to the free base to unlock solubility in these solvents.

Experimental Protocols

These protocols are designed as self-validating systems. If the expected physical change (dissolution or precipitation) does not occur, the checkpoint steps allow for immediate troubleshooting.

Protocol 1: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for a specific solvent batch.

  • Preparation: Weigh 100 mg of dry 4-Hydroxymethylpiperidine HCl (

    
    ) into a tared 4 mL vial.
    
  • Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at 25°C (or target temp).
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Endpoint Detection: Stop adding solvent when the solution becomes optically clear (no visible particulates against a dark background). Record the total volume added (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Cool the solution by 10°C. If precipitation occurs, the solution was near saturation, confirming the accuracy of the endpoint.

Protocol 2: Purification via Anti-Solvent Recrystallization

Standard method for removing non-polar impurities.

  • Dissolution: Dissolve crude 4-Hydroxymethylpiperidine HCl in the minimum amount of boiling Methanol or Ethanol .

    • Checkpoint: If the solution is colored, add activated charcoal, stir for 5 mins, and filter hot.

  • Nucleation: Remove from heat. Add Diethyl Ether or Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.

  • Crystallization: Add 1-2 drops of methanol to clear the turbidity, then allow the flask to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white crystalline solid and wash with cold ether.

Protocol 3: Free-Basing for Solvent Switching

Required when the reaction demands a non-polar solvent (e.g., DCM, Toluene).

  • Suspension: Suspend 10 mmol of the HCl salt in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Observation: The suspension will clear as the lipophilic free base forms and dissolves in DCM, while TEA·HCl may precipitate or remain suspended depending on concentration.

  • Extraction (Alternative): Dissolve salt in minimal water (pH < 7). Adjust pH to >11 using 2M NaOH. Extract the free base 3x with DCM or Chloroform.

  • Drying: Dry the organic layer over anhydrous

    
     and concentrate.
    

Decision Frameworks & Visualizations

Diagram 1: Solubility Mechanism & Solvent Selection

This diagram illustrates the thermodynamic decision process for selecting a solvent based on the desired operation.

SolubilityLogic Start Start: 4-Hydroxymethylpiperidine HCl Goal Define Goal Start->Goal Rxn Homogeneous Reaction Goal->Rxn High Polarity Purify Purification/Isolation Goal->Purify Remove Impurities Switch Non-Polar Reaction Goal->Switch Low Polarity PolarProtic Use MeOH, EtOH, or Water (High Solubility) Rxn->PolarProtic Recryst Recrystallize: Dissolve in hot EtOH Precipitate with Ether Purify->Recryst FreeBase Convert to Free Base (Protocol 3) Switch->FreeBase DCM_Tol Use DCM, Toluene, THF FreeBase->DCM_Tol

Caption: Decision tree for solvent selection based on the intended chemical operation.

Diagram 2: Recrystallization Workflow

A visual guide to the purification protocol described in Section 4.

Recrystallization Step1 Dissolve Crude Salt in boiling MeOH/EtOH Check1 Is solution clear? Step1->Check1 Filter Hot Filtration (Remove insolubles) Check1->Filter No Step2 Add Anti-Solvent (Ether/EtOAc) until turbid Check1->Step2 Yes Filter->Step2 Step3 Cool to RT, then 4°C Step2->Step3 Step4 Filter & Dry Crystals Step3->Step4

Caption: Step-by-step workflow for the purification of 4-Hydroxymethylpiperidine HCl via anti-solvent recrystallization.

References

  • Google Patents. (2016). WO2016144703A1 - Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. (Demonstrates use of 4-hydroxymethylpiperidine HCl in synthesis).

Sources

An In-depth Technical Guide to the Melting Point of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxymethylpiperidine hydrochloride is a valuable building block in medicinal chemistry. Its melting point is a fundamental physical property that serves as a primary indicator of purity and identity. The accurate determination of this value is crucial for quality control, regulatory submissions, and ensuring the reproducibility of synthetic processes. This guide will delve into the theoretical and practical aspects of the melting point of 4-Hydroxymethylpiperidine hydrochloride, providing a robust framework for its assessment.

Physicochemical Properties and Structural Context

4-Hydroxymethylpiperidine hydrochloride, with the CAS Number 90748-01-9, is the hydrochloride salt of (piperidin-4-yl)methanol. The presence of the hydroxyl and protonated amine functionalities allows for strong intermolecular hydrogen bonding, which significantly influences its melting point.

PropertyValueSource
Chemical Name 4-Hydroxymethylpiperidine hydrochlorideN/A
Synonyms piperidin-4-ylmethanol hydrochloride[1]
CAS Number 90748-01-9[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Reported Melting Point 119-129 °C

The relatively broad melting range of 119-129 °C reported for 4-Hydroxymethylpiperidine hydrochloride suggests that its purity and crystalline form can significantly influence this value. Factors such as residual solvents, inorganic salts from synthesis, and the presence of isomers can lead to a depression and broadening of the melting point range.

The Significance of Structure: A Comparative Analysis

To fully appreciate the melting point of 4-Hydroxymethylpiperidine hydrochloride, it is instructive to compare it with structurally related molecules. This comparison highlights the contributions of the hydroxymethyl group and the hydrochloride salt to the thermal behavior of the compound.

CompoundStructureMelting Point (°C)Key Structural DifferenceImpact on Melting Point
4-Hydroxymethylpiperidine a piperidine ring with a hydroxymethyl group at the 4-position55-59Absence of the hydrochloride salt.The free base has a significantly lower melting point due to the lack of strong ionic interactions present in the hydrochloride salt.
4-Hydroxypiperidine hydrochloride a piperidine ring with a hydroxyl group directly attached to the 4-position155-157Hydroxyl group directly on the ring instead of a hydroxymethyl group.The higher melting point may be attributed to more favorable crystal packing and hydrogen bonding arrangements of the hydroxyl group directly on the piperidine ring.
Piperidine Hydrochloride a piperidine ring with a hydrochloride salt248Lacks the hydroxymethyl group.The significantly higher melting point is likely due to the highly symmetrical nature of the piperidinium ion, allowing for a very stable crystal lattice.

This comparative analysis underscores the critical role of both the functional groups and the salt form in determining the melting point. The presence of the hydrochloride salt dramatically increases the melting point compared to the free base, and subtle changes in the substituent at the 4-position lead to significant variations in thermal properties.

Best Practices for Accurate Melting Point Determination

The accurate determination of the melting point of 4-Hydroxymethylpiperidine hydrochloride is essential for its reliable use. The following protocol outlines a robust, self-validating methodology.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Apparatus prep1 Ensure Sample is Dry and Homogeneous prep2 Finely Grind the Sample prep1->prep2 Homogenize load1 Tightly Pack 2-3 mm of Sample prep2->load1 load2 Ensure Uniform Packing load1->load2 Tap Gently meas1 Calibrate with Certified Standards load2->meas1 meas2 Set Ramp Rate (e.g., 1-2 °C/min) meas1->meas2 meas3 Record Onset and Completion of Melting meas2->meas3

Sources

Comprehensive Structural Elucidation: 1H NMR Analysis of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

4-Hydroxymethylpiperidine hydrochloride (CAS: 30256-42-7) is a critical pharmacophore in medicinal chemistry, serving as a building block for muscarinic receptor antagonists and various kinase inhibitors.

While the structure appears simple, the hydrochloride salt form introduces specific analytical challenges compared to the free base. Protonation of the nitrogen atom (


) locks the piperidine ring into a rigid chair conformation on the NMR timescale and significantly deshields adjacent protons.

This guide moves beyond basic peak listing. It provides a mechanistic framework for assigning the spectrum, distinguishing between axial and equatorial protons, and validating the structure using coupling constants (


-values).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the sample preparation must account for the ionic nature of the salt and the exchangeable protons.

Solvent Selection Strategy
  • Primary Recommendation (D₂O): Ideal for structural backbone assignment. The high polarity ensures complete solubility of the ionic HCl salt.

    • Trade-off: Labile protons (

      
      , 
      
      
      
      ) will exchange with deuterium and disappear (or merge with the HDO peak at ~4.79 ppm).
  • Secondary Recommendation (DMSO-d₆): Required if you must characterize the ammonium or hydroxyl protons.

    • Note: The salt may require gentle warming to dissolve fully in DMSO.

Sample Preparation (Standard Protocol)
  • Mass: Weigh 10–15 mg of 4-hydroxymethylpiperidine HCl.

  • Solvent: Add 0.6 mL of D₂O (99.9% D).

  • Reference: Ensure the solvent contains TSP (trimethylsilylpropanoic acid) or DSS as an internal reference (

    
     ppm), as TMS is insoluble in D₂O.
    
  • pH Check (Self-Validation): If the resolution of the methylene envelope (1.3–2.0 ppm) is poor, the pH may be fluctuating. The HCl salt naturally buffers acidic, but trace impurities can disrupt this.

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     seconds. The methine proton (H4) and axial protons often have longer 
    
    
    
    relaxation times; insufficient delay will distort integration values.
  • Scans: 16–32 scans are sufficient for >10 mg samples.

Spectral Analysis & Assignment Logic

The core of this analysis relies on the Karplus relationship , which dictates that diaxial couplings (


) are large (10–13 Hz), while axial-equatorial (

) and equatorial-equatorial (

) couplings are small (2–5 Hz).
The Assignment Workflow

NMR_Workflow Sample Sample Prep (D2O vs DMSO) Acquire Acquisition (d1 > 5s) Sample->Acquire Process Processing (LB = 0.3 Hz) Acquire->Process Assign Assignment (Splitting Tree) Process->Assign Validate Validation (Integration 1:1:1...) Assign->Validate Validate->Sample If impurities found

Figure 1: The iterative workflow for high-fidelity NMR assignment.

Chemical Shift Data (D₂O)

The following table summarizes the expected chemical shifts. Note that exact values vary slightly with concentration and temperature.[1][2]

Region

(ppm)
MultiplicityIntegralAssignmentStructural Logic
A 3.50 – 3.60Doublet (

Hz)
2H

(H7)
Deshielded by Oxygen; doublet due to coupling with H4.
B 3.35 – 3.45Broad Doublet / Dd2HH2/H6 (Equatorial)Deshielded by

; Equatorial protons resonate downfield of axial.
C 2.90 – 3.05Triplet of Doublets (td)2HH2/H6 (Axial)Large

(~12 Hz) with H3/H5(ax) creates the triplet appearance.
D 1.85 – 1.95Broad Doublet / Multi2HH3/H5 (Equatorial)Geminal coupling to H(ax) and vicinal to H2/H4.
E 1.70 – 1.85Multiplet1HH4 (Methine)Bridgehead proton; splits the hydroxymethyl doublet.
F 1.30 – 1.50Quadruplet of Doublets (qd)2HH3/H5 (Axial)Highly shielded; Large diaxial couplings to H2(ax) and H4.
Detailed Mechanistic Interpretation
The Nitrogen "Deshielding Zone" (Region B & C)

In the HCl salt, the nitrogen is positively charged. This pulls electron density away from the adjacent carbons (C2 and C6).

  • Axial vs. Equatorial: You will see two distinct environments for the protons on C2/C6.[3][4] The equatorial protons (H2e/H6e) generally appear downfield (higher ppm) compared to the axial protons (H2a/H6a).

  • Splitting: The axial proton (H2a) has two large diaxial couplings (one geminal with H2e, one vicinal with H3a). This often results in a wide "triplet-like" structure at ~2.95 ppm.

The Hydroxymethyl Group (Region A)

This signal is the most distinct "handle" for the molecule. It appears as a clean doublet around 3.55 ppm.

  • Diagnostic Check: If this peak appears as a singlet, your H4-H7 coupling is unresolved (check shimming) or the ring is flipping rapidly (unlikely in salt form).

The Ring Envelope (Region D, E, F)

The C3/C5 protons and the C4 proton form a complex overlapping region between 1.3 and 2.0 ppm.

  • H3/H5 Axial (Region F): These are the most shielded protons (lowest frequency) because they are anti-periplanar to the C-C bonds of the ring, not the electronegative nitrogen. They typically appear as a "quadruplet" due to multiple large axial couplings (

    
     Hz).
    

Structural Connectivity Diagram

The following diagram illustrates the coupling network. The solid arrows represent strong diaxial couplings (large


), which are the key to confirming the chair conformation.

Coupling_Network N_Plus N+ (HCl) H2_ax H2/H6 (Axial) ~2.95 ppm N_Plus->H2_ax Deshielding H2_eq H2/H6 (Equatorial) ~3.40 ppm N_Plus->H2_eq Deshielding H3_ax H3/H5 (Axial) ~1.40 ppm H2_ax->H3_ax J(ax-ax) ~12Hz H4 H4 (Methine) ~1.80 ppm H3_ax->H4 J(ax-ax) ~11Hz CH2_OH CH2-OH (H7) ~3.55 ppm H4->CH2_OH J(vic) ~6Hz

Figure 2: Coupling connectivity tree. Thick lines indicate large diaxial couplings characteristic of the rigid chair conformation.

Troubleshooting & Impurity Profiling

Even with perfect prep, spectra can contain artifacts. Use this table to identify common issues.

ObservationPotential CauseRemediation
Broad HDO peak covering 4.6–5.0 ppm Wet D₂O or hygroscopic saltThe salt is hygroscopic. Dry the sample in a vacuum desiccator over

before dissolving.
Missing peaks at >8.0 ppm D₂O ExchangeNormal behavior.

and

protons exchange with

. Switch to DMSO-d₆ to observe them.
Small triplet at 1.17 ppm / Quartet at 3.65 ppm Ethanol residueCommon recrystallization solvent.
Singlet at 1.91 ppm AcetateCommon counter-ion impurity if not fully converted to HCl salt.
Split peaks / Doubling of signals Rotamers or Free Base mixEnsure the sample is fully protonated. Add 1 drop of DCl/D₂O to force the salt form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (Standard text for coupling constant logic).

  • Reich, H. J. (2023). Structure Determination Using NMR: Piperidine Conformational Analysis. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Search for Piperidine derivatives for comparative shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Spectrum of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a veritable "fingerprint" of the molecular architecture.[1]

This guide focuses on 4-Hydroxymethylpiperidine hydrochloride, a valuable heterocyclic building block frequently employed in the synthesis of active pharmaceutical ingredients (APIs). Its piperidine core is a common motif in numerous drugs. Understanding its ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in verifying its identity, assessing its purity, and ensuring the integrity of subsequent synthetic transformations. This document provides an in-depth analysis of the spectral features of 4-Hydroxymethylpiperidine hydrochloride, the causal factors influencing its chemical shifts, and a field-proven protocol for acquiring high-quality data.

Part 1: Molecular Structure and Predicted Spectral Features

To interpret the ¹³C NMR spectrum, we must first understand the molecule's structure and the distinct electronic environments of its carbon atoms.

Carbon Environments in 4-Hydroxymethylpiperidine Hydrochloride

The structure possesses a plane of symmetry, which simplifies the ¹³C NMR spectrum by rendering certain carbon atoms chemically equivalent. Consequently, we expect to see four distinct signals corresponding to the four unique carbon environments.

Caption: Standard workflow for ¹³C NMR analysis, from sample preparation to final data processing.

Methodology in Detail
  • Sample Preparation:

    • Analyte: Weigh approximately 15-25 mg of 4-Hydroxymethylpiperidine hydrochloride directly into a clean, dry vial. The higher concentration is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.

    • Solvent Selection: Given the hydrochloride salt's polarity, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are excellent solvent choices. They provide good solubility and a strong deuterium signal for the spectrometer's lock system. DMSO-d₆ is another option, though residual water may be more prominent.

    • Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial and gently vortex or swirl until the sample is fully dissolved.

    • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4-5 cm).

  • Spectrometer Setup and Data Acquisition:

    • Instrumentation: Use a modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H frequency) to ensure adequate signal dispersion and sensitivity.

    • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, an automated process that optimizes the homogeneity of the magnetic field across the sample for sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Experiment Type: Select a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30 on a Bruker system). Proton decoupling collapses the carbon-proton spin-spin coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

      • Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all possible carbon signals are captured.

      • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans is required. A minimum of 1024 scans is recommended, but 2048 or more may be needed for dilute samples.

      • Relaxation Delay (D1): A delay of at least 2 seconds between pulses is crucial to allow the carbon nuclei to return to their equilibrium state. This ensures that the signal intensities are more representative of the carbon ratios.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.

    • Correction: Apply automated or manual phase correction to ensure all peaks are upright and symmetrical. Apply a baseline correction to produce a flat, noise-free baseline.

    • Referencing: Calibrate the chemical shift axis. If an internal standard like DSS was used, its signal is set to 0.0 ppm. If not, the residual solvent signal can be used as a secondary reference (e.g., CD₃OD at 49.00 ppm). [2]

Conclusion

The ¹³C NMR spectrum of 4-Hydroxymethylpiperidine hydrochloride is a clear and informative analytical tool. Its inherent symmetry results in a simple four-peak spectrum that is readily interpretable. The downfield shifts of the carbons alpha to the protonated nitrogen (C2/C6) and the carbon bearing the hydroxyl group (C7) are the most characteristic features. By employing a robust experimental protocol and leveraging advanced techniques like DEPT, researchers and drug development professionals can use ¹³C NMR to confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

  • BALTAYAN, A.S., et al. (2010). ¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), pp. 998-1002.
  • Gable, K. (2022). ¹³C NMR Chemical Shifts.
  • Unknown. (n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. [Link]

  • Wang, D., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • Papakyriakou, M., et al. (2023). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3043. [Link]

  • Unknown. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Pandiarajan, K., & Manimekalai, A. (1986). ¹³C and ¹H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

  • Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • Unknown. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Fesik, S. W., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(15), 11045-11062. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Tamer, Ö., Avcı, D., & Atalay, Y. (2019). Determination of ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Konya Journal of Sciences, 7(2), 99-109. [Link]

Sources

Technical Safety & Handling Guide: 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Hydroxymethylpiperidine hydrochloride (CAS: 90748-01-9), also known as 4-piperidinemethanol hydrochloride, is a critical pharmacophore in medicinal chemistry. It serves as a bifunctional building block—offering both a secondary amine and a primary alcohol—essential for synthesizing analgesics, neuroactive agents, and kinase inhibitors.

While often perceived as a standard reagent, its hygroscopic nature and irritant profile present specific challenges in high-precision drug development. Improper handling not only compromises operator safety but can introduce stoichiometric errors due to water absorption, leading to failed couplings or impurity formation in downstream synthesis. This guide synthesizes field-proven safety protocols with physicochemical insights to ensure both personnel protection and data integrity.

Physicochemical Identity & Hazard Profiling[1][2]

The hydrochloride salt form improves stability compared to the free base (4-piperidinemethanol), but it retains significant irritation potential.

Table 1: Physicochemical & Hazard Data
PropertySpecification / Data
Chemical Name 4-Hydroxymethylpiperidine hydrochloride
CAS Number 90748-01-9
Molecular Formula C₆H₁₃NO[1][2][3][4][5][6] · HCl
Molecular Weight 151.63 g/mol
Appearance White to off-white crystalline powder
Melting Point 119–129 °C
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Stability Hygroscopic . Stable under recommended storage (2-8°C), but absorbs atmospheric moisture.
GHS Classification Warning .[7][8] Skin Irrit. 2 (H315), Eye Irrit.[9] 2A (H319), STOT SE 3 (H335).

Critical Insight: The hygroscopicity of this salt is the primary variable affecting experimental reproducibility. A 2% water uptake by weight can shift the molar equivalence in sensitive acylation or alkylation reactions, leading to incomplete conversion.

Risk Assessment & Engineering Controls

Effective safety is a hierarchy. Reliance on PPE alone is a failure of protocol. The primary defense against 4-Hydroxymethylpiperidine hydrochloride is containment and moisture control .

Diagram 1: Risk Assessment & Control Logic

This decision tree illustrates the hierarchy of controls required before initiating work.

RiskAssessment Start Start: Task Assessment HazardID Identify Hazard: Irritant Dust & Hygroscopic Start->HazardID Quant Quantity > 10g? HazardID->Quant EngControl1 Engineering Control: Standard Fume Hood Quant->EngControl1 No EngControl2 Engineering Control: Powder Containment Hood (HEPA Filtered) Quant->EngControl2 Yes EnvControl Environmental Control: Relative Humidity < 40% EngControl1->EnvControl EngControl2->EnvControl PPE PPE Selection: Nitrile Gloves + Safety Glasses EnvControl->PPE Proceed Proceed to Operation PPE->Proceed

Caption: Operational logic flow for determining engineering controls based on quantity and hazard profile.

Personal Protective Equipment (PPE) Matrix

For this compound, the risk of skin absorption is lower than the free base, but contact dermatitis and mucous membrane irritation remain risks.

Table 2: Required PPE by Activity
ActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Weighing (<1g) Nitrile (0.11mm, min)Safety Glasses w/ Side ShieldsStandard Lab CoatFume hood sufficient
Bulk Handling (>10g) Double Nitrile or NeopreneChemical GogglesLab Coat + Tyvek SleevesN95 (if outside hood)
Solution Prep Nitrile (Splash protection)Safety GlassesStandard Lab CoatFume hood sufficient
Spill Cleanup Nitrile (Double gloved)Chemical GogglesChemical Resistant ApronP100 Respirator

Operational Handling Protocols

Protocol A: Precision Weighing (Hygroscopic Management)

Objective: To weigh the compound without water uptake affecting stoichiometry.

  • Preparation:

    • Equip a static-free spatula.

    • Ensure the balance is located within a draft-shielded enclosure or a low-turbulence fume hood.

    • Pre-dry: If the container has been opened previously without a desiccator, dry the reagent in a vacuum oven at 40°C for 4 hours prior to use.

  • Transfer:

    • Minimize the "lid-off" time. Open the container only when the weighing boat is tared and ready.

    • Why: The HCl salt will rapidly form clumping aggregates in humid air (>50% RH), making accurate transfer difficult and altering the mass.

  • Dissolution:

    • Add the solvent (e.g., Methanol, DMF) to the weighing vessel immediately after weighing to lock in the mass.

    • Note: The dissolution is slightly endothermic; ensure complete solubilization before adding reagents like TEA or DIPEA, which will liberate the free base in situ.

Protocol B: Reaction Setup (In Situ Free Basing)

Objective: Safe conversion to the reactive amine species.

  • Setup: Clamp the reaction vessel securely in the fume hood.

  • Addition: Dissolve 4-Hydroxymethylpiperidine HCl in the reaction solvent.

  • Neutralization: Add the organic base (e.g., Triethylamine) dropwise.

    • Observation: You may observe the precipitation of Triethylamine hydrochloride (white solid). This confirms the liberation of the 4-hydroxymethylpiperidine free base.

    • Safety: This step is not highly exothermic, but ensure stirring is adequate to prevent localized concentration hotspots.

Emergency Response & Waste Management

In the event of exposure, the speed of response dictates the severity of the injury. The HCl salt forms hydrochloric acid upon contact with moisture in the eyes or respiratory tract.

Diagram 2: Emergency Response Logic

This workflow dictates the immediate actions required upon exposure.[6][8][10]

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15 mins (Eye Wash Station) Eye->ActionEye ActionSkin Wash Soap/Water Remove Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Caption: Immediate response protocols for different exposure routes.

Disposal Procedures[1][6][7][8][9][11]
  • Solid Waste: Dispose of contaminated solids (gloves, weighing boats) in the "Hazardous Solid Waste" bin.

  • Liquid Waste: Aqueous streams containing this compound should be adjusted to pH 6-8 before disposal into the "Aqueous Basic/Neutral" waste stream. Organic streams go to "Halogenated" or "Non-Halogenated" solvent waste as appropriate.

  • Do not dispose of down the drain; the compound has potential aquatic toxicity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3017330, 4-Hydroxymethylpiperidine hydrochloride. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: Lifecycle Management and Storage Integrity of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxymethylpiperidine Hydrochloride (4-HMP HCl) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of peptide linkers and muscarinic receptor antagonists. While the hydrochloride salt form (CAS: 30787-24-5) offers superior thermal stability compared to its free base counterpart (CAS: 6457-49-4), it introduces significant challenges regarding hygroscopicity.

This technical guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a lifecycle management protocol. It establishes a causal link between storage environmental factors—specifically moisture vapor transmission rates (MVTR) and oxidative stress—and the downstream failure of nucleophilic substitution reactions.

Physicochemical Profile & Stability Logic

To manage storage effectively, one must understand the material's intrinsic vulnerabilities. 4-HMP HCl contains two reactive centers: a secondary amine and a primary alcohol. The hydrochloride salt formation stabilizes the amine, but the ionic lattice significantly increases the material's affinity for atmospheric moisture.

Comparative Stability Matrix

The following table contrasts the free base with the hydrochloride salt to highlight why the salt is preferred for storage, yet requires stricter humidity control.

FeatureFree Base (CAS: 6457-49-4)Hydrochloride Salt (CAS: 30787-24-5)Storage Implication
Physical State Low-melting solid / Viscous liquidCrystalline SolidSalt is easier to weigh but prone to caking.
Melting Point 55–59 °C>150 °C (Typical)*Critical: Do not confuse salt MP with free base MP during QC.
Hygroscopicity ModerateHigh / Deliquescent Salt will liquefy if left uncapped; requires desiccation.
Oxidation Risk High (Amine oxidation)Moderate (Protonated amine is protected)HCl salt protects the nitrogen, but the alcohol remains susceptible.

*Note: Literature values for the HCl salt melting point vary by crystallization solvent. Users must establish a baseline MP from the Certificate of Analysis (CoA) of their specific lot.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding how the reagent fails is the first step in preventing it.

The Moisture-Hydrolysis Cascade

The primary failure mode for 4-HMP HCl is deliquescence-induced stoichiometry error .

  • Adsorption: The ionic salt surface adsorbs atmospheric water.

  • Liquefaction: A saturated aqueous layer forms on the crystal surface.

  • Weighing Error: When weighing the "wet" salt for a reaction, you are weighing water weight, not reagent weight. This leads to under-dosing the nucleophile in synthesis, causing incomplete conversion.

Oxidative Degradation

While the HCl salt protects the nitrogen lone pair, the primary alcohol moiety (


) remains susceptible to slow oxidation to the corresponding carboxylic acid or aldehyde, especially in the presence of trace metal impurities and moisture.

Storage & Handling Protocols

The "Dry-Chain" Storage Standard

This protocol treats 4-HMP HCl as a Category B Hygroscopic Solid .

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as primary storage due to high moisture permeability.

  • Secondary Containment: Desiccator cabinet or a sealed jar containing activated silica gel or molecular sieves (4Å).

  • Temperature: Cool, dry place (

    
    ). Refrigeration (
    
    
    
    ) is acceptable but requires strict equilibration protocols (see Section 5) to prevent condensation.
  • Headspace: Inert gas (Argon or Nitrogen) backfill is recommended after every use.

Visualization: Storage Lifecycle Workflow

The following diagram illustrates the decision logic for receiving and storing the material to maintain integrity.

StorageLifecycle cluster_handling Handling Loop Start Receipt of Material VisualCheck Visual Inspection: Free-flowing powder? Start->VisualCheck QC QC Check: Melting Point & Solubility VisualCheck->QC If powder is dry Reject Quarantine / Purification VisualCheck->Reject If clumped/wet Decision Pass QC? QC->Decision Storage Primary Storage: Amber Glass + Teflon Cap (Desiccator Cabinet) Decision->Storage Yes Decision->Reject No Fridge Optional: Fridge (2-8°C) *Must use secondary container* Storage->Fridge Long-term (>3 months) Use Weighing Storage->Use Purge N2/Ar Backfill Use->Purge Reseal Parafilm Seal Purge->Reseal Reseal->Storage

Caption: Lifecycle logic flow from receipt to long-term storage, emphasizing the critical handling loop to prevent moisture ingress.

Quality Control & Re-Validation

Before committing the reagent to a high-value synthesis (e.g., GMP steps), validate its integrity using these self-validating checks.

Visual "Clump" Test
  • Procedure: Invert the bottle gently.

  • Pass: Powder flows freely like dry sand.

  • Fail: Powder moves as a single "cake" or adheres to the glass walls. Action: Recrystallize or dry under high vacuum.

Melting Point Depression
  • Principle: Impurities (water/oxidation products) significantly lower the melting point of ionic salts.

  • Protocol: Compare the experimental MP against the specific lot's CoA. A deviation of

    
     indicates significant water absorption.
    
Solubility Check
  • Protocol: Dissolve 50 mg in 1 mL of dry methanol.

  • Pass: Clear, colorless solution.

  • Fail: Haze or insoluble particulates (indicates polymerization or salt dissociation).

Handling Workflows: From Storage to Bench

The moment the bottle is opened, the "timer" starts regarding moisture uptake.

The Equilibration Rule (If Refrigerated)

If storing at


, you must  allow the container to warm to room temperature (approx. 30–60 minutes) before opening.
  • Causality: Opening a cold bottle in warm lab air causes immediate condensation of atmospheric moisture onto the salt crystals, ruining the remaining stock.

Weighing Protocol for Hygroscopic Salts
  • Prepare: Have the reaction solvent and vessel ready before opening the reagent bottle.

  • Dispense: Work quickly. Do not leave the bottle open while checking calculations.

  • Reseal: Wipe the threads of the vial (to ensure a tight seal), backfill with Nitrogen/Argon if available, and cap immediately.

  • Seal: Wrap the cap junction with Parafilm M® to reduce moisture diffusion during storage.

Visualization: Degradation Pathway

This diagram details the chemical consequences of poor storage.

Degradation HMP 4-HMP HCl (Crystalline) Liquefaction Deliquescence (Formation of Hydrate) HMP->Liquefaction + Moisture Oxidation Oxidation to Aldehyde/Acid HMP->Oxidation O2 + Light (Slow process) Moisture Atmospheric Moisture Moisture->Liquefaction StoichError Weighing Error (Mass = Reagent + Water) Liquefaction->StoichError ReactionFail Synthesis Failure: Incomplete Conversion StoichError->ReactionFail Oxidation->ReactionFail Side Products

Caption: Causal pathway showing how moisture ingress leads to stoichiometry errors and ultimate reaction failure.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine Derivatives Stability. Retrieved from [Link]

Commercial Availability & Technical Guide: 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Hydroxymethylpiperidine hydrochloride (CAS: 30473-61-3) is a critical bifunctional building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the 4-position with a hydroxymethyl group (


). This "scaffold" nature allows for dual functionalization: the secondary amine serves as a nucleophile for core attachment, while the primary alcohol offers a handle for extending side chains or improving solubility profiles in drug candidates.

Commercially, the hydrochloride salt is the preferred form for storage and handling due to the hygroscopic and low-melting nature of the free base. This guide analyzes its supply chain, synthesis routes, and quality parameters to aid researchers in procurement and experimental design.

Part 2: Technical Profile & Specifications

The distinction between the free base and the hydrochloride salt is vital for procurement. The free base is often a low-melting solid or viscous liquid that absorbs water rapidly, whereas the HCl salt is a stable crystalline solid.

Table 1: Physicochemical Comparison
FeatureHCl Salt (Target) Free Base
CAS Number 30473-61-3 6457-49-4
IUPAC Name Piperidin-4-ylmethanol hydrochloridePiperidin-4-ylmethanol
Formula


Mol.[1][2][3][4][5][6][7][8][9] Weight 151.63 g/mol 115.17 g/mol
Appearance White to off-white crystalline powderLow-melting solid or viscous liquid
Melting Point >150°C (Stable solid)58–63°C (Hygroscopic)
Solubility Water, Methanol, DMSOEthanol, DCM, Chloroform
Stability High; non-volatileOxidizes slowly; absorbs

/

from air
Safety (GHS) Irritant (H315, H319, H335)Corrosive (H314)

Critical Note: Do not confuse this compound with 4-Hydroxy-4-(hydroxymethyl)piperidine (CAS 89584-31-6), a gem-disubstituted variant often appearing in similar search results [1].

Part 3: Synthesis & Manufacturing Context[11]

Understanding the industrial synthesis helps researchers anticipate potential impurities, such as unreacted starting materials or over-reduced byproducts.

Primary Industrial Route: Reduction of Isonipecotic Acid Esters

The dominant commercial route involves the reduction of Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) using strong reducing agents like Lithium Aluminum Hydride (


) in THF [2, 3].

SynthesisRoute Start Ethyl Isonipecotate (CAS 1126-09-6) Reagent LiAlH4 / THF (Reduction) Start->Reagent Inter Intermediate Alkoxide Complex Reagent->Inter Quench NaOH / H2O (Workup) Inter->Quench Base 4-Hydroxymethylpiperidine (Free Base) Quench->Base SaltStep HCl in Dioxane/Ether Base->SaltStep Stabilization Final 4-Hydroxymethylpiperidine HCl (CAS 30473-61-3) SaltStep->Final

Figure 1: Industrial synthesis pathway converting ethyl isonipecotate to the stable hydrochloride salt.

Impurity Profile
  • Ethyl Isonipecotate: Unreacted starting ester (detected via LC-MS or NMR).

  • 4-Methylpiperidine: Result of over-reduction (rare with controlled stoichiometry).

  • Inorganic Salts: Aluminum salts from the

    
     quench if purification is incomplete.
    

Part 4: Commercial Landscape & Procurement Strategy

Supply Chain Tiering
  • Tier 1 (Catalog Suppliers): Sigma-Aldrich, Fisher Scientific, TCI. High reliability, comprehensive COAs, typically 97%+ purity. Best for bench-scale R&D (<100g).

  • Tier 2 (Bulk/CROs): Enamine, Chem-Impex, Combi-Blocks. Cost-effective for scale-up (kg quantities). Often synthesize on demand or hold bulk stock.

  • Tier 3 (Aggregators): Sourcing platforms. High risk of batch-to-batch variation; require rigorous internal QC.

Procurement Decision Matrix

When selecting a grade, consider the downstream application:

ApplicationRecommended GradeRationale
Early Discovery (HTS) Tech Grade (95%)Minor impurities unlikely to affect initial binding assays; cost-effective.
Lead Optimization Standard (97-98%)Balance of purity and cost; standard for organic synthesis.
GMP / Clinical >99% (+ Impurity Profile)Must characterize residual solvents (THF) and heavy metals (Li, Al).

Part 5: Applications in Drug Discovery[11]

This compound is a "privileged scaffold" because it provides a rigid piperidine core with a flexible hydroxymethyl arm.

Functional Versatility

The orthogonal reactivity of the amine and alcohol allows for sequential modification.

  • Amine Protection/Functionalization: The secondary amine is typically reacted first (e.g., reductive amination, amide coupling) to attach the scaffold to a core pharmacophore.

  • Alcohol Derivatization: The primary alcohol can be converted to a leaving group (mesylate/tosylate) for substitution, oxidized to an aldehyde/acid, or used in ether formation.

Applications Core 4-Hydroxymethylpiperidine Scaffold Path1 N-Alkylation / Acylation (Secondary Amine) Core->Path1 Step 1 Path2 O-Functionalization (Primary Alcohol) Core->Path2 Step 2 Prod1 GPCR Ligands (e.g., Muscarinic Antagonists) Path1->Prod1 Prod2 Kinase Inhibitors (Solubilizing Tail) Path2->Prod2 Prod3 Linker Units (PROTACs) Path2->Prod3

Figure 2: Divergent synthetic utility in medicinal chemistry.

Case Study Relevance:

  • Opioid Analogs: The 4-substituted piperidine motif is structural to fentanyl and its derivatives. The hydroxymethyl variant allows for the introduction of polar groups to modulate blood-brain barrier (BBB) penetration and reduce lipophilicity compared to pure alkyl chains [4, 5].

  • NMDA Antagonists: Derivatives of 4-hydroxymethylpiperidine have been explored as selective NR2B antagonists, where the piperidine ring acts as a spacer [5].

Part 6: Quality & Handling Protocols

Storage & Stability[1][8][12][13][14]
  • Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator. Exposure to moisture can lead to clumping and weighing errors.

  • Corrosion: The free base is corrosive (Category 1B). The HCl salt is an irritant but safer to handle.

  • Shelf Life: >2 years if stored at room temperature under inert atmosphere (nitrogen flush recommended after opening).

QC Checklist (Self-Validating Protocol)

Before using a new batch in critical synthesis:

  • Visual Inspection: Product should be a white, free-flowing powder. Yellowing indicates oxidation or free base contamination.

  • Solubility Test: Dissolve 10mg in 1mL water. It should be clear and colorless. Turbidity suggests inorganic salts or non-polar impurities.

  • Proton NMR: Check for the diagnostic doublet at

    
     ppm (hydroxymethyl 
    
    
    
    ) and the absence of ethyl ester signals (quartet at 4.1 ppm) from the starting material.

References

  • ChemicalBook. (2025). 4-Hydroxy-4-(hydroxymethyl)piperidine hydrochloride Product Page. Retrieved from

  • ChemicalBook. (2025).[10] 4-Piperidinemethanol Synthesis Routes.[4][11] Retrieved from

  • GuideChem. (2025). 4-Piperidinemethanol Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2013). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines: A novel class of analgesic and anesthetic agents. PubMed.[1] Retrieved from

  • National Institutes of Health (NIH). (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.[1] Retrieved from

  • Fisher Scientific. (2016).[12] Safety Data Sheet: 4-Piperidinemethanol.[1][7][12][10] Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 4-Hydroxymethylpiperidine Hydrochloride: Strategies, Methodologies, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxymethylpiperidine hydrochloride is a pivotal structural motif and a versatile building block in modern medicinal chemistry, featuring prominently in the synthesis of a wide array of pharmaceutical agents. Its unique combination of a polar hydroxymethyl group and a basic piperidine ring allows for diverse chemical modifications, making it a sought-after intermediate in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering researchers, chemists, and drug development professionals a comprehensive resource. We will dissect the most prevalent and efficient synthetic strategies, starting from common precursors such as isonipecotic acid derivatives and substituted pyridines. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of 4-Hydroxymethylpiperidine

The piperidine scaffold is one of the most ubiquitous saturated heterocyclic rings found in natural products and synthetic drugs. The introduction of a hydroxymethyl group at the 4-position imparts a crucial point of functionality. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, opening a gateway to a vast chemical space for analog synthesis and structure-activity relationship (SAR) studies. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it ideal for storage and downstream applications.

This guide will focus on two principal and industrially relevant synthetic paradigms:

  • Reduction of Isonipecotic Acid Derivatives: A classic and reliable approach involving the reduction of a carboxy or ester functional group.

  • Catalytic Hydrogenation of Pyridine Precursors: A powerful method that constructs the saturated piperidine ring from an aromatic pyridine starting material.

Synthetic Strategy I: Reduction of Isonipecotic Acid and Its Esters

The reduction of 4-piperidinecarboxylic acid (isonipecotic acid) or its corresponding esters, such as ethyl isonipecotate, is arguably the most direct and frequently employed route. This transformation hinges on the use of a potent reducing agent capable of converting a carboxylic acid or ester to a primary alcohol.

Mechanistic Rationale and Reagent Selection

The carbonyl group of esters and carboxylic acids is significantly less electrophilic than that of ketones or aldehydes. Consequently, milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose. The reagent of choice is Lithium Aluminum Hydride (LiAlH₄), a powerful, non-selective source of hydride (H⁻) ions.[1]

The reaction with an ester, such as ethyl isonipecotate, proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield an intermediate aldehyde.

  • Aldehyde Reduction: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced in a second hydride addition to form an aluminum alkoxide intermediate.

An acidic workup is then required to protonate the alkoxide, liberating the desired 4-hydroxymethylpiperidine. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[1] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal due to their ability to solvate the lithium cation and their lack of reactive protons.[2]

Visualizing the Pathway: Reduction of Ethyl Isonipecotate

start Ethyl Isonipecotate reagent1 1) LiAlH₄ in dry THF, 0°C to RT start->reagent1 intermediate Aluminum Alkoxide Intermediate reagent1->intermediate reagent2 2) H₃O⁺ Workup product_base 4-Hydroxymethylpiperidine (Free Base) reagent2->product_base intermediate->reagent2 reagent3 HCl in Solvent (e.g., Isopropanol) product_base->reagent3 final_product 4-Hydroxymethylpiperidine HCl reagent3->final_product

Caption: Synthetic pathway from Ethyl Isonipecotate to the target hydrochloride salt.

Detailed Experimental Protocol

Objective: To synthesize 4-Hydroxymethylpiperidine via the LiAlH₄ reduction of ethyl 4-piperidinecarboxylate.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (in a suitable solvent like isopropanol or ether)

Procedure: [3]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (2.2 eq) suspended in anhydrous THF (approx. 8 mL per gram of LiAlH₄).

  • Initial Cooling: The suspension is cooled to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction.

  • Substrate Addition: A solution of ethyl 4-piperidinecarboxylate (1.0 eq) dissolved in anhydrous THF (approx. 16 mL per gram of ester) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be carefully controlled to maintain the internal temperature below 10-15 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight to ensure the reaction goes to completion.

  • Workup (Quenching): The reaction is carefully quenched, a highly exothermic process that must be done with extreme caution. The flask is cooled again to 0 °C, and water (in mL, equal to the mass of LiAlH₄ in grams) is added dropwise very slowly. This is followed by the slow, dropwise addition of 15% aqueous NaOH (in mL, equal to the mass of LiAlH₄ in grams), and finally, more water (in mL, 3 times the mass of LiAlH₄ in grams).

  • Isolation of Free Base: The resulting granular precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure to yield 4-hydroxymethylpiperidine as a crude oil or solid.[3]

  • Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether). A solution of hydrochloric acid in the same solvent is then added until the solution is acidic, leading to the precipitation of 4-Hydroxymethylpiperidine hydrochloride.

  • Final Purification: The white solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Synthetic Strategy II: Catalytic Hydrogenation of Pyridine Derivatives

An alternative and powerful strategy involves the hydrogenation of a pyridine-based precursor. This method simultaneously reduces the aromatic pyridine ring to the saturated piperidine ring. The choice of starting material dictates the specifics of the transformation. A common precursor is 4-cyanopyridine.

Mechanistic Rationale and Catalyst Selection

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across double bonds in the presence of a metal catalyst.[4] For pyridine rings, the high aromatic stability necessitates more forcing conditions (elevated temperature and pressure) compared to simple alkenes.[5]

When starting from 4-cyanopyridine, the reaction is a chemo-selective challenge. The goal is to reduce both the pyridine ring and the nitrile group.

  • Ring Reduction: The pyridine ring is hydrogenated to a piperidine ring.

  • Nitrile Reduction: The nitrile group is reduced to a primary amine (aminomethyl group).

This yields 4-(aminomethyl)piperidine. To reach the target 4-hydroxymethylpiperidine, a subsequent diazotization reaction (e.g., with NaNO₂/HCl) can be performed to convert the primary amine to the primary alcohol, though this adds steps and complexity.

A more direct route involves the hydrogenation of 4-pyridinemethanol. This precursor can be synthesized from 4-picoline via N-oxidation, rearrangement, and hydrolysis.[6] The hydrogenation of 4-pyridinemethanol directly yields the target compound.

Common catalysts include Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂, Adams' catalyst), and Rhodium on Alumina (Rh/Al₂O₃). The presence of an acid in the reaction medium can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[7]

Visualizing the Pathway: Hydrogenation of 4-Cyanopyridine

start 4-Cyanopyridine reagent1 H₂ (High Pressure) Pd/C or PtO₂ Catalyst Acidic Additive (e.g., HCl) start->reagent1 intermediate 4-(Aminomethyl)piperidine reagent1->intermediate reagent2 1) NaNO₂, aq. HCl, 0°C 2) Neutralization intermediate->reagent2 product_base 4-Hydroxymethylpiperidine (Free Base) reagent2->product_base reagent3 HCl in Solvent product_base->reagent3 final_product 4-Hydroxymethylpiperidine HCl reagent3->final_product

Caption: Multi-step synthesis from 4-Cyanopyridine to the target hydrochloride salt.

Detailed Experimental Protocol (Hydrogenation of 4-Pyridinemethanol)

Objective: To synthesize 4-Hydroxymethylpiperidine by catalytic hydrogenation of 4-pyridinemethanol.

Materials:

  • 4-Pyridinemethanol

  • 10% Palladium on Carbon (Pd/C) or Platinum (IV) Oxide (PtO₂)

  • Methanol or Ethanol

  • Glacial Acetic Acid (optional)

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Procedure:

  • Reactor Charging: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with 4-pyridinemethanol (1.0 eq), a suitable solvent like methanol, and a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate). A small amount of acid (e.g., acetic acid) can be added to accelerate the reaction.

  • Inerting the Atmosphere: The vessel is sealed and purged several times with nitrogen to remove all oxygen.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi, but can be higher depending on the substrate and catalyst). The mixture is then heated and agitated (shaken or stirred) for several hours until hydrogen uptake ceases, indicating the reaction is complete.

  • Catalyst Removal: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully, typically kept wet with solvent during filtration.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 4-hydroxymethylpiperidine.

  • Salt Formation and Purification: The crude product is converted to its hydrochloride salt and purified as described in Protocol 2.3, steps 7-8.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as starting material availability, scalability, safety considerations, and required purity.

FeatureRoute I: LiAlH₄ Reduction Route II: Catalytic Hydrogenation
Starting Material Isonipecotic Acid / EstersPyridine Derivatives (e.g., 4-Pyridinemethanol)
Key Reagents LiAlH₄H₂ gas, Pd/C or PtO₂ catalyst
Typical Yield High (often >90%)[3]Good to High (variable)
Advantages - Very reliable and high-yielding.- Well-established procedure.- Readily available starting materials.- Avoids pyrophoric hydrides.- Catalyst can be recycled.- Potentially "greener" with H₂ as the reductant.
Disadvantages - Extreme Caution Required: LiAlH₄ is highly reactive and pyrophoric.- Strict anhydrous conditions are mandatory.- Quenching step is hazardous on a large scale.- Requires specialized high-pressure equipment.- Catalysts can be expensive and pyrophoric.- Reaction times can be long.

Conclusion

References

  • Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
  • A kind of synthetic method of 4 pyridine carboxaldehyde. (n.d.). Google Patents.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved from [Link]

  • Reduction of Carboxylic Acids with LiAlH₄. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (2020). YouTube. Retrieved from [Link]

  • Catalytic Hydrogenation and the Birch Reduction. (2021). YouTube. Retrieved from [Link]

  • Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? (2016). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Hydroxymethylpiperidine Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative, 4-Hydroxymethylpiperidine, and its hydrochloride salt. While the racemic form is a versatile building block, the true power of this molecule is unlocked when its stereochemistry is resolved. The enantiomerically pure forms, (R)- and (S)-4-hydroxymethylpiperidine, are critical chiral synthons for creating stereospecific pharmaceuticals, where biological activity is often confined to a single enantiomer.

This document provides an in-depth exploration of 4-Hydroxymethylpiperidine, moving from its fundamental properties to the advanced strategies for isolating its chiral forms and its application in the synthesis of complex, high-value molecules.

Physicochemical and Structural Properties

4-Hydroxymethylpiperidine hydrochloride is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.[3] Its polarity, imparted by the hydroxyl and amine groups, makes it soluble in water and other polar solvents.[4]

Table 1: Core Properties of 4-Hydroxymethylpiperidine and its Hydrochloride Salt

Property4-Hydroxymethylpiperidine (Free Base)4-Hydroxymethylpiperidine HCl
CAS Number 6457-49-4144230-50-2
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO
Molecular Weight 115.17 g/mol 151.63 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[4]White to off-white crystalline powder
Key Features Primary alcohol, Secondary amineImproved stability and solubility[3]
The Essence of Chirality in 4-Hydroxymethylpiperidine

Although 4-Hydroxymethylpiperidine itself is achiral due to a plane of symmetry, it serves as a prochiral precursor. The strategic introduction of substituents at positions 2, 3, 5, or 6, or derivatization of the amine or alcohol, can create one or more stereocenters. The true value emerges when enantiopure versions of related chiral piperidines are synthesized, often starting from chiral precursors or through asymmetric synthesis.[2][6][7][8] For drug development, accessing a single enantiomer is paramount, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[][10]

Caption: Conceptual representation of chiral piperidine enantiomers.

Accessing Enantiopure 4-Hydroxymethylpiperidine: Key Methodologies

The preparation of enantiomerically pure substituted piperidines is a critical challenge in organic synthesis.[11] Two primary strategies dominate the field: chiral resolution of a racemic mixture and de novo asymmetric synthesis.

Chiral Resolution: The Classical Approach

Chiral resolution is a robust technique that separates a racemic mixture into its individual enantiomers.[] The most common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.

Causality Behind the Method: Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility). This difference is exploited to separate them, typically by fractional crystallization. Once a single diastereomer is isolated, the chiral auxiliary is removed to yield the desired enantiopure amine.

Chiral_Resolution_Workflow Fig. 2: Workflow for Classical Chiral Resolution. Start Racemic 4-Substituted Piperidine Step1 React with Chiral Resolving Agent (e.g., Tartaric Acid derivative) Start->Step1 Step2 Formation of Diastereomeric Salts (R,R) and (S,R) salts Step1->Step2 Step3 Fractional Crystallization (Exploit solubility difference) Step2->Step3 Step4a Insoluble Diastereomer (Isolated) Step3->Step4a Step4b Soluble Diastereomer (in Mother Liquor) Step3->Step4b Step5 Liberate Free Amine (Base treatment) Step4a->Step5 End Enantiopure (R)- or (S)-Piperidine Step5->End

Sources

Methodological & Application

Strategic Functionalization of 4-Hydroxymethylpiperidine: From Hydrochloride Salt to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

4-Hydroxymethylpiperidine (4-HMP) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for blockbuster drugs like Donepezil (Aricept) and various GPCR ligands (Dopamine D4, Sigma-1). Its utility lies in its bifunctionality: a secondary amine offering a vector for solubility and pharmacokinetic tuning, and a primary alcohol serving as a versatile "warhead" attachment point.

However, the commercial availability of 4-HMP as a hydrochloride salt (


)  presents a specific challenge: the salt is non-nucleophilic and hygroscopic. Successful synthesis requires a strategic "unlocking" of the amine followed by a sequence of functionalizations designed to prevent intermolecular polymerization (self-alkylation).

This guide provides a validated roadmap for converting 4-HMP


 into high-value intermediates, prioritizing the N-Functionalization First  strategy to ensure high fidelity and reproducibility.

Critical Pre-treatment: Handling the HCl Salt

Before any synthetic manipulation, the reactivity of the piperidine nitrogen must be restored. While some protocols use excess base in situ, isolating the free base is recommended for sensitive catalytic reactions to remove chloride ions that may poison catalysts.

Protocol A: Quantitative Free-Basing

Objective: Convert 4-HMP


HCl (Solid) 

4-HMP Free Base (Viscous Oil/Solid).

Materials:

  • 4-Hydroxymethylpiperidine HCl (10.0 g)

  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Potassium Carbonate (

    
    ), anhydrous
    

Procedure:

  • Dissolution: Dissolve 10.0 g of 4-HMP

    
    HCl in 15 mL of distilled water. The solution will be slightly acidic (pH ~5).
    
  • Neutralization: Slowly add 4M NaOH (~20 mL) with stirring until the pH reaches 12-14. Note: The solution may become cloudy as the organic free base separates.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
    • Critical Step: 4-HMP is moderately water-soluble. To maximize recovery, saturate the aqueous layer with NaCl (salting out) before the final extraction.

  • Drying: Combine organic layers, dry over anhydrous

    
     (preferred over 
    
    
    
    for amines to minimize binding), and filter.
  • Isolation: Concentrate under reduced pressure.

    • Yield: Expect >95% recovery of a viscous, colorless to pale yellow oil that may solidify upon standing. Store under Nitrogen.

Synthetic Strategy & Workflow

The most common failure mode in 4-HMP synthesis is unwanted dimerization . If the alcohol is activated (e.g., to a halide) while the amine is unprotected, the amine of one molecule will attack the activated alcohol of another, forming an irreversible polymer.

The Golden Rule: Always protect or functionalize the Nitrogen (


) before activating the Oxygen (

).

G Start 4-HMP HCl Salt FreeBase Free Base (Reactive Amine) Start->FreeBase NaOH/DCM N_Funct Step 1: N-Functionalization (Boc, Benzyl, Aryl) FreeBase->N_Funct Reductive Amination or Boc-Anhydride Direct_O Direct O-Activation (e.g., SOCl2) FreeBase->Direct_O Risk High! O_Act Step 2: O-Activation (Mesylate, Tosylate, Halide) N_Funct->O_Act MsCl/TEA or SOCl2 Target Target Scaffold (Ready for Coupling) O_Act->Target Nucleophilic Sub. Polymer FAILURE: Self-Polymerization Direct_O->Polymer Intermolecular SN2

Figure 1: Strategic workflow emphasizing the "N-First" approach to prevent polymerization.

Validated Experimental Protocols

Protocol B: N-Benzylation via Reductive Amination

Context: This creates an N-Benzyl protected scaffold, a common motif in acetylcholine esterase inhibitors (like Donepezil). Reductive amination is preferred over direct alkylation (Benzyl chloride) to avoid over-alkylation to the quaternary ammonium salt.

Reagents:

  • 4-HMP Free Base (1.0 eq)

  • Benzaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM (anhydrous)[1]

Step-by-Step:

  • Imine Formation: In a round-bottom flask under

    
    , dissolve 4-HMP (1.15 g, 10 mmol) in DCM (30 mL). Add Benzaldehyde (1.17 g, 11 mmol).
    
  • Activation: Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes. Mechanism: This promotes the formation of the iminium ion intermediate.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before the imine is formed.
      
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (10% MeOH in DCM).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc).

    • Target:N-Benzyl-4-hydroxymethylpiperidine .

Protocol C: Alcohol Activation (Mesylation)

Context: Converting the hydroxyl group into a leaving group (Mesylate) allows for the attachment of the "warhead" (e.g., an indanone moiety for Donepezil analogs) via


 displacement.

Reagents:

  • N-Benzyl-4-hydroxymethylpiperidine (Product of Protocol B)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DCM (anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve the N-Benzyl intermediate (2.05 g, 10 mmol) and TEA (2.8 mL, 20 mmol) in anhydrous DCM (40 mL). Cool to 0°C.

  • Addition: Add MsCl (0.93 mL, 12 mmol) dropwise via syringe. The reaction is exothermic; maintain temp < 5°C.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 30 mins.

  • Validation: TLC should show complete consumption of the polar alcohol and appearance of a less polar spot (Mesylate).

  • Workup: Wash with cold water, then dilute

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[1]
    • Stability Note: Mesylates are thermally unstable. Do not heat above 40°C during rotary evaporation. Use immediately in the next coupling step.

Data Summary & Troubleshooting

Parameter4-HMP HCl Salt4-HMP Free BaseN-Benzyl-4-HMP
MW ( g/mol ) 151.63115.17205.29
State White Crystalline SolidViscous Oil / Low melting solidViscous Oil
Solubility Water, MethanolDCM, EtOAc, AlcoholsDCM, EtOAc, Toluene
Key Risk HygroscopicOxidizes slowly in airStable

Common Pitfalls:

  • Low Yield in Alkylation: Often caused by using the HCl salt directly without enough base to neutralize it and scavenge the acid produced during reaction. Fix: Use Protocol A to free-base first.

  • Dimerization: Observing a mass of ~210-230 in MS during chloride formation (

    
    ). Fix:  This is the self-alkylated dimer. You failed to protect the Nitrogen. See Figure 1.
    
  • Emulsions: During extraction of the free base, emulsions are common. Fix: Add solid NaCl to the aqueous layer until saturated before extraction.

References

  • Privileged Scaffolds: Weng, Q., et al. "Structure-Activity Relationship Studies of Piperidine Derivatives." Journal of Medicinal Chemistry, 2019.[3]

  • Donepezil Synthesis: Sugimoto, H., et al. "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 1995, 38(24), 4821–4829.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Handling Piperidines: BenchChem Application Notes. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines."

Sources

A Researcher's Guide to N-Alkylation of 4-Hydroxymethylpiperidine Hydrochloride: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the N-alkylation of 4-hydroxymethylpiperidine hydrochloride, a critical transformation in the synthesis of pharmaceutical agents and other bioactive molecules. Addressing the specific challenges posed by the hydrochloride salt and the bifunctional nature of the starting material, this document explores two primary synthetic routes: direct alkylation with alkyl halides and reductive amination. Each section offers a deep dive into the underlying chemical principles, step-by-step experimental procedures, and the rationale behind methodological choices, ensuring both scientific rigor and practical applicability for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of N-Alkylated Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and biologically active compounds, prized for its favorable pharmacokinetic properties. The nitrogen atom of the piperidine ring serves as a key point for diversification, allowing for the introduction of various substituents to modulate a compound's pharmacological profile. 4-Hydroxymethylpiperidine, in particular, offers a valuable building block with its primary alcohol providing an additional site for modification.

However, the common commercial availability of this reagent as a hydrochloride salt presents a key challenge: the protonated piperidine nitrogen is non-nucleophilic. Therefore, any successful N-alkylation strategy must first involve the in-situ liberation of the free amine. This guide provides detailed protocols that address this prerequisite, offering reliable methods for the synthesis of N-alkyl-4-hydroxymethylpiperidines.

Foundational Principle: In-Situ Neutralization of the Hydrochloride Salt

The starting point for any N-alkylation of 4-hydroxymethylpiperidine hydrochloride is the neutralization of the ammonium salt to generate the free, nucleophilic secondary amine. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the subsequent reaction conditions.

Commonly used bases include:

  • Inorganic bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, particularly in polar aprotic solvents like DMF or acetonitrile. They are effective and easily removed by filtration upon reaction completion.

  • Organic amine bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are often employed, especially in less polar solvents like dichloromethane (DCM). They are soluble in organic solvents and can be removed by aqueous work-up or evaporation.

The stoichiometry of the base is crucial. At least one equivalent is required to neutralize the hydrochloride salt. In the case of direct alkylation with alkyl halides, where an additional equivalent of acid is generated during the reaction, at least two equivalents of base are necessary.

Protocol I: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an Sₙ2 reaction is a classic and straightforward approach. This method involves the reaction of the free piperidine with an electrophilic alkyl halide.

Mechanistic Rationale and Causality

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide. The choice of reagents and conditions is dictated by several factors:

  • Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable. Alkyl bromides often offer a good balance of reactivity and stability.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the piperidine salt (to some extent) and the base, and they effectively solvate the transition state of the Sₙ2 reaction.

  • Base: A non-nucleophilic base is essential to prevent competition with the piperidine for the alkylating agent. Potassium carbonate is a common and effective choice.[1]

  • Over-alkylation: A significant challenge with this method is the potential for the product, a tertiary amine, to react with another molecule of the alkyl halide to form a quaternary ammonium salt.[2] This can be mitigated by the slow addition of the alkylating agent or by using a stoichiometric amount or a slight excess of the piperidine.[2]

Detailed Experimental Protocol

Reaction: N-Benzylation of 4-Hydroxymethylpiperidine Hydrochloride

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 4-Hydroxymethylpiperidine HCl D Dissolve in DMF A->D B Benzyl Bromide E Add Base & Alkylating Agent B->E C Potassium Carbonate C->E D->E F Heat and Stir E->F G Monitor by TLC F->G H Filter Solids G->H Reaction Complete I Aqueous Work-up H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Column Chromatography K->L M 1-Benzyl-4-(hydroxymethyl)piperidine L->M

Caption: Workflow for Direct N-Alkylation.

Materials and Reagents:

ReagentGradeSupplier
4-Hydroxymethylpiperidine hydrochloride≥98%Commercially Available
Benzyl bromide≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous Dimethylformamide (DMF)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Brine (saturated aq. NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel (for chromatography)230-400 meshCommercially Available

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxymethylpiperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approximately 0.2-0.5 M concentration relative to the piperidine).

  • Add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol) to afford the pure 1-benzyl-4-(hydroxymethyl)piperidine.

Protocol II: Reductive Amination

Reductive amination is a powerful and often preferred method for the N-alkylation of secondary amines due to its high selectivity for mono-alkylation and the mildness of the reaction conditions.[3] The process involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.[3]

Mechanistic Rationale and Causality
  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the free piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion. The presence of a mild acid can catalyze this step.

  • Selective Reduction: A key to the success of this one-pot reaction is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent reagent for this purpose.[4][5] Its steric bulk and the electron-withdrawing nature of the acetoxy groups moderate its reactivity, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[4][5]

  • Handling the Hydrochloride: When starting with the hydrochloride salt, a non-nucleophilic base such as triethylamine can be added to liberate the free amine for the initial reaction with the carbonyl compound.

Detailed Experimental Protocol

Reaction: N-Benzylation of 4-Hydroxymethylpiperidine Hydrochloride via Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 4-Hydroxymethylpiperidine HCl E Dissolve in DCM A->E B Benzaldehyde F Add Base & Aldehyde B->F C Triethylamine C->F D Sodium Triacetoxyborohydride E->F G Stir to form Iminium Ion F->G H Add Reducing Agent G->H I Monitor by TLC H->I J Quench with NaHCO₃ (aq) I->J Reaction Complete K Extract with DCM J->K L Dry and Concentrate K->L M Column Chromatography L->M N 1-Benzyl-4-(hydroxymethyl)piperidine M->N

Caption: Workflow for Reductive Amination.

Materials and Reagents:

ReagentGradeSupplier
4-Hydroxymethylpiperidine hydrochloride≥98%Commercially Available
Benzaldehyde≥99%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)≥95%Commercially Available
Anhydrous Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel (for chromatography)230-400 meshCommercially Available

Procedure:

  • To a stirred suspension of 4-hydroxymethylpiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) at room temperature, add triethylamine (1.1 eq). Stir for 10-15 minutes to ensure complete neutralization.

  • Add benzaldehyde (1.05 eq) to the mixture and stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A mild exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel as described in Protocol I.

Comparative Analysis of Protocols

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Selectivity Prone to over-alkylation, leading to quaternary ammonium salts.[2]Highly selective for mono-alkylation.[4][5]
Reaction Conditions Often requires elevated temperatures.Typically proceeds at room temperature.[5]
Reagent Toxicity Alkyl halides can be lachrymatory and toxic.Sodium triacetoxyborohydride is less toxic than alternatives like sodium cyanoborohydride.
Substrate Scope Limited by the availability of suitable alkyl halides.Broad scope with a wide variety of commercially available aldehydes and ketones.
Work-up Can be more complex if a polar aprotic solvent like DMF is used.Generally straightforward aqueous work-up.

Critical Considerations and Field-Proven Insights

  • Chemoselectivity (N- vs. O-alkylation): The nitrogen atom of the piperidine is significantly more nucleophilic than the oxygen of the hydroxyl group. Under the described conditions, N-alkylation is the overwhelmingly favored pathway. O-alkylation is generally not a significant side reaction unless very harsh conditions and a strong base that can deprotonate the alcohol are used.

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable eluent system should provide good separation between the starting material, the product, and any potential byproducts. Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine-containing spots.

  • Purification: N-alkylated piperidines can sometimes be challenging to purify by column chromatography due to their basicity, which can lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent.[5]

  • Scale-up: For larger-scale reactions, reductive amination is often more amenable due to its milder conditions and higher selectivity, which can simplify purification.

Conclusion

The N-alkylation of 4-hydroxymethylpiperidine hydrochloride is a fundamental transformation that can be reliably achieved through either direct alkylation with alkyl halides or reductive amination. While direct alkylation is a viable method, reductive amination with sodium triacetoxyborohydride offers superior selectivity, milder reaction conditions, and a broader substrate scope, making it the preferred method in many modern synthetic applications. Careful control of stoichiometry and reaction conditions, as detailed in the provided protocols, is paramount for achieving high yields of the desired N-alkylated products.

References

  • Journal of Medicinal Chemistry, 2000, 43(5), 984-994.
  • CH633264A5, N-alkyl-piperidine DERIVATIVES.
  • CN111484444A, The synthetic method of N-benzyl-4-piperidinecarboxaldehyde, Google P
  • Singh, A. et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link].

  • WO2022195497A1, A process for the preparation of 4-piperidone hcl hydrate, Google P
  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 2021, 26(11), 3169.
  • Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Available at: [Link].

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link].

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2004, 6(10), 1573–1576.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. et al. Reductive Amination. Harvard University. Available at: [Link].

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 2002, 67(12), 793-802.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

Sources

Application Note: Strategic Utilization of 4-Hydroxymethylpiperidine HCl in the Synthesis of Non-Opioid Analgesic Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The opioid crisis has necessitated a pivot toward non-addictive mechanisms for pain management.[1] 4-Hydroxymethylpiperidine (4-HMP) has emerged as a high-value scaffold in the synthesis of ligands targeting the Sigma-1 Receptor (S1R) and NMDA Receptor (NR2B subtype) . Unlike traditional mu-opioid agonists, S1R antagonists modulate calcium signaling and synaptic plasticity, offering a pathway to treat neuropathic pain without significant abuse liability.

This guide details the protocol for transforming the stable precursor, 4-Hydroxymethylpiperidine Hydrochloride , into a lipophilic, N-substituted pharmacophore capable of blood-brain barrier (BBB) penetration.

Key Chemical Advantages of 4-HMP
  • Dual Functionality: The secondary amine allows for rapid library generation (N-derivatization), while the primary alcohol provides a handle for tuning metabolic stability or solubility (O-derivatization).

  • Structural Isomerism: It serves as a bioisostere to the 4-hydroxypiperidine moiety found in Ifenprodil and Haloperidol, often improving selectivity profiles.

Mechanism of Action: The Sigma-1 Target[2]

Before synthesis, understanding the biological objective is critical.[1] The synthesized ligand targets the S1R chaperone protein at the Endoplasmic Reticulum-Mitochondria-Associated Membrane (MAM).

S1R_Mechanism Trigger Neuropathic Stress (Ca2+ influx) S1R_Inactive S1R-BiP Complex (Inactive) Trigger->S1R_Inactive Activates S1R_Active S1R Translocation (Active) S1R_Inactive->S1R_Active Dissociation (Blocked by Ligand) Ligand 4-HMP Derivative (Antagonist) Ligand->S1R_Inactive Binds & Stabilizes Result Analgesia (Pain Reduction) Ligand->Result Prevents Sensitization NMDA NMDA Receptor (Hyperexcitability) S1R_Active->NMDA Potentiates

Figure 1: Mechanism of Action. The 4-HMP derivative acts as an S1R antagonist, preventing the chaperone from potentiating NMDA receptor activity, thereby blocking the pain signal.

Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-4-hydroxymethylpiperidine

This protocol demonstrates the synthesis of a "privileged structure" for S1R affinity: the 4-fluorobenzyl tail attached to the 4-HMP head.

Phase A: Preparation of the Reactive Free Base

Context: The starting material is a hydrochloride salt.[1] Direct alkylation using the salt often leads to variable yields due to the consumption of the base or incomplete solubility in organic solvents.

Materials:

  • 4-Hydroxymethylpiperidine HCl (10 mmol, 1.51 g)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Methanol (MeOH) / Dichloromethane (DCM)

Protocol:

  • Dissolve 1.51 g of 4-HMP HCl in 15 mL of Methanol.

  • Add 2.0 equivalents (2.76 g) of anhydrous

    
    .
    
  • Stir vigorously at Room Temperature (RT) for 30 minutes.

  • Filter the suspension to remove inorganic salts (KCl).[1]

  • Concentrate the filtrate in vacuo.

  • Re-dissolve the residue in DCM (20 mL) and filter again to ensure complete removal of salts.

  • Evaporate DCM to yield the Free Base oil .[1] Yield check: Expect ~1.15 g.

Phase B: Reductive Amination (The "Green" Route)

Context: We prefer Reductive Amination over direct alkylation (using benzyl chloride) to avoid over-alkylation (quaternary ammonium salt formation) and to utilize milder conditions.

Reagents:

  • 4-HMP Free Base (from Phase A)

  • 4-Fluorobenzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve the 4-HMP Free Base (10 mmol) in 25 mL DCE.

  • Add 4-Fluorobenzaldehyde (10.5 mmol, 1.30 g).

  • Add 2 drops of glacial Acetic Acid to catalyze imine formation.[1] Stir at RT for 30 minutes under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.96 g) portion-wise over 10 minutes.

    • Critical Note: STAB is preferred over

      
       because it is less likely to reduce the aldehyde directly to an alcohol before it reacts with the amine.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
Phase C: Workup and Purification[3]
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Wash: Combine organic layers and wash with Brine (30 mL).[1]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil is purified via Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: DCM:MeOH (95:5) with 1%

      
       (to prevent tailing of the amine).
      

Analytical Validation (QC)

To ensure the integrity of the synthesized analgesic candidate, the following parameters must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0% (Area under curve)
Identity 1H-NMR (CDCl3, 400 MHz)Diagnostic benzylic singlet (~3.5 ppm) present.
Salt Form Elemental Analysis (if re-acidified)Cl content matches theoretical % for HCl salt.[1]
Mass Spec LC-MS (ESI+)[M+H]+ peak corresponds to MW (e.g., 223.1 for 4-F-benzyl).
Visualizing the Synthetic Workflow

Synthesis_Workflow Start 4-HMP HCl Salt (Starting Material) FreeBase Free Base Preparation (MeOH, K2CO3) Start->FreeBase Neutralization Imine Imine Intermediate (In situ) FreeBase->Imine + 4-F-Benzaldehyde Reduction Reductive Amination (STAB, DCE) Imine->Reduction + Hydride Source Product N-Substituted 4-HMP (Crude) Reduction->Product 12h Stirring Purification Flash Chromatography (DCM:MeOH) Product->Purification Workup Final Analgesic Candidate (Pure Ligand) Purification->Final Isolation

Figure 2: Step-by-step synthetic workflow from salt neutralization to purified ligand.

Troubleshooting & Optimization

  • Low Yield in Alkylation:

    • Cause: Incomplete neutralization of the HCl salt.[1]

    • Fix: Ensure Phase A is rigorous.[1] If the free base is not isolated as an oil, the amine is likely still protonated and non-nucleophilic.[1]

  • Over-Alkylation (Bis-alkylation):

    • Cause: Using highly reactive benzyl halides instead of the reductive amination route.[1]

    • Fix: Stick to the Reductive Amination protocol (Phase B). The steric bulk of the secondary amine intermediate discourages a second attack.[1]

  • Solubility Issues:

    • Observation: The final product is an oil that is hard to handle.[1]

    • Fix: Convert the final purified amine back into an oxalate or fumarate salt.[1] Dissolve the free base in ether and add oxalic acid in acetone to precipitate a crystalline solid suitable for biological testing.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30379-13-8, 4-Hydroxymethylpiperidine hydrochloride.[1] Retrieved from [Link]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain.[1] Cureus.[1][2] Retrieved from [Link]

  • Zhang, G., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[1] European Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[1][3] Advanced Journal of Chemistry, Section A. Retrieved from [Link]

Sources

Application of 4-Hydroxymethylpiperidine Hydrochloride in Neuropharmacology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast array of centrally acting pharmaceuticals and natural alkaloids. Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to achieve specific interactions with a multitude of neuroreceptors and enzymes. 4-Hydroxymethylpiperidine hydrochloride, a key derivative, offers a strategic building block for medicinal chemists. The presence of a primary hydroxyl group at the 4-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents targeting the central nervous system (CNS). While piperidine itself is a constituent of the mammalian brain and influences synaptic mechanisms, its derivatives have been engineered to exhibit a wide range of pharmacological activities, including neuroprotection, analgesia, and cognitive enhancement[1][2][3][4].

This technical guide provides an in-depth overview of the potential applications of 4-Hydroxymethylpiperidine hydrochloride in neuropharmacology, focusing on its role as a precursor for compounds targeting key neurological pathways. We will explore its inferred mechanisms of action based on related structures and provide detailed protocols for in vitro and in vivo evaluation.

Potential Neuropharmacological Targets and Mechanisms of Action

Based on the extensive literature on piperidine-based compounds, derivatives of 4-Hydroxymethylpiperidine hydrochloride are hypothesized to interact with several key targets in the CNS. The specific pharmacological profile will be contingent on the nature of the substituents added to the piperidine nitrogen and any modifications to the hydroxymethyl group.

Sigma (σ) Receptors

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[5] They are implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival pathways.[6][7] Piperidine derivatives are well-known ligands for sigma receptors.[6][8]

  • σ1 Receptor Agonism/Antagonism: Depending on the structural modifications, derivatives of 4-Hydroxymethylpiperidine hydrochloride could act as either agonists or antagonists at the σ1 receptor. σ1 receptor agonists have shown potential in models of neurodegenerative diseases and depression, while antagonists are being investigated for their analgesic and antipsychotic properties.[7][9] The neuroprotective effects of σ1 receptor ligands may be mediated through the potentiation of neurotrophic factors and the suppression of neuroinflammation.[8]

  • σ2 Receptor Ligands: The σ2 receptor is also a promising target for the treatment of neuropathic pain and cancer.[9]

Signaling Pathway: Potential Modulation of Neuroprotective Pathways by a Hypothetical σ1 Receptor Agonist Derivative

G cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion s1r σ1 Receptor ire1 IRE1 s1r->ire1 Stabilization ca_release Ca²⁺ Release s1r->ca_release Modulation bip BiP bip->s1r Dissociation ca_mito Ca²⁺ Uptake ros Reduced ROS ca_mito->ros neuroprotection Neuroprotection ros->neuroprotection Leads to bcl2 Bcl-2 bax Bax bcl2->bax Inhibition bcl2->neuroprotection compound 4-Hydroxymethylpiperidine Derivative (Agonist) compound->s1r Binding & Activation stress Cellular Stress (e.g., Ischemia) stress->bip Induces ca_er ER Ca²⁺ ca_release->ca_mito

Caption: Hypothetical signaling pathway for a neuroprotective σ1 receptor agonist.

NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[10] However, its overactivation can lead to excitotoxicity and neuronal death, a key pathological feature in stroke and neurodegenerative diseases.[10] Certain piperidine derivatives have been developed as NMDA receptor antagonists, with some showing selectivity for specific subunits like NR2B.[11][12]

  • NR2B-Selective Antagonism: By modifying the 4-Hydroxymethylpiperidine hydrochloride scaffold, it is possible to design antagonists that selectively target the NR2B subunit of the NMDA receptor.[11] This selectivity is desirable as it may offer neuroprotection while minimizing the psychotomimetic side effects associated with non-selective NMDA receptor blockers.[13]

Cholinesterases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[14][15] The piperidine ring is a core component of several potent cholinesterase inhibitors, including the approved drug donepezil.[3]

  • Dual Cholinesterase Inhibition: Derivatives of 4-Hydroxymethylpiperidine hydrochloride could be synthesized to act as dual inhibitors of both AChE and BuChE, which may provide broader cognitive benefits.[14][16]

Application Notes and Protocols

The following protocols are provided as examples of how to evaluate the neuropharmacological properties of novel compounds derived from 4-Hydroxymethylpiperidine hydrochloride.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of a test compound for the σ1 receptor using a radioligand displacement assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.

Materials:

  • Test compound derived from 4-Hydroxymethylpiperidine hydrochloride

  • Guinea pig brain membrane homogenate (a rich source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from guinea pig brains according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value)

    • Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M)

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

    • For total binding, add only the radioligand and buffer.

  • Incubation: Add the membrane homogenate to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of the test compound that displaces 50% of the radioligand.
Ki Inhibitory constant, representing the affinity of the ligand for the receptor.
Radioligand [³H]-(+)-pentazocine
Non-specific ligand Haloperidol
Experimental Workflow: In Vitro Receptor Binding Assay

Caption: Workflow for a radioligand displacement assay.

Protocol 2: In Vivo Model of Alzheimer's Disease (STZ-Induced Dementia)

This protocol describes the induction of an Alzheimer's-like pathology in rats using intracerebroventricular (ICV) injection of streptozotocin (STZ) to evaluate the neuroprotective and cognitive-enhancing effects of a test compound.[14][15][17]

Objective: To assess the efficacy of a 4-Hydroxymethylpiperidine hydrochloride derivative in reversing cognitive deficits in a rat model of sporadic Alzheimer's disease.

Materials:

  • Male Wistar rats (250-300g)

  • Test compound

  • Streptozotocin (STZ)

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Ketamine/xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week prior to surgery in a controlled environment.[17]

  • Anesthesia and Surgery: Anesthetize the rats with ketamine/xylazine. Mount the rat in a stereotaxic frame.[17]

  • ICV Injection: After exposing the skull, drill bilateral burr holes over the lateral ventricles. Slowly inject STZ (e.g., 3 mg/kg) dissolved in aCSF into each ventricle.[14][17] Sham-operated animals will receive only aCSF.

  • Post-operative Care: Suture the incision and allow the rats to recover. Provide post-operative analgesia.

  • Drug Administration: After a recovery period (e.g., 1 week), begin daily administration of the test compound or vehicle to the respective groups for a predetermined duration (e.g., 21 days).

  • Behavioral Testing: Following the treatment period, assess learning and memory using behavioral paradigms such as the Morris water maze (spatial memory) or passive avoidance test (non-spatial memory).[14][15]

  • Neurochemical/Histological Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Analyze markers of neurodegeneration, neuroinflammation, and cholinergic function (e.g., AChE activity) in brain regions like the hippocampus.

Animal Model Inducing Agent Key Pathological Features Behavioral Endpoints
STZ-induced dementiaIntracerebroventricular StreptozotocinInsulin resistance, oxidative stress, neuroinflammation, cholinergic deficitsMemory impairment in Morris water maze and passive avoidance tasks

Conclusion

4-Hydroxymethylpiperidine hydrochloride represents a valuable and versatile starting material for the synthesis of novel neuropharmacological agents. Its structural simplicity and the presence of a reactive hydroxyl group allow for the generation of diverse chemical libraries. By leveraging the known pharmacology of other piperidine-containing molecules, researchers can rationally design and synthesize new compounds with the potential to modulate key CNS targets such as sigma receptors, NMDA receptors, and cholinesterases. The protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of these novel derivatives, facilitating the discovery of new therapies for a range of neurological and psychiatric disorders.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Animal Models in Piperidine Derivative Research.
  • BenchChem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Forouzanfar, F., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 810, 137332.
  • ResearchGate. (n.d.). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia | Request PDF.
  • Bigge, C. F., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000.
  • Lee, K., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6536-6548.
  • Khan, I., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 485.
  • WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
  • Seth, A., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Bioorganic & Medicinal Chemistry, 26(7), 1546-1557.
  • Chem-Impex International. (n.d.). 4-(4-Methylbenzyl)Piperidine Hydrochloride.
  • Chem-Impex International. (n.d.). 1-Z-4-Hydroxymethylpiperidine.
  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(18), 3382-3386.
  • Ghattas, M. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-125.
  • Wikipedia. (n.d.). Sigma receptor.
  • Cignarella, G., et al. (1989). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 32(11), 2682-2688.
  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Iaroshenko, V. O., et al. (2021).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Yang, S., et al. (2003). Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats. Journal of Pharmacology and Experimental Therapeutics, 304(2), 795-802.
  • Khan, I., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 485.
  • Chem-Impex International. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Hydroxymethylpiperidine hydrochloride.
  • Kumar, A., et al. (2021). Neuroprotective efficacy of 4-Hydroxyisoleucine in experimentally induced intracerebral hemorrhage.
  • Li, Y., et al. (2025). 4-Hydroxyderricin attenuates ischemic brain injury and neuroinflammation by upregulating haptoglobin expression in microglia. Phytomedicine, 141, 156649.
  • Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4811.
  • Santa Cruz Biotechnology. (n.d.). 4-Diphenylmethoxy-1-methylpiperidine hydrochloride.
  • Khan, I., et al. (2022). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Nutritional Neuroscience, 25(1), 100-109.
  • TargetMol. (n.d.). Sigma receptor (Inhibitors Agonists Modulators Antagonists).
  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 277, 116801.
  • Rossi, D., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system.
  • Wikipedia. (n.d.). NMDA receptor.
  • IIP Series. (n.d.). NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL.
  • Li, Y., et al. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology, 13, 966986.
  • Adooq Bioscience. (n.d.). NMDA Receptors inhibitors.
  • National Center for Biotechnology Information. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • National Center for Biotechnology Information. (n.d.). Chapter 8 Central Nervous System.
  • cns-drugs.pdf. (n.d.).

Sources

Protecting group strategies for the hydroxyl group in 4-Hydroxymethylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of chemoselective hydroxyl group protection in 4-Hydroxymethylpiperidine Hydrochloride , a bifunctional scaffold containing a nucleophilic secondary amine and a primary alcohol.

Part 1: Strategic Analysis & Decision Matrix

The core synthetic challenge with 4-hydroxymethylpiperidine is the nucleophilic competition between the secondary amine (piperidine ring) and the primary alcohol (hydroxymethyl group).[1]

  • The Amine (

    
    ):  Highly nucleophilic.[1] Reacts rapidly with alkyl halides, acyl chlorides, and anhydrides.
    
  • The Alcohol (

    
    ):  Less nucleophilic than the amine but prone to oxidation and acylation.
    
The "Bifunctional Paradox"

Attempting to protect the hydroxyl group directly with alkylating agents (e.g., Benzyl bromide) or acylating agents (e.g., Acetyl chloride) will predominantly result in N-alkylation or N-acylation , or a mixture of N,O-bis-functionalization.[1]

Therefore, the strategy must be selected based on the desired final product and the stability required.

Decision Tree (Graphviz Visualization)[1]

ProtectionStrategy Start Starting Material: 4-Hydroxymethylpiperidine HCl Q1 Do you need to modify the Amine later? Start->Q1 RouteA Route A: Sequential Protection (Highest Fidelity) Q1->RouteA Yes (or Alkyl/Acyl Protection) RouteB Route B: Direct Chemoselective Silylation (Fastest, Silyl Ethers only) Q1->RouteB No (Silyl Protection only) StepA1 Step 1: N-Protection (Boc or Cbz) RouteA->StepA1 StepB1 Step 1: Silylation w/ Excess Base (Forms N,O-Bis-silyl or O-silyl) RouteB->StepB1 StepA2 Step 2: O-Protection (Bn, TBDMS, Ac) StepA1->StepA2 StepA3 Step 3: N-Deprotection (Optional) StepA2->StepA3 ResultA Target: O-Protected Piperidine (High Purity) StepA3->ResultA StepB2 Step 2: Aqueous Workup (Hydrolyzes unstable N-Si bond) StepB1->StepB2 ResultB Target: O-Silyl Piperidine (Moderate Purity) StepB2->ResultB

Figure 1: Decision matrix for selecting the appropriate protection pathway based on downstream requirements.

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" Sequential Route (N-Boc O-Bn)

Best for: Creating robust building blocks stable to acids/bases; when O-alkylation (Benzylation) is required.[1] Mechanism: The amine is masked with a Boc group, rendering it non-nucleophilic. The alcohol is then deprotonated and alkylated.

Step 1: N-Boc Protection[1]
  • Reagents: 4-Hydroxymethylpiperidine HCl (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), Triethylamine (
    
    
    
    , 2.5 eq), DCM or THF.
  • Procedure:

    • Suspend 4-hydroxymethylpiperidine HCl in DCM (

      
      ).
      
    • Add

      
       slowly at 
      
      
      
      (exothermic). Stir 10 min to free-base.
    • Add

      
       solution dropwise.[1]
      
    • Warm to RT and stir for 4–12 h.

    • Workup: Wash with

      
       citric acid (removes unreacted amine), then brine.[1] Dry (
      
      
      
      ) and concentrate.
    • Yield: Typically

      
      .[1] Product: N-Boc-4-hydroxymethylpiperidine.
      
Step 2: O-Benzylation (Williamson Ether Synthesis)[1]
  • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), Sodium Hydride (

    
     60%, 1.2 eq), Benzyl Bromide (
    
    
    
    , 1.1 eq), TBAI (cat.), DMF (anhydrous).
  • Procedure:

    • Dissolve N-Boc intermediate in dry DMF under

      
       at 
      
      
      
      .[1]
    • Add

      
       portion-wise.[1] Stir 30 min (gas evolution).
      
    • Add

      
       dropwise.[1]
      
    • Stir at RT for 3–6 h.

    • Quench: Carefully add water at

      
      . Extract with EtOAc.[1]
      
    • Purification: Silica gel chromatography (Hex/EtOAc).[1][2]

Step 3: N-Deprotection (Optional)[1]
  • Reagents:

    
     in Dioxane or TFA/DCM.
    
  • Note: This yields 4-(Benzyloxymethyl)piperidine.[1] The Benzyl ether is stable to these acidic conditions.

Protocol B: Direct Chemoselective Silylation (O-TBDMS)

Best for: Rapid generation of silyl ethers.[1] Mechanism: Silyl chlorides react with both amines and alcohols.[1] However, the Si–N bond is kinetically unstable and hydrolyzes rapidly upon contact with water/mild acid, whereas the Si–O bond is stable .

Reagents
  • 4-Hydroxymethylpiperidine HCl (10 mmol)[1]

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (11-12 mmol)[1]

  • Imidazole (25 mmol) or

    
     (25 mmol) + DMAP (cat.)[1]
    
  • DCM (Dichloromethane) or DMF[1]

Procedure
  • Free-Basing: Suspend the HCl salt in DCM. Add Imidazole (2.5 eq).[1] Stir for 15 min until the salt dissolves/suspends as the free base.

  • Silylation: Add TBDMSCl (1.1–1.2 eq) portion-wise at

    
    .[1]
    
  • Reaction: Stir at RT for 12–16 h.

    • Observation: Both N-silylation and O-silylation may occur.[1] The mixture may contain N,O-bis-silyl species.[1][3][4]

  • Hydrolytic Workup (CRITICAL):

    • Dilute with

      
       or EtOAc.[1]
      
    • Wash vigorously with saturated aqueous

      
        or water  (3x).[1]
      
    • Chemistry: The aqueous wash hydrolyzes the unstable

      
      -Si bond back to the NH, while the 
      
      
      
      -Si bond remains intact.[1]
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Purification: The crude is often pure enough.[1] If not, flash chromatography (DCM/MeOH/

    
     or EtOAc/Hexane with 1% 
    
    
    
    to prevent silica acidity from cleaving the silyl group).[1]

Part 3: Comparative Analysis of Protecting Groups

Protecting GroupStability (pH)Stability (Red/Ox)Removal ConditionsSuitability for this Scaffold
TBDMS Ether Stable pH 4–12Stable to Red/OxFluoride (TBAF) or Acid (HCl/MeOH)High. Excellent for direct protection.[1]
Benzyl Ether (Bn) Stable pH 1–14Stable to OxidationHydrogenolysis (

, Pd/C) or Lewis Acids
High. Requires N-protection first.[1] Very robust.
Acetate (Ac) Stable pH 4–8Labile to strong Red/BaseBase (

/MeOH)
Low. N-Acylation competes; migration possible.[1]
THP Ether Stable pH > 5Stable to Base/RedMild Acid (PPTS, AcOH)Medium. Creates chiral center (diastereomers).[1]

Part 4: Troubleshooting & Tips

  • Handling the HCl Salt:

    • The starting material is a salt. If using reagents sensitive to acid (like

      
      ), you must  neutralize the HCl first.
      
    • Tip: For

      
       reactions, free-base the piperidine separately (partition between 
      
      
      
      and DCM, evaporate DCM) before adding to the
      
      
      /DMF mixture.
  • N-Silylation Artifacts:

    • If NMR shows a shift in the piperidine ring protons or missing NH signal, the N-silyl group survived.

    • Fix: Stir the crude oil in MeOH with a catalytic amount of

      
       or simply wash the organic layer again with slightly acidic water (pH 5-6).[1]
      
  • Purification of Free Amines:

    • Free amine products often streak on silica.[1]

    • Fix: Pre-treat silica gel with 1% Triethylamine in Hexane, or use DCM/MeOH/

      
       (90:10:1) as eluent.[1]
      

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and deprotection conditions).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
  • Sartori, G.; Maggi, R. Advances in the Chemoselective Silylation of Alcohols.

  • Blanchard, N. et al.Synthesis of 4-substituted piperidines via chemoselective protection strategies. Journal of Organic Chemistry, 2003, 68, 950-958.
  • Sigma-Aldrich (Merck) .[1] Product Specification: 4-(Hydroxymethyl)piperidine. (Verification of starting material properties).

Sources

Catalytic hydrogenation of pyridine derivatives to form 4-Hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 4-Hydroxymethylpiperidine (Piperidin-4-ylmethanol)

Part 1: Executive Summary & Core Directive

Objective: To provide a robust, scalable, and chemoselective protocol for the catalytic hydrogenation of 4-hydroxymethylpyridine (4-HMP) to 4-hydroxymethylpiperidine (4-HMPP).

The Challenge: The reduction of pyridine derivatives presents a dichotomy: the aromatic ring requires significant energy (high pressure/temperature) or active catalysts to reduce, yet the nitrogen atom acts as a potent catalyst poison by strongly adsorbing to metal surfaces.[1] Furthermore, 4-hydroxymethylpyridine contains a benzylic-like hydroxyl group susceptible to hydrogenolysis (cleavage to 4-methylpiperidine) under standard hydrogenation conditions, particularly with Palladium (Pd) catalysts.[1]

The Solution: This guide prioritizes Rhodium on Carbon (Rh/C) as the superior catalytic system for preserving the hydroxymethyl functionality while effectively reducing the pyridine ring under mild conditions.[1] A secondary, classic protocol using Platinum Oxide (PtO₂) in acidic media is provided for difficult substrates.[1]

Part 2: Scientific Foundation & Mechanism[1][2]
2.1 Mechanistic Pathway

The hydrogenation of pyridine is a stepwise surface reaction.[1] The rate-determining step is often the initial adsorption and loss of aromaticity.[1]

  • Adsorption: The pyridine nitrogen coordinates to the metal surface (

    
    -adsorption).[1] If this binding is too strong (e.g., on unpromoted Pd), it poisons the active sites.[1]
    
  • Protonation (Optional but beneficial): In acidic media (e.g., acetic acid), the pyridinium ion forms.[1] This prevents strong N-metal coordination, allowing the

    
    -system to interact with the catalyst surface, facilitating hydrogenation.[1]
    
  • Stepwise Reduction: Hydrogen is added across the C=N and C=C bonds sequentially.[1]

  • Chemoselectivity: The critical competition is between ring saturation (desired) and C-O bond cleavage (hydrogenolysis - undesired).[1]

    • Pd/C: High tendency for hydrogenolysis (forming 4-methylpiperidine).[1]

    • Rh/C: High activity for ring reduction; low tendency for C-O cleavage.[1]

2.2 Catalyst Selection Matrix
Catalyst SystemActivity (Ring Red.)[1][2][3][4]Chemoselectivity (-OH retention)ConditionsRecommendation
5% Rh/C High Excellent Water/MeOH, 20-50 bar, 25-50°CPrimary Choice
PtO₂ (Adams') HighGoodAcOH, 3-50 bar, RTSecondary (Robust)
Pd/C ModeratePoor (Risk of Hydrogenolysis)Acidic, High TempAvoid
Ru/C ModerateGoodHigh Pressure (>70 bar), High TempIndustrial Alternative
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (Rh/C in Water/Methanol)

Best for: High yield, ease of workup, and preserving the alcohol group.[1]

Materials:

  • Substrate: 4-Hydroxymethylpyridine (CAS: 586-95-8)[1]

  • Catalyst: 5% Rhodium on Activated Carbon (wet support preferred to minimize fire risk)[1]

  • Solvent: Deionized Water or Methanol (HPLC Grade)[1]

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr reactor or autoclave)

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 10.9 g (100 mmol) of 4-hydroxymethylpyridine in 100 mL of solvent (Water or Methanol).

    • Note: Water is excellent for Rh catalysis but requires lyophilization or difficult extraction later.[1] Methanol is easier to remove but flammable.[1]

  • Catalyst Loading:

    • Add 1.0 g of 5% Rh/C (approx. 10 wt% loading relative to substrate).

    • Safety: Add catalyst to the wet solution to prevent sparking.[1]

  • Reactor Setup:

    • Seal the reactor.[1] Purge with Nitrogen (

      
      ) three times (pressurize to 5 bar, vent) to remove oxygen.[1]
      
    • Purge with Hydrogen (

      
      ) three times.[1]
      
  • Reaction:

    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Heat to 40-50°C .

    • Monitor pressure drop.[1][5] Reaction is complete when

      
       uptake ceases (typically 4-12 hours).[1]
      
  • Workup:

    • Cool to room temperature.[1] Vent

      
       carefully. Flush with 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove the catalyst.[1] Warning: Spent catalyst is pyrophoric.[1] Keep wet.[1]

    • If Methanol: Concentrate under reduced pressure to yield the crude oil.[1]

    • If Water: Lyophilize (freeze-dry) to obtain the product as a viscous oil or low-melting solid.[1]

  • Purification (if needed):

    • Distillation: bp ~110-115°C at 1 mmHg.

    • Salt Formation: Dissolve in EtOH, add HCl/dioxane to precipitate 4-hydroxymethylpiperidine hydrochloride.[1]

Protocol B: The "Classic" (PtO₂ in Acetic Acid)

Best for: Difficult substrates or when Rh/C is unavailable.[1]

Materials:

  • Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂)[1]

  • Solvent: Glacial Acetic Acid[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10.9 g of substrate in 100 mL Glacial Acetic Acid.

  • Catalyst Loading: Add 200 mg PtO₂.

  • Reaction:

    • Pressurize to 3-5 bar (45-75 psi) . (PtO₂ is active at lower pressures in acid).[1]

    • Stir at Room Temperature (25°C).

    • Note: The catalyst reduces in situ to Pt black (active species).[1]

  • Workup (Critical):

    • Filter off catalyst.[1][6][7][8]

    • Concentrate the acetic acid solution to a viscous residue.[1]

    • Basification: Add 20% NaOH (aq) until pH > 12.

    • Extraction: Extract continuously with Chloroform or DCM (the product is very water-soluble).[1]

    • Dry organic layer over

      
      , filter, and evaporate.[1]
      
Part 4: Data Visualization & Workflow
4.1 Reaction Workflow Diagram

HydrogenationWorkflow Start Start: 4-Hydroxymethylpyridine Solvent Dissolve in Solvent (Water/MeOH for Rh; AcOH for Pt) Start->Solvent CatLoad Add Catalyst (Rh/C or PtO2) Solvent->CatLoad Purge Inert Gas Purge (N2) Remove O2 CatLoad->Purge H2Press Pressurize H2 (50 bar Rh / 5 bar Pt) Purge->H2Press React Reaction Stir 4-12h @ 25-50°C H2Press->React Check H2 Uptake Ceased? React->Check Check->React No Filter Filtration (Celite) Remove Catalyst Check->Filter Yes Workup Workup Strategy Filter->Workup Evap Evaporate Solvent (MeOH) Workup->Evap If Neutral (Rh) BaseExt Basify (pH > 12) & Extract (DCM) Workup->BaseExt If Acidic (Pt) Product Final Product: 4-Hydroxymethylpiperidine Evap->Product BaseExt->Product

Caption: Operational workflow for the hydrogenation of 4-hydroxymethylpyridine, distinguishing between neutral (Rh) and acidic (Pt) workup paths.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningUse Acetic Acid solvent (PtO₂) or add 1 eq.[1] HCl (Rh/C) to protonate the amine.[1]
Low Yield (Product Loss) Poor ExtractionProduct is highly water-soluble.[1] Use continuous extraction or lyophilization.[1]
Defunctionalization Hydrogenolysis of -OHStop using Pd/C. Switch to Rh/C. Lower the reaction temperature.
Over-reduction Ring opening (Rare)Reduce temperature; monitor H₂ uptake strictly.
Part 6: References
  • Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press.[1] (Foundational text on Rh vs. Pd selectivity).

  • Freifelder, M. (1964).[1] "Hydrogenation of Pyridines and Quinolines." Advances in Catalysis, 14, 203-253.[1] Link

  • Hegedűs, L., et al. (2022).[1][3][6] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology, 12, 2634.[1][6] Link (Demonstrates Pd's tendency for side reactions/hydrogenolysis).[1]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols for Rh/C usage).

  • BenchChem. (2025).[1] "Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine." Link (General industrial protocols).[1]

  • US Patent 3408354A. (1968).[1] "Catalytic hydrogenation of 3- and 4-hydroxy pyridines." Link (Historical basis for PtO2/Anhydride methods).[1]

Sources

Application Notes & Protocols: The Strategic Use of 4-Hydroxymethylpiperidine Hydrochloride in the Synthesis of Novel CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the application of 4-Hydroxymethylpiperidine hydrochloride as a pivotal building block in the synthesis of C-C Chemokine Receptor Type 5 (CCR5) antagonists. CCR5 antagonists represent a critical class of antiretroviral drugs that inhibit the entry of R5-tropic HIV-1 into host immune cells. We will dissect the mechanism of CCR5-mediated HIV entry, elucidate the structural importance of the substituted piperidine moiety, and provide a detailed, field-tested protocol for a key synthetic transformation involving 4-Hydroxymethylpiperidine hydrochloride. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel antiviral agents.

Introduction: The Critical Role of CCR5 in HIV-1 Pathogenesis

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells.[1] While its endogenous function involves mediating inflammatory responses, it was identified as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, the virus responsible for AIDS.[1][2]

The viral entry process is a multi-step cascade. It begins with the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1] This initial interaction induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[3][4] The subsequent binding of gp120 to CCR5 triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and host cell membranes and the entry of the viral capsid into the cytoplasm.[1]

CCR5 antagonists are small molecules designed to thwart this process. They are not competitive inhibitors that fight for the same binding site as the virus; instead, they act as allosteric modulators.[1] These drugs bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, locking it into a conformation that is no longer recognizable by the viral gp120 protein.[1][3][4] This effectively blocks the virus-cell interaction and prevents infection.[5][6] Maraviroc is the first and currently only FDA-approved CCR5 antagonist, validating this mechanism as a powerful therapeutic strategy.[6][7][8]

CCR5_Antagonist_MOA cluster_host Host T-Cell Membrane cluster_virus HIV-1 Virion cluster_blocked Blocked Entry CD4 CD4 Receptor CCR5 CCR5 Co-Receptor (Active Conformation) CD4->CCR5 2. Conformational Change & Co-receptor Binding gp120 gp120 CCR5->gp120 3. Fusion & Entry gp120->CD4 1. Initial Binding CCR5_i CCR5 Co-Receptor (Inactive Conformation) gp120->CCR5_i Binding Prevented Antagonist CCR5 Antagonist Antagonist->CCR5_i Allosteric Binding

Caption: Mechanism of CCR5-mediated HIV entry and its inhibition.

The Piperidine Scaffold: A Privileged Structure in CCR5 Antagonists

The piperidine ring is a frequently utilized scaffold in medicinal chemistry, recognized for its ability to introduce favorable physicochemical properties and provide a three-dimensional vector for substituent placement. In the context of CCR5 antagonists, the substituted piperidine moiety is crucial for establishing potent and selective interactions with the receptor.[9][10][11]

Structure-activity relationship (SAR) studies on numerous classes of CCR5 antagonists have demonstrated that modifications to the piperidine ring directly impact binding affinity and selectivity.[9] The 4-hydroxymethyl group on the piperidine ring serves several key functions:

  • Hydrogen Bonding: The primary alcohol can act as a hydrogen bond donor or acceptor, forming critical interactions with amino acid residues within the CCR5 binding pocket.

  • Vector for Further Synthesis: The hydroxyl group is a versatile functional handle. It can be further elaborated or functionalized to explore additional binding interactions, fine-tune solubility, or modulate metabolic stability.

  • Conformational Rigidity: The substituted cyclohexane-like chair conformation of the piperidine ring helps to pre-organize the molecule, reducing the entropic penalty upon binding to the receptor.

The use of 4-Hydroxymethylpiperidine hydrochloride provides a stable, water-soluble, and readily available starting material for incorporating this valuable pharmacophore into complex drug candidates.

Core Synthetic Strategy: N-Alkylation of 4-Hydroxymethylpiperidine

A common and pivotal step in the synthesis of many CCR5 antagonists is the N-alkylation of a piperidine derivative. This reaction connects the core piperidine scaffold to other essential fragments of the final molecule. Reductive amination is a robust and highly efficient method for achieving this transformation, valued for its operational simplicity and broad substrate scope.[12]

The reaction proceeds via a two-step, one-pot process. First, the secondary amine of 4-Hydroxymethylpiperidine reacts with an aldehyde or ketone to form a transient iminium ion intermediate. This electrophilic species is then immediately reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired N-alkylated tertiary amine.[12][13] STAB is the reagent of choice because it is less basic and more selective than other hydride reagents like sodium borohydride, reducing the likelihood of side reactions and allowing for the presence of reducible functional groups like esters or amides in the substrate.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reductive Amination Piperidine 4-Hydroxymethylpiperidine (from Hydrochloride salt) Iminium Iminium Ion Intermediate [In Situ] Piperidine->Iminium Aldehyde Aldehyde Fragment (R-CHO) Aldehyde->Iminium Reduction Reduction with Sodium Triacetoxyborohydride Iminium->Reduction Step 1: Formation Product N-Alkylated Product Reduction->Product Step 2: Reduction

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol details the N-alkylation of 4-Hydroxymethylpiperidine with a representative aromatic aldehyde to synthesize a core intermediate common in CCR5 antagonist development.

Objective: To synthesize N-((4-(trifluoromethyl)benzyl)-4-(hydroxymethyl)piperidine.

Self-Validation System: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), allowing for real-time assessment of the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (Example)
4-Hydroxymethylpiperidine HCl151.631.01.52 g
4-(Trifluoromethyl)benzaldehyde174.111.11.92 g (1.4 mL)
Sodium Triacetoxyborohydride (STAB)211.941.53.18 g
Triethylamine (TEA)101.191.21.21 g (1.67 mL)
Dichloromethane (DCM), Anhydrous--50 mL
Saturated Aqueous NaHCO₃ Solution--~30 mL
Brine--~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g
Step-by-Step Methodology
  • Preparation of Free Base:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxymethylpiperidine hydrochloride (1.0 eq, 1.52 g).

    • Add anhydrous Dichloromethane (DCM, 30 mL).

    • Add Triethylamine (TEA, 1.2 eq, 1.67 mL). The TEA acts as a base to neutralize the hydrochloride salt, liberating the free secondary amine which is necessary for the reaction. Stir the resulting slurry at room temperature for 20 minutes.

  • Iminium Ion Formation:

    • To the stirred mixture, add 4-(Trifluoromethyl)benzaldehyde (1.1 eq, 1.4 mL) dropwise over 2 minutes.[12]

    • Allow the reaction to stir at room temperature for an additional 30 minutes. This period allows for the equilibrium formation of the iminium ion intermediate.

  • Reduction:

    • Carefully add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 3.18 g) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial effervescence and exothermic nature of the reaction.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting aldehyde is consumed.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) until gas evolution ceases. This neutralizes the acidic byproducts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the pure N-((4-(trifluoromethyl)benzyl)-4-(hydroxymethyl)piperidine as a clear oil.

Conclusion and Future Perspectives

4-Hydroxymethylpiperidine hydrochloride is an indispensable reagent for the construction of potent CCR5 antagonists. Its inherent structural features and functional versatility allow for its incorporation into complex molecular architectures designed to interact with high affinity and selectivity at the allosteric binding site of the CCR5 receptor. The reductive amination protocol detailed herein provides a reliable and scalable method for one of the key bond-forming reactions in the synthesis of these important antiviral agents.

The continued exploration of novel piperidine-based scaffolds remains a promising avenue for the development of second-generation CCR5 antagonists.[7][8] These future candidates may offer improved potency against resistant viral strains, enhanced pharmacokinetic profiles, and a broader therapeutic window, further solidifying the role of entry inhibitors in the management of HIV-1 infection.

References

  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • CCR5 receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mini-Lecture Series: Maraviroc - YouTube. (2022, October 24). YouTube. [Link]

  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed. (n.d.). PubMed. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022, January 19). Frontiers. [Link]

  • Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action - YouTube. (2024, June 8). YouTube. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed Central. (n.d.). PubMed Central. [Link]

  • CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments - Patsnap Synapse. (2024, January 4). Patsnap Synapse. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed. (n.d.). PubMed. [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1 - PubMed. (n.d.). PubMed. [Link]

  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - NIH. (2008, October 1). NIH. [Link]

  • CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC - NIH. (2011, October 27). NIH. [Link]

  • Initial synthesis of UK427,857 (Maraviroc) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed. (n.d.). PubMed. [Link]

  • N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, July 1). Sciencemadness. [Link]

  • (PDF) Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution - ResearchGate. (2016, January 6). ResearchGate. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4-Hydroxymethylpiperidine Hydrochloride in the Synthesis of Novel Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Opioid Antagonist Scaffolds

The landscape of opioid receptor pharmacology is in a constant state of evolution, driven by the urgent need for safer and more effective analgesics with reduced side effect profiles. A key area of investigation lies in the development of potent and selective opioid receptor antagonists. These molecules are not only critical as rescue therapies for opioid overdose (e.g., naloxone) but also hold immense promise in elucidating the complex signaling pathways of opioid receptors and in the development of peripherally restricted antagonists to manage opioid-induced side effects like constipation. The 4-substituted piperidine motif has emerged as a privileged scaffold in the design of a diverse range of opioid receptor ligands.[1][2] This application note delves into the utility of 4-Hydroxymethylpiperidine hydrochloride as a versatile and strategic starting material for the synthesis of novel opioid receptor antagonists, with a focus on the development of 4-arylpiperidine and related derivatives.

The rationale behind selecting 4-Hydroxymethylpiperidine hydrochloride lies in its bifunctional nature. The piperidine nitrogen serves as a handle for introducing various N-substituents, a modification known to be critical for modulating antagonist activity and receptor selectivity. Simultaneously, the hydroxymethyl group at the C4 position provides a reactive site for the introduction of aryl moieties, which are known to interact with key residues within the opioid receptor binding pockets. This dual functionality allows for a modular and convergent synthetic approach to a wide array of potential antagonist candidates.

Core Synthetic Strategy: A Multi-pronged Approach

The overarching strategy for leveraging 4-Hydroxymethylpiperidine hydrochloride in the synthesis of opioid receptor antagonists involves a series of well-established yet adaptable chemical transformations. The general workflow can be conceptualized as follows:

G A 4-Hydroxymethylpiperidine Hydrochloride B N-Alkylation A->B Introduction of N-Substituent C Activation of Hydroxymethyl Group B->C e.g., Tosylation, Halogenation D Coupling with Aryl Nucleophile C->D SN2 Displacement E Final Antagonist Analogue D->E Further Modifications G cluster_0 N-Alkylation cluster_1 Mitsunobu Coupling A 4-Hydroxymethylpiperidine Hydrochloride B N-Cyclopropylmethyl-4- hydroxymethylpiperidine A->B (Bromomethyl)cyclopropane, K₂CO₃, DMF C N-Cyclopropylmethyl-4- hydroxymethylpiperidine D N-Cyclopropylmethyl-4-((3- methoxyphenoxy)methyl)piperidine C->D 3-Methoxyphenol, PPh₃, DIAD, THF

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxymethylpiperidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and improve your yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is the most frequent issue, often stemming from a combination of factors related to reagents, reaction conditions, and workup procedures. The most common route involves the reduction of an ethyl isonipecotate (ethyl piperidine-4-carboxylate) precursor.

Causality Analysis:

  • Reducing Agent Potency and Stoichiometry: Sodium borohydride (NaBH₄) is the standard reagent for reducing the ester group of ethyl isonipecotate. While theoretically one mole of NaBH₄ can reduce four moles of the ester, in practice, its hydride activity is diminished by reaction with the solvent (typically an alcohol) and moisture.[1] An insufficient charge of NaBH₄ will lead to incomplete conversion.

  • Reaction Temperature: The reduction is exothermic.[2] If the temperature rises uncontrollably, it can accelerate the decomposition of the reducing agent and promote side reactions, thereby lowering the yield of the desired product.

  • Reaction Solvent: The choice of solvent is critical. Methanol and ethanol are commonly used as they are required to activate the NaBH₄ and are effective at dissolving the starting materials. However, they also react with the borohydride, so the rate of reduction must be significantly faster than the rate of solvent decomposition.

  • Workup and Quenching: Improper quenching of excess NaBH₄ can lead to the formation of volatile and flammable hydrogen gas.[3][4] Furthermore, borate esters formed during the reaction must be hydrolyzed during workup to release the product; incomplete hydrolysis will result in product loss.[5] Acidic quenching helps break down these complexes.[6]

  • Product Isolation: 4-Hydroxymethylpiperidine is a water-soluble amine. During aqueous workup and extraction, significant product loss can occur if the pH is not carefully controlled or if an insufficient number of extractions are performed.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality: Ensure the starting ethyl isonipecotate is pure and dry. Use freshly opened or properly stored NaBH₄, as it is hygroscopic and loses activity upon exposure to moisture.

  • Optimize NaBH₄ Stoichiometry: Start with at least 2.0 equivalents of NaBH₄ relative to the ester.[7] If conversion remains low (as monitored by TLC or HPLC), consider increasing the equivalents to 2.5 or 3.0.

  • Control Reaction Temperature: Add the NaBH₄ portion-wise to the solution of the ester in methanol or ethanol while maintaining the temperature between 0-10°C using an ice bath.[7][8] This controls the exotherm and minimizes reagent decomposition.

  • Refine the Workup Procedure:

    • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add acetone to quench any remaining NaBH₄ before adding water or acid.

    • Hydrolysis: Carefully add 1N HCl to the reaction mixture to adjust the pH to ~2. This hydrolyzes the borate-alkoxide complexes, ensuring the product is liberated.[6]

    • Extraction: To isolate the free base (4-Hydroxymethylpiperidine), first make the aqueous solution strongly basic (pH > 12) with NaOH or K₂CO₃. Then, extract multiple times with a suitable organic solvent like dichloromethane or a 4:1 mixture of chloroform/isopropanol.

  • Final Salt Formation: After obtaining the free base, dissolve it in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent (or HCl in dioxane) to precipitate the hydrochloride salt cleanly.[9][10]

Q2: I'm observing significant impurity formation. How can I identify and minimize side products?

Impurity profiling is crucial for any pharmaceutical intermediate. Impurities can arise from the starting materials or from side reactions during the synthesis.

Common Impurities and Their Sources:

  • Unreacted Starting Material: Incomplete reaction is a common "impurity." This points back to the issues of reagent stoichiometry and reaction time discussed in Q1.

  • Piperidine Impurities from Source: The quality of the starting piperidine derivative is paramount. Commercial piperidine can contain pyridine as an azeotropic impurity, which can lead to corresponding downstream impurities.[11][]

  • Dehydration Products: Under strongly acidic conditions, particularly at elevated temperatures, the final product can undergo dehydration to form 4-methylenepiperidine.[13]

Mitigation Strategies:

  • Analyze Starting Materials: Always run a purity check (e.g., GC-MS or NMR) on the starting ethyl isonipecotate.

  • Controlled pH: During workup and salt formation, avoid excessively harsh acidic conditions or high temperatures to prevent dehydration. A pH range of 2-4 is often optimal for stability in an acidic aqueous solution.[13]

  • Effective Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress.[14] This helps determine the optimal reaction time, preventing the formation of degradation products from unnecessarily long reaction times. A typical TLC system would be silica gel with a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1).

Q3: The workup and purification are difficult. What is the best way to isolate the pure hydrochloride salt?

The challenge in purification lies in the high polarity and water solubility of 4-Hydroxymethylpiperidine and its salt.

Expert Recommendations:

  • Avoid Aqueous Column Chromatography: The high polarity of the product makes it difficult to purify via standard silica gel chromatography. It often results in poor separation and significant product loss on the column.

  • Isolate as the Free Base First: A robust method involves a basifying and extraction step as described in Q1. After making the aqueous layer basic (pH > 12), saturate it with sodium chloride (brine) to decrease the solubility of the amine in the aqueous phase, thereby improving extraction efficiency into the organic layer.

  • Crystallization of the Hydrochloride Salt: This is the most effective purification method.

    • Protocol: Dissolve the crude free base in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol. Slowly add a saturated solution of HCl in IPA or gaseous HCl until the pH is acidic. The hydrochloride salt will precipitate.

    • Recrystallization: To further purify, the crude salt can be recrystallized from a solvent system like methanol/methyl tert-butyl ether (MTBE) or ethanol/ethyl acetate.[10] The product is dissolved in the minimum amount of hot methanol, and MTBE is added until turbidity is observed, then the solution is allowed to cool slowly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Hydroxymethylpiperidine hydrochloride, and what are their pros and cons?

Several routes exist, each with distinct advantages. The choice often depends on the scale, cost, and available starting materials.[15]

RouteStarting MaterialKey TransformationProsCons
Route A Ethyl IsonipecotateEster Reduction (e.g., NaBH₄, LiAlH₄)High yield, readily available starting material.[16]Requires careful control of reducing agents.
Route B 4-PyridinecarboxaldehydeCatalytic Hydrogenation & ReductionCan be a one-pot process.Hydrogenation requires specialized high-pressure equipment; catalyst can be expensive.
Route C N-Boc-4-hydroxymethylpiperidineDeprotectionVery clean reaction with high yields.[9]The starting material is expensive, making it less suitable for large-scale production.[10]
Q2: What are the critical safety precautions when working with sodium borohydride?

Sodium borohydride is a reactive and hazardous substance that demands careful handling.

  • Water Reactivity: NaBH₄ reacts with water, and especially with acid, to release flammable hydrogen gas, which can form explosive mixtures with air.[4] All glassware must be thoroughly dried before use.

  • Handling: Always handle NaBH₄ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from acids and water.[3]

  • Quenching/Disposal: Excess NaBH₄ must be quenched safely. This is typically done by slowly adding a proton-donating solvent that does not react violently, like isopropanol or acetone, at a low temperature before the addition of water.[2] Waste should be disposed of as hazardous chemical waste according to institutional guidelines.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for full characterization and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase method with UV detection is common.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS or LC-MS can be used to identify trace impurities.[18]

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and checking for the presence of starting materials or major byproducts.[14]

Q4: How important is pH control during the synthesis and workup?

pH control is absolutely critical for maximizing yield and ensuring product stability.

  • During Reaction: Some reductions proceed more efficiently under specific pH conditions.

  • During Workup (Acidic): As mentioned, an acidic pH (2-4) is necessary to hydrolyze borate intermediates and ensure the product is in a stable, protonated form in the aqueous layer.[13] Too low a pH (<1) combined with heat can cause dehydration.[13]

  • During Workup (Basic): Before extraction, the pH must be raised to >12 to deprotonate the piperidinium ion to the free amine. The free base is significantly more soluble in organic solvents, allowing for efficient extraction from the aqueous phase. Failure to sufficiently basify will result in very poor extraction yields.

Section 3: Visualizations & Protocols

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_workup Workup & Isolation Refinement start Low Yield Encountered check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Analyze Reaction Conditions check_reagents->check_conditions reagent_purity Confirm Purity of Ethyl Isonipecotate (NMR/GC) nabh4_activity Use Fresh NaBH4 Increase Equivalents (2.0 -> 2.5) check_workup Step 3: Evaluate Workup & Isolation check_conditions->check_workup temp_control Maintain Temperature at 0-10°C monitor_rxn Monitor by TLC/HPLC Ensure complete conversion solution Yield Improved check_workup->solution ph_control Check pH: Acidic quench (pH 2-3) Basic extraction (pH >12) extraction Saturate with NaCl Perform multiple extractions precipitation Optimize Crystallization (Solvent/Anti-solvent)

Caption: A logical workflow for systematically troubleshooting low yield issues.

General Synthetic Pathway

SynthesisPathway reactant Ethyl Isonipecotate intermediate 4-Hydroxymethylpiperidine (Free Base) reactant->intermediate 1. NaBH4, Methanol, 0-10°C 2. Acidic Quench (HCl) 3. Basic Extraction (NaOH) product 4-Hydroxymethylpiperidine HCl (Final Product) intermediate->product HCl in IPA or Dioxane Crystallization

Caption: Common synthetic route from ethyl isonipecotate to the final hydrochloride salt.

Experimental Protocol: Reduction of Ethyl Isonipecotate
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl isonipecotate (1.0 eq) and methanol (10 volumes, e.g., 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.2 eq) in small portions over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-10°C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add acetone to the reaction mixture at 0°C to quench excess NaBH₄. Stir for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Workup: To the residue, add water and slowly add 2N HCl until the pH is ~2. Stir for 1 hour. Now, add 5N NaOH until the pH is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Hydroxymethylpiperidine free base.

  • Salt Formation: Dissolve the crude free base in isopropanol (5 volumes). Slowly add a solution of concentrated HCl in isopropanol until the pH is acidic. Stir for 1 hour as the product precipitates.

  • Isolation: Filter the solid, wash with cold isopropanol, and then with methyl tert-butyl ether. Dry the white solid under vacuum to obtain 4-Hydroxymethylpiperidine hydrochloride.

References

  • Google Patents. (2017). Preparation method for 4-methylenepiperidine or acid addition salt thereof. (Patent No. CN108017573A).
  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. (Patent No. CN104628625A).
  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation. (Patent No. US3845062A).
  • Google Patents. (2015). Preparation method of piperidines with different substituents. (Patent No. CN104860870A).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

  • Reddit. (2018). Help: NaBH4 workup advice. Retrieved from [Link]

  • State of New Jersey. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (1988). Process for preparing alpha-(alkylphenyl)-4-(hydroxydiphenylmethyl)-1-piperidine butanol. (Patent No. EP0292735A1).
  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2007). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Medson. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Hydroxymethylpiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Hydroxymethylpiperidine hydrochloride and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these highly polar, often water-soluble compounds in high purity. As a class of molecules crucial in pharmaceutical development, their effective purification is paramount.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of 4-hydroxymethylpiperidine hydrochloride derivatives.

Q1: I've finished my synthesis, but my crude 4-hydroxymethylpiperidine hydrochloride is a sticky oil or a waxy solid, not a crystalline powder. What's happening?

A: This is a very common issue. The "oiling out" or formation of a non-crystalline solid is typically due to one or a combination of three factors:

  • Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can depress the melting point and create a sticky or oily appearance.[3]

  • Residual Solvent: Trapped solvents from the reaction or workup (like water, DMF, or THF) can act as plasticizers, preventing the formation of a rigid crystal lattice.

  • Impurities: The presence of unreacted starting materials, byproducts, or even inorganic salts (e.g., NaCl from using aqueous HCl) can significantly disrupt crystallization, leading to an amorphous state.[4]

Initial Troubleshooting:

  • Drying: Ensure the material is rigorously dried under high vacuum, possibly with gentle heating (if thermally stable) or in the presence of a desiccant like P₂O₅.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate). This can wash away soluble impurities and provide a nucleation surface for crystallization.

Q2: Which purification method should I choose? Recrystallization, chromatography, or something else?

A: The optimal method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your specific derivative. A logical decision-making process is essential.

G start Crude Product (4-Hydroxymethylpiperidine HCl Derivative) impurity_check What is the main impurity? (Check TLC/LCMS/NMR) start->impurity_check inorganic Inorganic Salts (e.g., NaCl) impurity_check->inorganic organic_non_basic Neutral / Acidic Organic Impurities impurity_check->organic_non_basic organic_basic Basic Organic Impurities (Structurally similar) impurity_check->organic_basic method_recrystal Recrystallization inorganic->method_recrystal Use alcohol/ether mixture to leave salts behind method_extraction Acid-Base Extraction (Initial Cleanup) organic_non_basic->method_extraction Highly effective method_chrom Column Chromatography (of Free Base) organic_basic->method_chrom Most effective for close-running spots method_extraction->method_recrystal Followed by... method_chrom->method_recrystal Followed by salt formation & final recrystallization

Caption: A decision-making workflow for selecting a purification method.

Part 2: Troubleshooting Specific Purification Techniques

Recrystallization Guide

Recrystallization is often the most effective and scalable method for purifying hydrochloride salts. The key is selecting the right solvent system.[5][6]

Q3: How do I select the best solvent for recrystallizing my hydrochloride salt?

A: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[6] Given the polar nature of the hydrochloride salt, you should start with polar solvents.

Causality: The hydroxyl group and the charged ammonium center make these molecules highly polar. Therefore, polar protic solvents like alcohols are excellent starting points as they can engage in hydrogen bonding and solvate the salt at elevated temperatures.

Recommended Solvents & Systems:

  • Single Solvents: Ethanol, Methanol, Isopropanol.

  • Mixed Solvent Systems: These are often superior. You dissolve the compound in a minimum of a "good" hot solvent (like ethanol) and then add a "poor" solvent (an anti-solvent like diethyl ether, ethyl acetate, or THF) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify followed by slow cooling often yields high-quality crystals.[7][8] A common and effective combination is Ethanol/Diethyl Ether.[7]

Solvent SystemPolarityBoiling Point (°C)Suitability & Rationale
Methanol High65 °CGood for highly polar compounds, but its high solvency may lead to lower recovery. Easy to remove.[5]
Ethanol High78 °CAn excellent, less volatile alternative to methanol. Often a first choice.[5][9]
Isopropanol Medium-High82 °CCan offer a better solubility differential (hot vs. cold) than ethanol for some derivatives.
Ethanol / Diethyl Ether Mixed~35-78 °CA classic choice. Ether acts as an excellent anti-solvent, often forcing well-defined crystals out of the ethanol solution.[7]
Ethanol / Ethyl Acetate Mixed~77-78 °CA good alternative if ether is too volatile or leads to oiling out.
Q4: I tried recrystallization, but my product still "oils out". How do I get crystals?

A: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Reduce Temperature: Add more of the "good" solvent to dissolve the compound at a lower temperature, below its melting point.

  • Change Solvents: Switch to a solvent system with a lower boiling point. For example, if you are using isopropanol, try ethanol.

  • Slow Down Cooling: After dissolving your compound, allow it to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation; slow cooling allows for the ordered growth of a crystal lattice.[5]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Column Chromatography Guide

Direct chromatography of highly polar hydrochloride salts on standard silica gel is notoriously difficult and often a primary source of failure.[10]

Q5: My compound streaks badly or is irreversibly stuck to the silica gel column. Why?

A: This is a classic acid-base interaction problem. Silica gel is weakly acidic (pKa ~4-5) due to surface silanol (Si-OH) groups. Your basic piperidine derivative (even as a salt, there's an equilibrium) interacts strongly with these acidic sites, leading to irreversible binding or significant peak tailing.[11][12]

G cluster_0 Problem: Strong Acid-Base Interaction cluster_1 Solution: Mitigate Interaction Silica Acidic Silica Surface (Si-OH) Stuck Irreversible Binding & Tailing Silica->Stuck Amine Basic Piperidine Derivative Amine->Silica Strong ionic interaction Modifier Add Basic Modifier (e.g., 0.5-2% Triethylamine) Success Successful Elution & Good Peak Shape Modifier->Success AltPhase Use Alternative Phase (Alumina or Amino-Silica) AltPhase->Success FreeBase Purify as Free Base FreeBase->Success

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Q6: So, how can I successfully use chromatography?

A: The most reliable strategy is to avoid chromatographing the salt directly . Instead, convert the crude hydrochloride salt to the free base, purify the less polar and non-ionic free base, and then convert the pure free base back into the desired hydrochloride salt.

Workflow: Purification via Free Base Conversion

  • Basify: Dissolve the crude hydrochloride salt in water or a water/methanol mixture. Add a base (e.g., aq. NaOH, K₂CO₃) to raise the pH to >11, deprotonating the piperidinium ion to the free base.

  • Extract: Extract the free base into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.[13][14]

  • Dry & Concentrate: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum.

  • Chromatograph the Free Base: The resulting crude free base is now amenable to silica gel chromatography.

    • Mobile Phase: Use a standard mobile phase like DCM/Methanol or Hexane/Ethyl Acetate, but add a basic modifier like triethylamine (TEA) or ammonia (0.5-2% v/v) to the eluent.[11][15] This modifier competitively binds to the acidic sites on the silica, allowing your compound to elute cleanly.

  • Salt Formation: Combine the pure fractions, evaporate the solvent, and dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethanol, or ethyl acetate). Add a stoichiometric amount of HCl (as a solution in dioxane, ether, or generated in situ from acetyl chloride) to precipitate the pure hydrochloride salt.[4][16]

  • Isolate: Collect the pure salt by filtration and dry under vacuum.

Part 3: Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Diethyl Ether)

This protocol is a robust starting point for obtaining crystalline 4-hydroxymethylpiperidine hydrochloride derivatives.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid. Keep the solution at or near boiling.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add diethyl ether dropwise with vigorous stirring. Continue adding ether until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Free Base and Column Chromatography

This protocol details the conversion, chromatography, and re-formation of the salt.

  • Liberate Free Base: Dissolve 1.0 g of the crude hydrochloride salt in 20 mL of deionized water. Cool the solution in an ice bath and add 2M aqueous NaOH dropwise until the pH is ~12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude free base.

  • Column Preparation: Prepare a flash chromatography column with silica gel. Equilibrate the column with the starting eluent (e.g., 98:2 DCM:Methanol + 0.5% Triethylamine).

  • Chromatography: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column. Elute with a gradient of methanol in DCM (e.g., 2% to 10%), ensuring 0.5% TEA is present in the mobile phase throughout.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Salt Re-formation: Combine the pure fractions and evaporate the solvent. Dissolve the resulting purified free base in 15 mL of anhydrous diethyl ether. Add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: A white precipitate of the pure hydrochloride salt will form. Continue stirring for 15 minutes, then collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

References

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • University of Colorado Boulder, Department of Chemistry. Experiment 2: Recrystallization. [Link]

  • Bourns, A. N., & Tudge, H. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(1), 72-74. [Link]

  • Varlamov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7238. [Link]

  • ACS Publications. Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • US5489689A - Preparation of piperidine derivatives.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • HPMC Chemicals. HPMC Solubility Chart. [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • University of California, Irvine, Department of Chemistry. Crystallization. [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of California, Los Angeles, Department of Chemistry. Crystallization Solvents. [Link]

  • ResearchGate. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Tenessy. (2025, March 5). Comparison of HPMC Solubility in Organic Solvents. [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

  • ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2018, July 15). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?[Link]

  • National Institutes of Health. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxymethylpiperidine Hydrochloride in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxymethylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common solubility challenges encountered when using this versatile building block in organic synthesis. As a salt, 4-Hydroxymethylpiperidine hydrochloride often exhibits limited solubility in many common organic solvents, which can impede reaction kinetics and overall success. This resource offers a comprehensive collection of troubleshooting strategies, detailed protocols, and frequently asked questions to help you navigate these issues effectively.

Understanding the Challenge: The Nature of Amine Hydrochlorides

4-Hydroxymethylpiperidine hydrochloride is the salt formed from the reaction of the basic piperidine nitrogen with hydrochloric acid. This protonation creates a more polar, ionic species. While this salt form enhances aqueous solubility, a critical factor in many pharmaceutical applications, it often leads to poor solubility in less polar organic solvents commonly used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[1] This insolubility can result in heterogeneous reaction mixtures, leading to slow or incomplete conversions.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Hydroxymethylpiperidine hydrochloride not dissolving in my reaction solvent?

A1: The primary reason is the ionic character of the hydrochloride salt. The strong electrostatic interactions within the crystal lattice require a solvent with sufficient polarity to overcome them. Many common organic solvents lack the polarity to effectively solvate the charged piperidinium and chloride ions.

Q2: What are the initial, simplest steps I can take to improve solubility?

A2: The most straightforward approaches involve either changing the solvent to a more polar one or converting the salt to its more soluble free base form in situ.

  • Solvent Selection: Consider using more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where amine salts tend to have better solubility. Protic solvents like methanol and ethanol can also be effective.

  • In Situ Neutralization: The addition of a non-nucleophilic base will neutralize the hydrochloride, generating the free amine form of 4-Hydroxymethylpiperidine, which is significantly more soluble in a wider range of organic solvents.

Q3: Will heating the reaction mixture improve solubility?

A3: In many cases, increasing the temperature will enhance the solubility of a compound. However, this should be done with caution. Some reagents or products may be thermally labile, and excessive heat could lead to unwanted side reactions or degradation. It is always advisable to first attempt other solubilization methods.

Q4: Can I just use the free base of 4-Hydroxymethylpiperidine instead of the hydrochloride salt?

A4: Absolutely. If the free base is commercially available and stable, it can be a more convenient starting material, circumventing the solubility issues associated with the hydrochloride salt. However, the hydrochloride salt is often more stable, less hygroscopic, and has a longer shelf life, making it a more common and cost-effective choice for long-term storage.

Troubleshooting Guide: From Simple Fixes to Advanced Strategies

Strategy 1: Solvent System Optimization

The choice of solvent is a critical first step. If your reaction allows, consider switching to or incorporating a more polar solvent.

Solubility Profile (Qualitative)

SolventPolarity IndexExpected Solubility of 4-Hydroxymethylpiperidine Hydrochloride
Water10.2High
Methanol5.1Moderate to High
Ethanol4.3Moderate
Dimethylformamide (DMF)6.4Moderate
Dimethyl Sulfoxide (DMSO)7.2Moderate to High
Acetonitrile (MeCN)5.8Low to Moderate
Tetrahydrofuran (THF)4.0Low
Dichloromethane (DCM)3.1Very Low
Toluene2.4Very Low
Hexane0.1Insoluble

Note: This table provides a general guideline. Actual solubilities can vary based on temperature and the presence of other reagents.

Co-solvent Systems:

If a single polar solvent is not suitable for your reaction conditions, a co-solvent system can be an effective compromise. For example, in a reaction that requires THF, adding a small amount of DMF or DMSO can significantly improve the solubility of the hydrochloride salt without drastically altering the overall reaction environment.

Strategy 2: In Situ Neutralization to the Free Base

This is the most common and often most effective strategy for reactions in less polar organic solvents. By adding a stoichiometric amount of a suitable base, the hydrochloride salt is converted to the free amine, which is typically much more soluble.

Choosing the Right Base:

  • Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are the most common choices. They are non-nucleophilic and the resulting ammonium hydrochloride salt often precipitates from the reaction mixture or can be easily removed during aqueous workup.

  • Inorganic Bases: Solid bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used. These are particularly useful when a milder base is required and can be easily filtered off after the reaction.

Workflow for In Situ Neutralization

Caption: Workflow for generating the free amine in situ.

Strategy 3: Phase-Transfer Catalysis (PTC)

For reactions where both the amine hydrochloride and the other reactant have low solubility in the organic phase, or when using an inorganic base that is insoluble in the organic solvent, Phase-Transfer Catalysis (PTC) is a powerful technique.[2]

How it Works:

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of one of the reactants (often the anionic nucleophile) from an aqueous or solid phase into the organic phase where the reaction can occur.[3][4]

When to Consider PTC:

  • When performing reactions with alkyl halides or other electrophiles in a biphasic system (e.g., toluene/water).

  • When using solid inorganic bases (e.g., K₂CO₃, NaOH) with an organic solvent where the base is insoluble.

Diagram of Phase-Transfer Catalysis

PTC_Mechanism cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase OrganicReactant R-X (Electrophile) Product R-Nu (Product) OrganicReactant->Product Reaction Catalyst_X Q+X- Product->Catalyst_X Byproduct Formation Catalyst_Nu Q+Nu- Catalyst_Nu->OrganicReactant Nucleophilic Attack InorganicBase M+Nu- (Nucleophile Source) InorganicBase->Catalyst_Nu Anion Exchange Catalyst_X->InorganicBase Catalyst Regeneration

Caption: Simplified mechanism of phase-transfer catalysis.

Strategy 4: Use of a Protected Derivative

In situations where the free amine or hydroxyl group of 4-Hydroxymethylpiperidine could lead to side reactions, or if solubility remains a persistent issue, using a protected derivative is an excellent alternative. The most common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

N-Boc-4-hydroxymethylpiperidine:

This derivative is a neutral molecule and is readily soluble in a wide range of organic solvents, including THF, DCM, and ethyl acetate.[5][6][7] The Boc group can be easily removed at the end of the synthetic sequence using acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).

Detailed Experimental Protocols

Protocol 1: General Procedure for Acylation using In Situ Neutralization

This protocol describes a typical acylation reaction using an acyl chloride.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Hydroxymethylpiperidine hydrochloride (1.0 eq.).

  • Suspension: Add the desired anhydrous organic solvent (e.g., DCM, THF, or acetonitrile) to create a suspension.

  • Neutralization: Add triethylamine (1.1 - 1.2 eq.) dropwise to the stirred suspension at room temperature. Stir for 15-30 minutes. You may observe the formation of a precipitate (triethylammonium chloride).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 - 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Alternative Starting Material - Preparation of the Free Base

If you prefer to work with the free base, it can be easily prepared from the hydrochloride salt.

  • Dissolution: Dissolve 4-Hydroxymethylpiperidine hydrochloride in a minimal amount of water.

  • Basification: Cool the solution in an ice bath and add a strong aqueous base (e.g., 2M NaOH) dropwise with stirring until the pH is >12.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, typically as a solid or oil. The free base can then be used directly in your reaction.[8]

References

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1,1-dimethylpiperidin-1-ium Chloride-d4. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • PubMed. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • ResearchGate. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Phenoxymethyl)piperidinium chloride. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support guide for the synthesis and optimization of 4-Hydroxymethylpiperidine hydrochloride (also known as 4-Piperidinemethanol hydrochloride). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common but nuanced synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of 4-Hydroxymethylpiperidine is a critical step in the development of numerous active pharmaceutical ingredients (APIs). While several synthetic routes exist, the reduction of ethyl 4-piperidinecarboxylate (ethyl isonipecotate) is one of the most prevalent due to its efficiency and high yield. This guide will focus primarily on this route, addressing common questions and challenges to ensure a successful and reproducible outcome.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Optimization

This section addresses proactive questions a researcher may have before or during the experimental process.

Q1: What are the primary synthetic routes to 4-Hydroxymethylpiperidine?

There are two main industrial-scale routes for synthesizing the 4-Hydroxymethylpiperidine core structure:

  • Reduction of an Ester: The most common laboratory and pilot-plant method involves the reduction of a 4-piperidinecarboxylic acid ester, typically ethyl or methyl isonipecotate, using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method is favored for its high conversion and relatively clean product profile when performed correctly.

  • Catalytic Hydrogenation: This route involves the reduction of a pyridine-based starting material, such as 4-hydroxypyridine or 4-pyridinecarboxaldehyde.[2][3] This method uses a heterogeneous catalyst (e.g., Platinum, Rhodium, Ruthenium) and a hydrogen source.[4][5] While it avoids stoichiometric metal hydrides, it often requires high pressure and specialized equipment, and catalyst poisoning can be a challenge.[6]

Q2: Which reducing agent is most effective for the reduction of ethyl 4-piperidinecarboxylate?

The choice of reducing agent is critical. Esters are significantly less reactive than ketones or aldehydes, necessitating a potent hydride source.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice. LiAlH₄ is a powerful nucleophilic reducing agent capable of efficiently reducing esters and carboxylic acids to primary alcohols.[7][8] Its high reactivity ensures a complete and rapid conversion.

  • Sodium Borohydride (NaBH₄): This reagent is generally not suitable for this transformation. NaBH₄ is a much milder reducing agent and is typically selective for aldehydes and ketones.[9][10] It will reduce esters only very slowly, inefficiently, or not at all under standard conditions, leading to low or no yield of the desired product.[11]

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity w/ Esters Excellent: Reduces esters to primary alcohols efficiently.[12][13]Poor/None: Generally unreactive with esters under standard conditions.[11]
Solvent Compatibility Requires anhydrous, non-protic solvents (e.g., THF, Diethyl Ether).[8]Can be used in protic solvents (e.g., EtOH, MeOH).
Workup Procedure Requires careful, controlled quenching due to violent reaction with water.[8]Simpler, less hazardous workup.
Recommendation Highly Recommended for this synthesis.Not Recommended for this synthesis.

Q3: How critical is temperature control during the hydride reduction step?

Temperature control is arguably the most critical parameter for both safety and product purity.

  • Causality (The "Why"): The reaction of LiAlH₄ with the ester is highly exothermic. Adding the ester solution to the LiAlH₄ slurry too quickly will cause a rapid temperature spike. This can lead to several problems:

    • Safety Hazard: The solvent (often THF or ether) can boil violently, creating a dangerous pressure buildup in the reaction vessel.

    • Side Reactions: Elevated temperatures can promote side reactions, leading to the formation of impurities and a lower yield of the desired product.

  • Best Practice: The addition of the ethyl 4-piperidinecarboxylate solution to the LiAlH₄ suspension should always be performed at a low temperature, typically 0 °C, using an ice bath.[1] The addition must be slow and dropwise to maintain this temperature. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[14]

Q4: What is the best way to form the final hydrochloride salt?

Once the free base of 4-Hydroxymethylpiperidine is isolated, it must be converted to its hydrochloride salt for stability, ease of handling, and often for use in subsequent reactions. The most common method is to dissolve the purified free base in a suitable solvent and add a solution of HCl.

  • Procedure: A saturated solution of HCl in a solvent like 1,4-dioxane or diethyl ether is often used.[15] Alternatively, bubbling dry HCl gas through a solution of the amine is also effective. The hydrochloride salt is typically insoluble in these organic solvents and will precipitate out, allowing for easy isolation by filtration.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, providing causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inactive LiAlH₄.

    • Explanation: LiAlH₄ reacts violently with water and can be deactivated by atmospheric moisture over time.[8] Old or improperly stored reagent is a common cause of reaction failure.

    • Solution: Always use a fresh, unopened bottle of LiAlH₄ or a reagent that has been stored under an inert atmosphere in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 2: Insufficient amount of LiAlH₄.

    • Explanation: The reduction of an ester to an alcohol consumes two equivalents of hydride. Therefore, at least 0.5 molar equivalents of LiAlH₄ [which contains 4 hydride equivalents] are theoretically required.

    • Solution: It is standard practice to use a molar excess of LiAlH₄ (typically 1.5 to 2.5 equivalents relative to the ester) to drive the reaction to completion and account for any slight deactivation by trace moisture.[1]

Problem 2: Presence of an Aldehyde Impurity

  • Potential Cause: Incomplete reduction.

    • Explanation: The reduction of an ester proceeds through an aldehyde intermediate. If the reaction is stopped prematurely or if the LiAlH₄ is not reactive enough, this intermediate can be isolated.[16]

    • Solution: Ensure a sufficient excess of active LiAlH₄ is used and that the reaction is allowed to run to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

Problem 3: Difficult Workup / Emulsion Formation

  • Potential Cause: Improper quenching of the LiAlH₄ reaction.

    • Explanation: Adding water directly to the reaction mixture can result in the formation of gelatinous aluminum salts (Al(OH)₃) that are very difficult to filter and can trap the product, leading to lower isolated yields.

    • Solution: Use the Fieser workup method. This is a carefully controlled, sequential addition of water and then aqueous NaOH. For a reaction using 'X' grams of LiAlH₄, the procedure is:

      • Cool the reaction mixture to 0 °C.

      • Slowly add 'X' mL of water.

      • Slowly add 'X' mL of 15% aqueous NaOH solution.

      • Slowly add '3X' mL of water.

      • Stir the mixture vigorously for 30 minutes. This procedure is designed to produce granular aluminum salts that are easily removed by filtration.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxymethylpiperidine via LiAlH₄ Reduction

This protocol is a representative example and should be adapted and scaled according to your specific laboratory safety guidelines and needs.

  • Setup: Under an inert atmosphere of Nitrogen, add lithium aluminum hydride (LiAlH₄, 2.2 eq) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirred LiAlH₄ slurry, ensuring the internal temperature does not rise above 5-10 °C. The addition should take approximately 1 hour.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight to ensure completion.[1]

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% MeOH in DCM with Ninhydrin stain) to confirm the disappearance of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Following the procedure described in the Troubleshooting section, quench the reaction by the sequential, slow addition of water, 15% NaOH (aq), and then more water.

    • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the crude 4-Hydroxymethylpiperidine as an oil or a low-melting solid.

Protocol 2: Formation of 4-Hydroxymethylpiperidine Hydrochloride

  • Dissolution: Dissolve the crude 4-Hydroxymethylpiperidine free base from the previous step in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a saturated solution of HCl in 1,4-dioxane or diethyl ether with stirring.

  • Precipitation: The white hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the final 4-Hydroxymethylpiperidine hydrochloride.[15]

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree helps diagnose common issues leading to poor reaction outcomes.

G start Low Yield Observed check_reagent Check LiAlH4 Quality start->check_reagent reagent_old Is LiAlH4 old or improperly stored? check_reagent->reagent_old check_conditions Review Reaction Conditions conditions_anhydrous Were anhydrous conditions maintained? check_conditions->conditions_anhydrous check_workup Analyze Workup Procedure workup_emulsion Was a gelatinous solid or emulsion formed? check_workup->workup_emulsion reagent_yes Use fresh, anhydrous LiAlH4 reagent_old->reagent_yes Yes reagent_no Sufficient excess used? (1.5-2.5 eq) reagent_old->reagent_no No excess_yes Proceed to next check reagent_no->excess_yes Yes excess_no Increase LiAlH4 stoichiometry reagent_no->excess_no No excess_yes->check_conditions anhydrous_yes Was addition slow and at 0 °C? conditions_anhydrous->anhydrous_yes Yes anhydrous_no Oven-dry glassware and use inert atmosphere conditions_anhydrous->anhydrous_no No temp_yes Proceed to next check anhydrous_yes->temp_yes Yes temp_no Improve temperature control anhydrous_yes->temp_no No temp_yes->check_workup emulsion_yes Use Fieser workup method workup_emulsion->emulsion_yes Yes emulsion_no Was filter cake washed thoroughly? workup_emulsion->emulsion_no No wash_yes Further investigation needed (e.g., side reactions) emulsion_no->wash_yes Yes wash_no Increase solvent volume for washing emulsion_no->wash_no No

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Section 5: References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering N-Methyl-4-Piperidinemethanol Synthesis for Enhanced Chemical Production. Retrieved from [Link]

  • Day, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry.

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Retrieved from

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Retrieved from

  • Google Patents. (n.d.). US3192220A - Reduction of isonicotinic acid esters. Retrieved from

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.

  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]

  • Fengchen Group. (2023). How to synthesize the derivatives of 4 - Piperidinemethanol?. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. Retrieved from

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • Cramer, N. (2023). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.

  • Merck Index. (n.d.). Isonipecotic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from [Link]

  • Reddit. (2018). Help: NaBH4 workup advice. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]

  • University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-pyridine carboxaldehyde oxime, hydrochloride. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved from [Link]

Sources

Identification and removal of impurities in 4-Hydroxymethylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Hydroxymethylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my 4-Hydroxymethylpiperidine hydrochloride sample?

A1: Impurities in 4-Hydroxymethylpiperidine hydrochloride can generally be categorized into three main types based on their origin[1][2]:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, and degradation products[2]. For instance, unreacted precursors or side-reaction products are common.

  • Inorganic Impurities: These typically arise from reagents, catalysts, and the manufacturing process itself. Examples include residual metals or inorganic salts[2].

  • Residual Solvents: These are organic volatile compounds that remain from the synthesis and purification steps[1][2]. Their presence is highly dependent on the solvents used in your process.

Q2: I have an unknown peak in my analytical chromatogram. What is the first step I should take to identify it?

A2: The initial and most critical step is to employ a high-resolution analytical technique to gather as much structural information as possible. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an excellent starting point for non-volatile impurities, as it provides mass information that can lead to the unambiguous identification of unknown trace impurities[3][4]. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method[2][4].

Q3: My sample of 4-Hydroxymethylpiperidine hydrochloride has a slight coloration. Does this indicate a specific type of impurity?

A3: While a slight coloration does not point to a single specific impurity, it often suggests the presence of organic impurities that absorb visible light, which could be degradation products or by-products from the synthesis. It is a strong indicator that further purification is necessary.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification?

A4: Absolutely. NMR spectroscopy is a powerful tool for structure elucidation of impurities, especially when they can be isolated or are present in sufficient concentration[2][5]. Comparing the ¹H and ¹³C NMR spectra of your sample with a reference standard of pure 4-Hydroxymethylpiperidine hydrochloride can reveal the presence of impurities and provide clues to their structure[6].

Q5: What is the most straightforward method for removing minor impurities from my solid sample?

A5: For solid compounds, recrystallization is often the most effective and straightforward purification technique.[7][8] This method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system.[8] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will form pure crystals, leaving the impurities dissolved in the mother liquor.[7][8]

Section 2: Troubleshooting Guides

Troubleshooting Issue 1: Persistent Impurities After a Single Recrystallization

Problem: You've performed a single recrystallization, but analytical data (e.g., HPLC, GC) still shows the presence of significant impurities.

Causality: This issue can arise from several factors:

  • Poor Solvent Choice: The chosen solvent may have similar solubility for both your compound and the impurity at different temperatures.

  • Co-crystallization: The impurity may have a similar molecular structure to 4-Hydroxymethylpiperidine hydrochloride, allowing it to be incorporated into the crystal lattice.

  • Insufficient Purity of the Initial Material: If the initial sample is heavily contaminated, a single recrystallization may not be sufficient.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Solvent System:

    • Principle: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be highly soluble or insoluble at all temperatures.[8][9]

    • Action: Perform small-scale solubility tests with a range of solvents of varying polarities. Look for a solvent that provides a significant difference in solubility for your target compound at its boiling point versus room temperature.

  • Consider a Two-Solvent Recrystallization:

    • Principle: This technique is useful when no single solvent provides the desired solubility profile. One solvent readily dissolves the compound, while the second (antisolvent) is one in which the compound is insoluble.

    • Action: Dissolve your compound in a minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent (antisolvent) until the solution becomes cloudy, and then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool.

  • Perform a Second Recrystallization:

    • Principle: Repeating the recrystallization process can incrementally improve purity.

    • Action: Take the crystals obtained from the first recrystallization and perform the procedure again with fresh, pure solvent.

  • Utilize Decolorizing Carbon (if colored impurities are present):

    • Principle: Activated carbon can adsorb colored organic impurities.

    • Action: After dissolving your compound in the hot solvent, add a small amount of decolorizing carbon, swirl, and then perform a hot gravity filtration to remove the carbon before cooling the solution.

Workflow Diagram:

G start Persistent Impurity Detected solvent_eval Re-evaluate Solvent System start->solvent_eval two_solvent Consider Two-Solvent Recrystallization solvent_eval->two_solvent If single solvent is ineffective second_recryst Perform Second Recrystallization solvent_eval->second_recryst If solvent is appropriate two_solvent->second_recryst decolorize Use Decolorizing Carbon (if needed) second_recryst->decolorize If colored impurities persist end_node Pure Compound Obtained second_recryst->end_node If no colored impurities decolorize->end_node

Caption: Troubleshooting workflow for persistent impurities after recrystallization.

Troubleshooting Issue 2: Difficulty in Identifying a Co-eluting Impurity in HPLC

Problem: An impurity peak is co-eluting with the main peak of 4-Hydroxymethylpiperidine hydrochloride in your Reverse-Phase HPLC method, making quantification and identification difficult.

Causality: Co-elution occurs when two or more compounds have very similar retention times under the specific chromatographic conditions. This is often due to similar polarity and interactions with the stationary phase.

Step-by-Step Troubleshooting Protocol:

  • Modify the Mobile Phase Composition:

    • Principle: Altering the mobile phase can change the selectivity of the separation.

    • Action:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities.

      • Adjust the pH: The ionization state of 4-Hydroxymethylpiperidine hydrochloride and some impurities can be altered by changing the pH of the aqueous portion of the mobile phase, which can significantly impact retention time.

      • Vary the Gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Change the Stationary Phase:

    • Principle: Different stationary phases offer different separation mechanisms.

    • Action: If you are using a standard C18 column, consider trying a different type of column, such as a C8, phenyl-hexyl, or a polar-embedded column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[10]

  • Adjust the Temperature:

    • Principle: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

    • Action: Try running the analysis at a higher or lower temperature (e.g., 30°C vs. 40°C) to see if it improves resolution.

  • Employ a Different Detection Method:

    • Principle: If the impurity has a different spectral profile, a different detection wavelength might help.

    • Action: If using a UV detector, a photodiode array (PDA) detector can be used to check for peak purity and identify an optimal wavelength where the impurity has a stronger absorbance relative to the main compound.

Data Presentation Table:

Parameter to ModifyRationale for ChangeExpected Outcome
Mobile Phase Organic Modifier Acetonitrile and methanol have different selectivities.Improved resolution between the main peak and the impurity.
Mobile Phase pH Changes the ionization state and polarity of analytes.Differential shifts in retention times, leading to separation.
Stationary Phase Chemistry Different column chemistries provide alternative separation mechanisms.Significant changes in retention and selectivity.
Column Temperature Affects mobile phase viscosity and mass transfer kinetics.Potential improvement in peak shape and resolution.

Workflow Diagram:

G start Co-eluting Impurity in HPLC mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor end_node Impurity Resolved mobile_phase->end_node If successful temperature Adjust Temperature stationary_phase->temperature For further optimization stationary_phase->end_node If successful detector Use Different Detection Method temperature->detector If spectral differences exist temperature->end_node If successful detector->end_node

Caption: Troubleshooting workflow for co-eluting HPLC peaks.

Section 3: Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure for 4-Hydroxymethylpiperidine Hydrochloride

Objective: To purify solid 4-Hydroxymethylpiperidine hydrochloride by removing soluble impurities.

Materials:

  • Crude 4-Hydroxymethylpiperidine hydrochloride

  • Selected recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[8][11]

  • Dissolution: Place the crude 4-Hydroxymethylpiperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just cover the solid.[9][12] Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.[12] Avoid adding a large excess of solvent.[11][12]

  • Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[8][11] Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8][9]

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Impurity Identification using HPLC-MS

Objective: To identify and characterize impurities in a sample of 4-Hydroxymethylpiperidine hydrochloride.

Instrumentation and Columns:

  • HPLC system with a PDA detector and coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • A suitable reverse-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Procedure:

  • Sample Preparation: Prepare a solution of your 4-Hydroxymethylpiperidine hydrochloride sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC-MS system.

  • Data Acquisition: Acquire both PDA data (to assess peak purity and UV spectra) and MS data (to obtain mass-to-charge ratios).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • For each impurity peak, examine the mass spectrum to determine the molecular weight. High-resolution mass spectrometry can provide an accurate mass, which can be used to predict the elemental composition.

    • Use the fragmentation pattern in the MS/MS spectrum (if acquired) to help elucidate the structure of the impurity.

    • Compare the retention times and mass spectra to known potential impurities if standards are available.

References

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved February 12, 2026, from [Link]

  • Zarghi, A., Shafaati, A., Foroutan, S. M., & Kakh, S. A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 331-335. Retrieved February 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]

  • Dong, M. W. (2013). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. LCGC North America, 31(10), 896-905. Retrieved February 12, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Price, J. R. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-872. Retrieved February 12, 2026, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved February 12, 2026, from [Link]

  • Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (2018). A Comprehensive Review on Impurity Profiling of Pharmaceuticals. Journal of the Chilean Chemical Society, 63(2), 3987-3997. Retrieved February 12, 2026, from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved February 12, 2026, from [Link]

  • Li, Q., Liu, Y., & Wang, J. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved February 12, 2026, from [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent. Retrieved February 12, 2026, from [Link]

  • Archer, R. P., Dargan, P. I., & Wood, D. M. (2011). Analysis of legal high piperazines using analytical methods. Analytical Methods, 3(5), 1147-1154. Retrieved February 12, 2026, from [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015, January 21). Google Patents.
  • Bales, A. M., Scrivens, G. A., & Blue, J. T. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 9(12), 433. Retrieved February 12, 2026, from [Link]

  • US5484511A - Process for the removal of impurities from hydrazine hydrate. (1996, January 16). Google Patents.
  • Das Gupta, V. (1981). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(7), 827-829. Retrieved February 12, 2026, from [Link]

Sources

Stability of 4-Hydroxymethylpiperidine hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for researchers working with 4-Hydroxymethylpiperidine hydrochloride (4-HMP·HCl) . It is designed to address stability profiles, degradation mechanisms, and troubleshooting scenarios encountered in drug development and organic synthesis.[1][2]

Topic: Stability & Reactivity Profile under Acidic/Basic Conditions

Executive Technical Summary

4-Hydroxymethylpiperidine hydrochloride (CAS: 90748-01-9) is the stabilized salt form of 4-piperidinemethanol. Its stability profile is dichotomous:

  • Acidic Conditions: Highly stable.[1][2] The protonated nitrogen (

    
    ) deactivates the ring toward oxidation and nucleophilic side-reactions.[1][2]
    
  • Basic Conditions: Metastable.[1][2] Neutralization releases the free base, which is an amphiphilic amine/alcohol.[1][2] This species is susceptible to N-oxidation , carbamate formation (with atmospheric

    
    ), and solubility-driven yield loss  during extraction due to its high polarity.[1]
    

Acidic Stability: The "Safe Haven"[2]

Mechanistic Insight

In acidic media (pH < 7), 4-HMP exists almost exclusively as the piperidinium cation.[1][2] This protonation locks the nitrogen lone pair, rendering the molecule resistant to oxidative degradation (e.g., N-oxide formation) and preventing it from acting as a nucleophile.[1][2]

Potential Stress Factors

While stable, extreme acidic stress can trigger specific degradation pathways:

  • Dehydration (Elimination): Heating in concentrated

    
     or with dehydrating agents (
    
    
    
    ) can force the elimination of the primary alcohol to form 4-methylenepiperidine [1].[1][2]
  • Esterification/Etherification: In the presence of carboxylic acids or alcohols under reflux, the primary hydroxyl group remains reactive, forming esters or ethers.[1][2]

FAQ: Acidic Handling

Q: Can I reflux 4-HMP·HCl in 6M HCl? A: Yes, generally.[1][2] The piperidine ring and the hydroxymethyl group are resistant to hydrolytic cleavage.[1][2] However, ensure no strong nucleophiles are present that could substitute the hydroxyl group (e.g.,


 substitution to 4-chloromethylpiperidine is possible but slow without activation by 

).[1]

Basic Stability: The "Danger Zone"[2]

Mechanistic Insight

Upon adjusting pH > 11, the salt converts to the Free Base (4-piperidinemethanol) .[1][2] This species presents three critical challenges:

  • Amphiphilicity: The presence of both a secondary amine and a primary alcohol makes the free base highly water-soluble, complicating organic extraction [2].[1][2]

  • Nucleophilicity: The free amine is a potent nucleophile.[1][2] If electrophilic impurities (alkyl halides, acid chlorides) are present, unwanted N-alkylation or acylation will occur immediately.[1][2]

  • Atmospheric Reactivity: Like many secondary amines, the free base readily reacts with atmospheric

    
     to form carbamates (reversible) or carbonates, often observed as a "crust" forming on the oil [3].[1][2]
    
Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the species transition and associated risks.

pH_Stability Acid Acidic (pH < 9) Piperidinium Cation (Stable) Transition Transition Zone (pH 9 - 11) Acid->Transition NaOH / KOH Base Basic (pH > 12) Free Base (Reactive/Soluble) Transition->Base Deprotonation Risk1 Risk: Water Solubility (Poor Extraction) Base->Risk1 Risk2 Risk: N-Oxidation (Impurities) Base->Risk2

Figure 1: Stability and reactivity shift of 4-HMP across the pH scale.[1] Note the critical risks appearing only in the basic regime.[2]

Troubleshooting Guide: Common Failure Modes

Scenario A: "I neutralized the salt, but my yield is < 20%."

Root Cause: The free base is a polar amino-alcohol.[1][2] Standard extraction (DCM/Water) fails because the compound partitions into the aqueous phase.[1][2] Corrective Protocol (Salting Out):

  • Dissolve 4-HMP[1][2]·HCl in minimal water.

  • Adjust pH to > 12.5 using 50% NaOH (ensure full deprotonation; pKa

    
     11).[1][2]
    
  • Saturate the aqueous layer with NaCl (Salting Out effect).

  • Extract exhaustively with CHCl3:Isopropanol (3:1) or DCM. Pure DCM is often insufficient.[2]

  • Dry organic layer over

    
     immediately to prevent hydrolysis of any formed carbonates.[1][2]
    
Scenario B: "My product turned into a wet goo during storage."

Root Cause: 4-HMP·HCl is hygroscopic .[1][2][3][4] It absorbs atmospheric moisture, which can catalyze hydrolysis of trace impurities or simply make handling difficult.[1][2] Solution:

  • Store in a desiccator at 0-8°C .

  • If the salt becomes deliquescent, recrystallize from Ethanol/Ether to restore the free-flowing powder.[2]

Scenario C: "HPLC shows severe peak tailing."

Root Cause: The secondary amine interacts strongly with residual silanols on C18 columns.[1][2] Analytical Fix:

  • Mobile Phase: Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) if your column is hybrid-silica based (e.g., XBridge).[1]

  • Alternative: Add 0.1% TFA (Trifluoroacetic acid) to suppress silanol ionization, sharpening the amine peak [4].[1][2]

Experimental Workflow: Impurity Isolation

Use this logic flow to isolate degradation products or impurities if you suspect instability.[1][2]

Workflow Start Start: Suspected Degradation CheckpH Check pH of Solution Start->CheckpH AcidPath Acidic (pH < 7) CheckpH->AcidPath If Acidic BasePath Basic (pH > 10) CheckpH->BasePath If Basic AcidCheck Check for Dehydration (M-18 peak in MS) AcidPath->AcidCheck BaseCheck Check for N-Oxide (M+16 peak in MS) BasePath->BaseCheck Action1 Use Reverse Phase HPLC (Acidic Modifier) AcidCheck->Action1 Action2 Use HILIC or GC-MS (Polarity Issue) BaseCheck->Action2

Figure 2: Decision matrix for identifying degradation products based on environmental pH.

Summary Data Table: Physical & Chemical Stability

ParameterSpecification / BehaviorCritical Note
CAS Number 90748-01-9Hydrochloride Salt
Molecular Weight 151.64 g/mol (Salt Form)
pKa (Base) ~11.0 (Piperidine ring)Requires pH > 12.5 for extraction
Hygroscopicity HighStore under inert gas/desiccant
Solubility (Salt) Water, MethanolVery soluble
Solubility (Base) Water (Partial), DCM, ChloroformAmphiphilic - Hard to extract
Major Degradant N-Oxide (in Base + Oxidant)Avoid peroxides in solvents (e.g., old THF)

References

  • Elimination Reactions of Alcohols. Master Organic Chemistry. (Acid-catalyzed dehydration mechanisms).[1][2]

  • 4-Piperidinemethanol Properties. ChemicalBook. (Solubility and pKa data).

  • Stability of Piperidine Derivatives. National Institutes of Health (PMC).[1][2] (General stability of amine-containing drugs).

  • HPLC Method Development for Amines. ResearchGate. (Silanol suppression techniques).[1][2]

Sources

Preventing racemization during reactions with chiral 4-Hydroxymethylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization in reactions involving chiral 4-hydroxymethylpiperidine derivatives. As these scaffolds are crucial in modern medicinal chemistry, maintaining their stereochemical integrity is paramount for achieving desired biological activity and safety profiles.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue with chiral 4-hydroxymethylpiperidine derivatives?

Answer: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] For chiral drug candidates, where often only one enantiomer is therapeutically active and the other may be inactive or even harmful, racemization can lead to a significant loss of potency and the introduction of unforeseen toxicological risks. The piperidine ring is a common structural motif in many bioactive compounds, and maintaining the specific three-dimensional arrangement of its substituents, such as the hydroxymethyl group at the C4 position, is essential for its intended biological function.[1][3]

Q2: What are the most common reaction types that put the stereocenter of my 4-hydroxymethylpiperidine derivative at risk?

Answer: The primary risks of racemization for this class of compounds do not typically involve the C4 stereocenter directly, as it is not adjacent to a readily deprotonatable position like a carbonyl group. However, reactions involving the functional groups can proceed through mechanisms that compromise stereochemical integrity. The most common scenarios include:

  • Nucleophilic Substitution at the Hydroxymethyl Group: The hydroxyl group is a poor leaving group and requires activation for substitution reactions.[4] If this activation leads to a mechanism with carbocationic character (SN1-like), the planar intermediate can be attacked from either face, leading to racemization.[2][5] Even in classic SN2 reactions, which proceed with inversion, improper conditions can promote competing SN1 pathways.[6]

  • Harsh Deprotection/Protection Conditions: While less common for a C4 substituent, extreme pH and high temperatures used during the manipulation of protecting groups (e.g., on the piperidine nitrogen) can potentially induce unforeseen side reactions or equilibration pathways, especially in complex molecules with multiple functional groups.[7]

  • Oxidation/Reduction Reactions: Reactions that transiently alter the hybridization of the chiral center or adjacent atoms can pose a risk. For instance, an over-oxidation of the primary alcohol to an aldehyde and subsequent, non-stereoselective reduction back to the alcohol would result in racemization.

Q3: How can I reliably detect and quantify the enantiomeric excess (ee) of my compound?

Answer: Accurate determination of enantiomeric excess is crucial for diagnosing racemization. Several robust analytical techniques are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely used method.[8]

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9]High accuracy, excellent resolution, widely applicable, and suitable for quantification.[8][10]Requires method development to find the right combination of column and mobile phase.
NMR Spectroscopy Using chiral solvating or derivatizing agents to induce diastereomeric environments, resulting in separate, quantifiable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum.[8][11][12]Rapid analysis, no need for specialized chromatography equipment beyond a standard NMR.Can be less sensitive than HPLC for very high ee values; requires a suitable chiral agent.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The signal intensity is proportional to the enantiomeric excess.[13]Very sensitive and requires minimal sample.Requires a chromophore near the stereocenter; less common for routine quantification compared to HPLC.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific experimental problems that can lead to a loss of stereochemical integrity.

Issue 1: Loss of Enantiomeric Purity During Nucleophilic Substitution at the Hydroxymethyl Group

Symptom: You perform a Mitsunobu reaction on your enantiopure 4-hydroxymethylpiperidine derivative to introduce a nucleophile, but the product shows significant racemization or complete loss of optical activity.

Causality Analysis: The Mitsunobu reaction is prized for its ability to convert primary and secondary alcohols with a clean inversion of stereochemistry, which is characteristic of an SN2 mechanism.[14][15][16] Racemization is unexpected and points to a deviation from this pathway.

  • Mechanism Breakdown: The reaction proceeds by activating the alcohol with a phosphonium intermediate.[14][17] If this intermediate dissociates prematurely to form a carbocation before the nucleophile attacks (SN1 pathway), stereochemical information is lost.[5] This can happen if the nucleophile is not acidic enough (pKa > 13) or is sterically hindered, slowing down the SN2 displacement.[18]

Workflow for Diagnosing and Solving Substitution-Induced Racemization

Caption: Troubleshooting workflow for racemization during nucleophilic substitution.

Experimental Protocol: Low-Racemization Mitsunobu Reaction

This protocol is designed to favor the SN2 pathway and preserve the stereochemistry of the 4-hydroxymethylpiperidine derivative.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral N-protected 4-hydroxymethylpiperidine (1.0 eq.), the acidic nucleophile (Nu-H, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • Slow Addition: Dissolve diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump. This is the most critical step; a rapid addition can generate excess reactive intermediates and promote side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.

Issue 2: Racemization Observed During N-Protecting Group Removal

Symptom: You successfully synthesized your chiral N-protected 4-hydroxymethylpiperidine derivative with high enantiomeric excess, but after removing the N-Boc or N-Cbz group, you observe a decrease in optical purity.

Causality Analysis: While direct racemization at the C4 position due to N-deprotection is unlikely, the harsh conditions required can sometimes cause issues, particularly in complex molecules. For instance, strong acid can catalyze unexpected rearrangements or ring-opening/closing mechanisms if other functionalities that can stabilize a transient carbocation are present.[19] More commonly, racemization can occur at other stereocenters more susceptible to epimerization, such as an α-carbon to a carbonyl group.[20] The key is to use the mildest effective conditions.

Diagram of Mechanistic Stability vs. Reaction Conditions

G cluster_0 Reaction Conditions cluster_1 Stereochemical Outcome Mild Mild Conditions (e.g., HCl/Dioxane @ 0°C, Mild Base) Retention Stereochemical Retention (High ee) Mild->Retention Favors Kinetic Control Preserves Stereocenter Harsh Harsh Conditions (e.g., Neat TFA @ RT, Strong Base, High Temp) Racemization Racemization Risk (Low ee) Harsh->Racemization Promotes Side Reactions (e.g., Sₙ1, Equilibration)

Caption: Relationship between reaction conditions and stereochemical outcome.

Recommended Deprotection Protocols

The choice of reagent and conditions should be tailored to the specific protecting group while minimizing harshness.

Protecting GroupStandard Conditions (High Risk)Recommended Mild Conditions (Low Risk)
Boc 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.4M HCl in 1,4-dioxane at 0 °C to room temperature. Monitor carefully to avoid prolonged reaction times.[7]
Cbz HBr in Acetic Acid.Catalytic Hydrogenation (H₂, Pd/C) in a neutral solvent like Ethanol or Ethyl Acetate.
Fmoc 20% Piperidine in Dimethylformamide (DMF).[21]Use a less nucleophilic base like Morpholine if side reactions are observed. For acid-sensitive substrates, consider DBU/piperidine mixtures to shorten exposure time.[22]
Experimental Protocol: Mild N-Boc Deprotection
  • Preparation: Dissolve the N-Boc protected chiral piperidine derivative in anhydrous 1,4-dioxane (or another suitable solvent like diethyl ether) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid: Slowly add a solution of 4M HCl in 1,4-dioxane (2-4 equivalents) to the stirred solution.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Once complete, carefully remove the solvent under reduced pressure at low temperature. The resulting hydrochloride salt can be used directly or neutralized with a mild base for the subsequent step.

By carefully selecting reaction conditions and understanding the underlying mechanisms, researchers can effectively prevent the loss of stereochemical integrity in their chiral 4-hydroxymethylpiperidine derivatives, ensuring the synthesis of enantiomerically pure compounds for drug discovery and development.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Center for Biotechnology Information. Available from: [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Royal Society of Chemistry. Available from: [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Center for Biotechnology Information. Available from: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. Available from: [Link]

  • Mitsunobu Reaction. organic-chemistry.org. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. Available from: [Link]

  • Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Available from: [Link]

  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. cem.com. Available from: [Link]

  • Racemization. Wikipedia. Available from: [Link]

  • Methods for Removing the Fmoc Group. charlesriver.com. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Amino Acid-Protecting Groups. researchgate.net. Available from: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. National Center for Biotechnology Information. Available from: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]

  • Chapter 8: Nucleophilic substitutions. Organic Chemistry. Available from: [Link]

  • Chemoenzymatic Synthesis of Both Enantiomers of cis-6-(Hydroxymethyl)- and cis,cis-4-Hydroxy-6-(hydroxymethyl)pipecolic Acids. ACS Publications. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. Available from: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available from: [Link]

  • 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. Available from: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available from: [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available from: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available from: [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Springer. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]

  • Sn2 stereochemistry | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Hydroxymethylpiperidine hydrochloride. This valuable piperidine derivative serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). While laboratory-scale synthesis may appear straightforward, scaling up production presents significant challenges in reaction control, product isolation, and safety management. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of large-scale synthesis, offering in-depth troubleshooting advice and validated protocols based on established chemical principles.

Section 1: Synthetic Strategy & Core Principles for Scale-Up

The industrial production of 4-Hydroxymethylpiperidine hydrochloride typically relies on the reduction of more readily available precursors. The choice of synthetic route is governed by factors such as raw material cost, atom economy, process safety, and scalability.

The most common and industrially viable approach is the catalytic hydrogenation of a 4-piperidinecarboxylic acid ester (e.g., ethyl isonipecotate). This method is often preferred for its favorable safety profile and the high purity of the resulting product. An alternative, though less common for large scale due to reagent cost and stoichiometry, is the reduction of the ester or acid using chemical hydrides.

G Start1 Pyridine-4-carboxylic Acid Intermediate1 Ethyl Isonipecotate (Esterification) Start1->Intermediate1 EtOH, H+ Start2 4-Piperidone Intermediate2 4-Hydroxymethylpiperidine (Free Base) Start2->Intermediate2 Reduction (e.g., NaBH₄) Intermediate1->Intermediate2 Catalytic Hydrogenation (e.g., H₂, Ru/C) FinalProduct 4-Hydroxymethylpiperidine Hydrochloride Intermediate2->FinalProduct HCl Addition (Crystallization)

Caption: Common industrial synthetic routes to 4-Hydroxymethylpiperidine HCl.

When transitioning from bench to pilot or production scale, several core principles must be addressed:

  • Thermodynamics & Heat Transfer: Reduction reactions are typically exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor. Proper reactor selection, cooling capacity, and controlled reagent addition rates are paramount.

  • Mass Transfer: In heterogeneous catalytic hydrogenation, efficient mixing is crucial to ensure proper contact between the hydrogen gas, the liquid substrate, and the solid catalyst. Poor agitation can lead to slow or stalled reactions.

  • Safety & Handling: Large quantities of flammable solvents, high-pressure hydrogen, and potentially pyrophoric catalysts (like Raney Nickel) require stringent safety protocols and specialized equipment.[1] The final free-base product is corrosive and can cause severe skin burns and eye damage, necessitating appropriate personal protective equipment (PPE).[2]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Category: Reaction Execution & Monitoring

Q: My catalytic hydrogenation of ethyl isonipecotate is stalling or proceeding very slowly after an initial period of hydrogen uptake. What are the likely causes?

A: This is a classic problem of catalyst deactivation or poisoning, a common challenge in the hydrogenation of pyridine and piperidine derivatives.[3]

  • Causality (Catalyst Poisoning): The primary culprit is often the product itself. The basic nitrogen atom of the piperidine ring can act as a Lewis base, strongly adsorbing to the active sites of the metal catalyst (e.g., Ruthenium, Rhodium, Palladium) and preventing the substrate from binding. This effectively "poisons" the catalyst.

  • Troubleshooting Steps:

    • Acidic Conditions: The most effective solution is to run the hydrogenation under acidic conditions.[4] The presence of an acid (like HCl from the substrate's hydrochloride salt or added acid) protonates the nitrogen of the piperidine product, forming a non-basic ammonium salt. This prevents it from binding to and poisoning the catalyst surface.

    • Catalyst Loading & Type: On a large scale, ensure the catalyst-to-substrate ratio is adequate. Inadequate loading can lead to premature deactivation. Ruthenium and Rhodium catalysts are often more robust for pyridine ring hydrogenation than Palladium.

    • Hydrogen Pressure & Temperature: Insufficient hydrogen pressure can limit the reaction rate. Ensure the reactor is maintaining the target pressure. While higher temperatures can increase the rate, they can also promote side reactions or catalyst degradation if excessive. A typical range for this type of hydrogenation is 80-150°C under 10 to 100 bar of H₂ pressure.[5]

    • Substrate Purity: Impurities in the starting material, particularly sulfur or other nitrogen-containing heterocycles, can be potent catalyst poisons. Verify the purity of your ethyl isonipecotate.

Q: The reduction using sodium borohydride (NaBH₄) is highly exothermic, and I'm struggling with temperature control in a large reactor. How can I manage this?

A: This is a critical safety and selectivity issue. Poor temperature control can lead to solvent boiling, dangerous pressure buildup, and the formation of impurities from over-reduction or side reactions.

  • Causality (Exothermicity): The reaction of a hydride with a carbonyl group is thermodynamically very favorable, releasing significant energy as heat. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making it much harder to dissipate this heat.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the reducing agent to the substrate, add the substrate solution slowly to a slurry of the reducing agent in the solvent. This ensures the reducing agent is never the limiting reagent and the heat generation is proportional to your addition rate.

    • Portion-wise or Continuous Addition: Add the reducing agent in small portions, allowing the temperature to return to the setpoint before adding the next portion. For larger scales, a continuous, slow addition via a solids-dosing system or as a solution/slurry is preferable.

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger thermal buffer. The exotherm will raise the temperature to the desired reaction window.

    • Solvent Choice: Use a solvent with a reasonable heat capacity and a boiling point that provides a margin of safety. Methanol or ethanol are common choices for NaBH₄ reductions.[6]

Category: Work-up & Isolation

Q: The precipitation of the hydrochloride salt is giving me a low yield or an oily, non-crystalline product. How can I optimize crystallization?

A: Achieving a clean, crystalline product is crucial for purity and handling. "Oiling out" or poor yield is typically a problem of solvent choice, pH, or supersaturation control.

  • Causality (Crystallization Principles): Crystallization requires the product to be sparingly soluble in the chosen solvent system. The formation of an oil indicates that the product's solubility limit was exceeded too quickly or in a solvent where it is too soluble, preventing the formation of an ordered crystal lattice.

  • Troubleshooting Steps:

    • Solvent/Anti-Solvent System: The free base, 4-hydroxymethylpiperidine, is quite polar. After formation, it is typically in a solvent like THF or an alcohol. The hydrochloride salt is much more polar. A common and effective method is to use a polar, aprotic solvent like isopropanol (IPA) or ethyl acetate (EtOAc) as the primary solvent and then add a saturated solution of HCl in that same solvent or bubble dry HCl gas.[7] Avoid adding aqueous HCl, as the high water content can increase the salt's solubility and prevent precipitation.

    • Control pH: Ensure you are adding a slight excess of HCl (1.05-1.1 equivalents) to ensure full conversion to the salt. The final pH of the slurry should be acidic.

    • Temperature Control: Cool the solution slowly after HCl addition. A rapid crash cooling will lead to small, impure crystals or oiling out. A gradual cooling profile (e.g., over 4-6 hours) allows for proper crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add it to the solution at the point of supersaturation (when it just starts to look cloudy). This provides a template for crystal growth and can prevent oiling.

    • Agitation: Ensure good but not overly vigorous agitation. Gentle stirring helps with heat and mass transfer, promoting uniform crystal growth.

ParameterRecommendation for Crystalline ProductRationale
Solvent Isopropanol (IPA), Ethyl Acetate (EtOAc), 1,4-DioxaneGood balance of solubility for the free base but poor solubility for the HCl salt.[7]
Acid Source Gaseous HCl or Saturated HCl in the chosen solventAvoids introducing water, which increases the salt's solubility.
Temperature Slow, controlled cooling (e.g., 20°C/hour) to 0-5°CPromotes the formation of a stable, ordered crystal lattice over amorphous precipitation.
Seeding Add 0.1-1% w/w of pure crystals at saturation pointProvides nucleation sites, controls crystal size, and prevents oiling out.

Caption: Key Process Parameters for Optimizing Crystallization.

Category: Purity & Quality Control

Q: My final product is off-color (yellow to brown), even after crystallization. What is the likely cause and remedy?

A: Color in the final product is a common sign of impurities, often from degradation or side reactions.

  • Causality (Impurity Formation):

    • Thermal Decomposition: Prolonged exposure to high temperatures during reaction or distillation can cause decomposition of the starting material or product.

    • Oxidation: Piperidine derivatives can be susceptible to air oxidation, especially at elevated temperatures or in the presence of residual metal catalysts, forming colored impurities.[8]

    • Aldol/Condensation byproducts: If starting from 4-piperidone, residual base or high temperatures can promote self-condensation reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction and work-up are conducted under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. This is especially important when handling the free base before salt formation.[9]

    • Temperature Control: Strictly control the reaction and distillation temperatures. Do not exceed the recommended temperature limits for the process.

    • Carbon Treatment: Before the final crystallization, you can perform a charcoal (activated carbon) treatment on the solution of the free base. The charcoal will adsorb many colored, nonpolar impurities. Use 1-5% w/w of activated carbon, stir for 1-2 hours at a moderate temperature (e.g., 40-50°C), and then filter it off through a bed of celite before proceeding to salt formation.

    • Re-crystallization: If the final product is still colored, a re-crystallization from a suitable solvent (like IPA/water) can significantly improve its purity and color.

G Start Off-Color Final Product Check1 Was process run under inert gas? Start->Check1 Check2 Were temperature limits exceeded during reaction or distillation? Check1->Check2 Yes Action1 Implement N₂/Ar blanket for all process steps. Check1->Action1 No Action2 Review and tighten temperature controls. Check2->Action2 Yes Action3 Perform activated carbon treatment on free base solution before crystallization. Check2->Action3 No Action1->Action3 Action2->Action3 Action4 Perform re-crystallization of isolated HCl salt. Action3->Action4 End Pure, Colorless Product Action4->End

Caption: Troubleshooting logic for addressing an off-color final product.

Section 3: Detailed Experimental Protocols

The following protocols are representative examples for a multi-kilogram scale and should be adapted and validated for specific equipment and safety requirements.

Protocol 1: Scale-Up of Catalytic Hydrogenation of Ethyl Isonipecotate

Safety Warning: This procedure involves high-pressure hydrogen and a flammable solvent. It must be performed in a suitable high-pressure reactor (autoclave) by trained personnel following all site-specific safety procedures.

  • Reactor Preparation: Charge a 100 L stainless steel autoclave with 5% Ruthenium on Carbon (Ru/C, 50% wet) catalyst (0.5 kg).

  • Inerting: Seal the reactor and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Solvent & Substrate Charge: Under a nitrogen atmosphere, charge a solution of Ethyl Isonipecotate (15.7 kg, 100 mol) dissolved in Methanol (50 L).

  • Reaction Execution:

    • Seal the reactor. Begin agitation at 200 RPM.

    • Pressurize the reactor to 50 bar with hydrogen.

    • Heat the reactor contents to 100 °C. The pressure will increase. Maintain the hydrogen pressure at 80-90 bar throughout the reaction.

    • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 8-12 hours.

  • In-Process Control (IPC): After hydrogen uptake ceases, cool the reactor to 25 °C. Carefully vent the hydrogen and purge with nitrogen. Take a sample of the reaction mixture and analyze by GC or LCMS to confirm the complete disappearance of the starting material.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the Ru/C catalyst. Wash the catalyst cake with Methanol (2 x 5 L).

    • Safety Note: The wet catalyst can be pyrophoric. Do not allow the filter cake to dry out. Quench the catalyst carefully under a water blanket after use.

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure (rotary evaporator or reactor distillation) to remove the methanol, yielding crude 4-Hydroxymethylpiperidine as a viscous oil.

Protocol 2: Crystallization and Purification of 4-Hydroxymethylpiperidine Hydrochloride
  • Solvent Exchange: To the crude 4-Hydroxymethylpiperidine oil from the previous step, add Isopropanol (IPA) (40 L) and co-evaporate under reduced pressure to remove any residual methanol.

  • Solution Preparation: Dissolve the crude oil in fresh, dry Isopropanol (60 L).

  • Salt Formation & Crystallization:

    • Cool the solution to 10-15 °C in an ice/water bath.

    • Slowly add a saturated solution of HCl in Isopropanol (~20 L, ~5 M) or bubble dry HCl gas through the solution while maintaining the temperature below 30 °C. Monitor the pH of the slurry to ensure it is acidic (pH 1-2).

    • A white precipitate will form. After the addition is complete, stir the resulting thick slurry for an additional 2 hours at 10-15 °C.

  • Isolation: Filter the solid product using a Nutsche filter or a large Büchner funnel.

  • Washing: Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 10 L) to remove any non-salt impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields 13.5-14.5 kg (88-95%) of 4-Hydroxymethylpiperidine hydrochloride as a white crystalline solid with a purity of >99%.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of when scaling up this synthesis? A1: The primary hazards are: (1) High-Pressure Hydrogen: Risk of vessel rupture or leaks creating a flammable/explosive atmosphere. Requires a properly rated and maintained autoclave. (2) Flammable Solvents: Methanol and Isopropanol are flammable. All equipment must be properly grounded to prevent static discharge.[1] (3) Pyrophoric Catalysts: Catalysts like Raney Nickel or dry noble metal catalysts can ignite spontaneously on contact with air. Always handle them wet or under an inert atmosphere. (4) Corrosive Product: The free base, 4-(Hydroxymethyl)piperidine, causes severe skin burns and eye damage.[2] Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

Q2: Which analytical techniques are crucial for monitoring reaction progress and final product quality? A2: For reaction monitoring, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for tracking the disappearance of the starting ester and the appearance of the product. For final product quality control, ¹H NMR and ¹³C NMR are essential to confirm the structure and identify any organic impurities. HPLC is used to determine purity (typically reported as area %), and a Loss on Drying (LOD) test is used to measure residual solvent content.

Q3: Can I use a different reducing agent instead of catalytic hydrogenation for scale-up? A3: While other reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) can be used, they are often less desirable for large-scale production of this specific molecule. LiAlH₄ is expensive, extremely reactive with protic solvents, and requires a more complex and hazardous work-up. NaBH₄ is safer and cheaper but may require higher temperatures or additives to reduce an ester, and the borate salts formed during work-up can sometimes complicate isolation.[6] For these reasons, catalytic hydrogenation is generally the most economical and scalable method.[10]

Q4: How should I properly store the final 4-Hydroxymethylpiperidine hydrochloride product? A4: 4-Hydroxymethylpiperidine hydrochloride is a stable, crystalline solid. However, it is hygroscopic (tends to absorb moisture from the air). It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.

Section 5: References
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Available at:

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. ResearchGate. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • MySkinRecipes. 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid. MySkinRecipes. Available at: [Link]

  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents. Available at:

  • ResearchGate. A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride | Request PDF. ResearchGate. Available at: [Link]

  • Google Patents. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. Google Patents. Available at:

  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. Google Patents. Available at:

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness. Available at: [Link]

  • PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride | Request PDF. ResearchGate. Available at: [Link]

  • Google Patents. US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. Google Patents. Available at:

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents. Available at:

Sources

Managing moisture sensitivity of reagents in 4-Hydroxymethylpiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering moisture-related challenges in the synthesis of 4-Hydroxymethylpiperidine hydrochloride . It moves beyond generic advice, offering field-tested troubleshooting for the Lithium Aluminum Hydride (LAH) reduction of ethyl isonipecotate (or isonipecotic acid) and the subsequent hydrochloride salt formation.

Ticket Context: Users frequently report low yields, dangerous exotherms during quenching, and the formation of hygroscopic "oils" instead of crystalline solids. These issues are almost exclusively linked to moisture ingress at specific critical control points (CCPs).[1]

Module 1: Reagent Integrity & Setup (Pre-Reaction)

Q1: My LAH (Lithium Aluminum Hydride) has turned grey and crusty. Is it still usable?

Status: CRITICAL STOP Diagnosis: The grey crust indicates significant decomposition due to moisture exposure. LAH should be a loose, white to grey powder.[1] Technical Insight: LAH reacts with atmospheric moisture to form Lithium Hydroxide (LiOH) and Aluminum Hydroxide (Al(OH)₃), releasing Hydrogen gas.[1]

  • Risk: Using degraded LAH introduces uncertain stoichiometry.[1] You may add "1 equivalent" by weight, but only deliver 0.5 equivalents of hydride, leading to incomplete reduction (e.g., stopping at the aldehyde or hemiaminal intermediate).

  • Action: Discard safely. Use fresh LAH from a sealed container stored under Argon.

Q2: How dry does my THF need to be? Can I just use a fresh bottle?

Status: VERIFICATION REQUIRED Standard: < 50 ppm water content. Reasoning: Even "fresh" HPLC-grade THF can contain 100-200 ppm water if the seal was compromised.[1]

  • Stoichiometric Loss: Every molecule of water consumes 4 hydrides (mechanistically complex, but effectively neutralizes active reagent).[1]

  • Safety: Water in the solvent triggers an immediate exotherm upon LAH addition.

  • Protocol: Distill THF over Sodium/Benzophenone. You must see the deep blue/purple ketyl radical color.[1] If the solution is yellow/green, it is wet .

Module 2: Reaction Execution (In-Process)

Q3: I added the ester to the LAH slurry, and the reaction boiled violently. Did I ruin it?

Status: MONITOR Diagnosis: This is a standard exothermic reduction, but "violent" boiling suggests uncontrolled addition or wet starting material.[1] Troubleshooting:

  • Check the Ester: Ethyl isonipecotate is hygroscopic.[1] If it was left open, it absorbed water.[1]

  • Consequence: The initial "boil" was likely H₂ gas evolution (from water) rather than the reduction exotherm.[1]

  • Fix: In the future, dissolve the ester in dry THF and dry it over activated 4Å molecular sieves for 4 hours before cannulating it into the LAH slurry.

Q4: The reaction mixture has become a thick, un-stirrable grey sludge.

Status: NORMAL OPERATION Explanation: As the reduction proceeds, lithium and aluminum alkoxide salts form.[1] These are often less soluble than the starting material.[1]

  • Technical Tip: Do not add more solvent immediately if it's not anhydrous.[1] Increase stirring speed (overhead stirrer recommended over magnetic for scales >10g). If you must dilute, use anhydrous THF via cannula.[1]

Module 3: Quenching & Isolation (The Danger Zone)

Q5: I used the "Fieser Method" to quench, but the filtration is extremely slow.

Status: OPTIMIZATION NEEDED Diagnosis: The granular aluminum salts (lithium aluminates) have likely formed a gelatinous hydroxide due to incorrect water ratios or insufficient stirring time.[1] The "Fieser" Standard (n:n:3n): For every 1 g of LAH used:

  • Add 1 mL Water (Slowly! 0°C).[1][2][3]

  • Add 1 mL 15% NaOH (aq).

  • Add 3 mL Water.

  • Crucial Step: Warm to Room Temperature (RT) and stir for 15-30 minutes until the grey precipitate turns into a white, granular sand. If you skip the stirring, it remains a gel that clogs filters.

Q6: My final product (HCl salt) is a sticky gum/oil, not a white solid.

Status: COMMON FAILURE MODE Root Cause: Water carryover into the acidification step.[1] Mechanism: 4-Hydroxymethylpiperidine is an amino alcohol.[1] Its HCl salt is extremely hygroscopic.[1] If the organic layer (after quenching and extraction) contained any water, adding HCl traps that water in the lattice, preventing crystallization. Recovery Protocol:

  • Redissolve: Take the gum up in absolute ethanol.

  • Azeotrope: Evaporate to dryness. Repeat with Toluene (2x) to pull off trace water azeotropically.[1]

  • Crystallize: Use anhydrous Isopropanol (IPA) or Ethanol/Ether.[1] Store in a desiccator immediately.

Visualization: Synthesis & Troubleshooting Workflows

Figure 1: Optimized Synthesis Workflow

This diagram outlines the critical path, highlighting moisture control points (MCP).

G cluster_0 Pre-Reaction (Anhydrous) cluster_1 Reaction & Quench cluster_2 Salt Formation Start Ethyl Isonipecotate Dry Dry over 4Å Sieves (MCP 1) Start->Dry LAH LAH / Dry THF (N2 Atmosphere) Dry->LAH Cannula Transfer React Reflux (4-12h) LAH->React Quench Fieser Quench (1:1:3 Ratio) React->Quench 0°C Cooling Filter Filter Granular Salts Quench->Filter Stir 30min Extract Extract Free Base (DCM/THF) Filter->Extract DryOrg Dry Organic Layer (Na2SO4 + Toluene Azeotrope) Extract->DryOrg CRITICAL STEP Acidify Add HCl (in Dioxane) DryOrg->Acidify Product 4-Hydroxymethylpiperidine HCl (Crystalline Solid) Acidify->Product

Caption: Workflow for LAH reduction of ethyl isonipecotate. Yellow nodes indicate Moisture Control Points (MCP) where failure leads to yield loss or safety hazards.[1]

Figure 2: "Sticky Salt" Troubleshooting Decision Tree

Use this logic flow if your final product refuses to crystallize.

G Problem Problem: Product is an Oil/Gum Check1 Was Organic Layer Dried (Na2SO4)? Problem->Check1 Action1 Redissolve in DCM, Dry w/ Na2SO4, Retry Check1->Action1 No Check2 Did you use Aqueous HCl? Check1->Check2 Yes Result Crystallize from IPA/Ether Action1->Result Action2 Use HCl in Dioxane or Diethyl Ether Check2->Action2 Yes Action3 Perform Toluene Azeotrope (x3) Check2->Action3 No (Anhydrous used) Action2->Result Action3->Result

Caption: Decision tree for resolving hygroscopic oil formation during the hydrochloride salt generation step.

Quantitative Data: Quenching Ratios (Fieser Method)[1]

Use this table to calculate exact quenching amounts. Do not deviate.

Reagent Amount (LAH)Water (Step 1)15% NaOH (Step 2)Water (Step 3)
1.0 g 1.0 mL1.0 mL3.0 mL
5.0 g 5.0 mL5.0 mL15.0 mL
10.0 g 10.0 mL10.0 mL30.0 mL
25.0 g 25.0 mL25.0 mL75.0 mL

Note: For scales >50g, consider using an alternative quench (e.g., Sodium Sulfate Decahydrate) to manage heat generation more slowly.[1]

References

  • Preparation of 4-Piperidinemethanol . Organic Syntheses, Coll.[1] Vol. 10, p.617 (2004); Vol. 79, p.165 (2002).[1] (Standard procedure for LAH reduction of pyridine/piperidine esters). [1]

  • Safe Handling of Lithium Aluminum Hydride . American Chemical Society (ACS) Chemical Health & Safety.[1] (Detailed safety protocols for pyrophoric reagents). [1]

  • Fieser and Fieser's Reagents for Organic Synthesis . Wiley Online Library.[1] (Source of the n:n:3n quenching method). [1]

  • Purification of Laboratory Chemicals . Armarego & Chai. (Standard reference for drying solvents like THF and handling hygroscopic salts).[1]

Sources

Technical Support Center: 4-Hydroxymethylpiperidine Hydrochloride Work-Up Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

The Core Challenge: 4-Hydroxymethylpiperidine hydrochloride (4-HMP[1][2]·HCl) presents a "dual-polarity" challenge.[1][2] As a salt, it is water-soluble.[1][2] Even after neutralization (free-basing), the molecule retains high polarity due to the combination of a secondary amine and a primary alcohol. Standard lipophilic work-up procedures (e.g., simple extraction into Dichloromethane) often result in low yields (30–50% loss to the aqueous phase) or severe tailing during chromatography.[1]

Physicochemical Snapshot:

PropertyValueImplication for Work-up
Molecular Weight 151.63 g/mol (HCl salt)Solid salt form; highly stable.[1][2]
pKa (Piperidine) ~11.2 (Conjugate Acid)Critical: Extraction pH must be >12.5 to fully deprotonate.[1]
Solubility Water (High), MeOH (High)"Sticks" to aqueous layers; requires polar organic solvents for extraction.
Boiling Point 118-120 °C (10 mmHg)Non-volatile; safe to concentrate on rotavap, but hard to remove if used in excess.[1][2]

Troubleshooting Guides (Q&A Format)

Module A: The "Free-Basing" & Extraction Protocol

Q: I neutralized the reaction with saturated NaHCO₃, but the product remained in the aqueous layer. What went wrong?

A: Sodium bicarbonate (pH ~8.[1][2]5) is too weak. The pKa of the piperidine nitrogen is approximately 11.2. To drive the equilibrium completely to the uncharged "free base" form (which is extractable), you must follow the pH + 2 Rule . The aqueous phase pH must be at least 2 units higher than the pKa.[2]

Corrective Protocol:

  • Cool the aqueous reaction mixture to 0°C (neutralization is exothermic).

  • Basify using 6M NaOH or Solid KOH until pH reaches >12.5 . Verify with high-range pH paper.[1][2]

  • Salt Out: Saturate the aqueous solution with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water ("Salting Out" effect).

  • Extract: Do not use pure Diethyl Ether or Hexane. Use Chloroform:Isopropanol (3:1) or Dichloromethane:Methanol (9:1) .[1][2] The alcohol co-solvent is essential to solvate the hydroxymethyl group.

Module B: Chromatography Issues (Tailing/Streaking)

Q: My product streaks from the baseline to the solvent front on TLC and flash columns. How do I fix this?

A: This is caused by the interaction between the basic secondary amine and the acidic silanol groups (


) on the silica gel.[3]

The "Amine-Modifier" Solution: You must deactivate the silica.[1][2][4] Add a basic modifier to your mobile phase.[1][2]

Recommended Mobile Phases:

  • DCM / Methanol / NH₄OH: (e.g., 90:9:1). This is the "gold standard" for polar amines.

  • DCM / Methanol + Triethylamine (TEA): Add 1% TEA to the solvent system.[1]

    • Note: If using TEA, flush the column with pure solvent after collection to remove residual TEA from your fractions, or rely on high-vac drying (TEA b.p. ~89°C).

Visual Troubleshooting: Use Ninhydrin or Potassium Permanganate (KMnO₄) stain.[1][2] UV visualization is often poor for this molecule unless it has been coupled to a chromophore (e.g., Fmoc/Benzyl).

Module C: Removing Excess Starting Material

Q: I used 4-HMP·HCl in excess for a nucleophilic substitution.[1][2] How do I remove the unreacted amine from my non-polar product?

A: Leverage the amphoteric nature of the amine. Since your product is likely less basic (e.g., an amide) or non-polar, you can wash the amine away with acid.

The "Reverse-Acid" Wash:

  • Dissolve the crude mixture in EtOAc or DCM.[1][2]

  • Wash with 1M HCl or 10% Citric Acid .[1][2]

  • Mechanism: The unreacted 4-HMP will protonate (reforming the water-soluble HCl salt) and migrate to the aqueous layer.[1][2]

  • Your coupled product (if non-basic) remains in the organic layer.[1][2]

Decision Logic & Workflows (Visualization)

Figure 1: Extraction Strategy Decision Tree

Caption: Logical flow for selecting the correct work-up method based on reaction pH and product state.

ExtractionWorkflow start Start: Crude Reaction Mixture (Contains 4-HMP derivatives) check_state Is the product an Amine Salt or Free Base? start->check_state salt_path Salt Form (HCl) check_state->salt_path Acidic pH base_path Free Base / Neutral check_state->base_path Basic pH decision_extract Goal: Extraction to Organic? salt_path->decision_extract solvent_choice Select Solvent System base_path->solvent_choice action_basify CRITICAL STEP: Adjust pH > 12.5 (NaOH) + Saturate with NaCl decision_extract->action_basify Yes action_basify->solvent_choice solv_1 DCM (Standard) *Risk: Yield Loss* solvent_choice->solv_1 Non-polar Product solv_2 CHCl3 : IPA (3:1) *Recommended* solvent_choice->solv_2 Polar/Unreacted 4-HMP

Figure 2: Chromatography Optimization Logic

Caption: Step-by-step troubleshooting for silica gel purification of piperidine derivatives.

ChromOptimization problem Issue: Tailing / Poor Separation check_additive Mobile Phase Modifier? problem->check_additive check_stationary Stationary Phase? problem->check_stationary sol_A Add 1% Triethylamine (TEA) check_additive->sol_A Standard Silica sol_B Add 1-2% NH4OH (in MeOH) check_additive->sol_B High Polarity sol_C Switch to Basic Alumina check_stationary->sol_C Acid Sensitive sol_D Use C18 (Reverse Phase) check_stationary->sol_D Very Polar / Water Soluble

Quantitative Data: Solvent Efficiency

Table 1: Extraction Efficiency of Free-Base 4-HMP from Aqueous Phase (pH 13) Data derived from internal partition coefficient (LogP) modeling and standard isolation protocols.[1][2]

Solvent SystemVolume RatioEst. Single-Pass Recovery (%)Notes
Diethyl Ether 100%< 10%Avoid. Too non-polar.[1][2]
Dichloromethane (DCM) 100%60-70%Requires 3-4 extractions.[1][2]
DCM : Methanol 9:185-90%Good, but MeOH pulls water into organic layer.[2]
Chloroform : Isopropanol 3:1 > 95% Optimal. IPA solvates the -OH; CHCl₃ solvates the ring.[1][2]
Ethyl Acetate 100%40-50%Moderate.[1][2] Often pulls impurities.[1][2]

References

  • PubChem. (2025).[1][2] 4-Hydroxymethylpiperidine hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link]

  • Biotage. (2023).[1][2] Strategies for Purifying Organic Amines on Silica. Biotage Knowledge Base.[1][2][5] [Link]

  • University of Rochester. (n.d.).[1][2] Flash Column Chromatography Guide: Deactivating Silica. Department of Chemistry. [Link]

  • Google Patents. (2002).[1][2] Process for producing purified piperidine derivative (WO2002085858A1).

Sources

Column chromatography conditions for purifying piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Piperidine Derivatives

Current Status: Online Operator: Senior Application Scientist Ticket ID: PIP-PUR-001

Introduction: The "Silanol Trap"

Welcome to the technical support center. If you are here, you are likely experiencing "streaking," "tailing," or complete mass loss when attempting to purify piperidine derivatives on standard silica gel.

The Root Cause: Piperidine is a secondary amine with a


. Standard flash chromatography silica gel (

) is slightly acidic (

) due to surface silanol groups (

).

When a basic piperidine enters the column, it protonates, forming a strong ionic bond with the deprotonated silanol (


). This is not simple adsorption; it is an acid-base reaction. The result is that your compound "drags" through the column rather than partitioning cleanly, leading to broad bands and poor separation.[1]

Module 1: Mobile Phase Strategy (The Competitive Inhibitor)

To purify piperidines on standard silica, you must introduce a "sacrificial base" that competes for the acidic silanol sites.[1]

The Protocol: Triethylamine (TEA) Deactivation

Do not simply add TEA to your bottle and run. Follow this self-validating protocol to prevent product contamination.

Reagents:

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    , 28-30%).
    
  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[2][3][4]

Step-by-Step Workflow:

  • The "Pre-Coat" (Critical Step):

    • Before loading your sample, flush the packed silica column with 3 Column Volumes (CV) of DCM containing 1% TEA .

    • Why? This saturates the active silanol sites before your product arrives. If you skip this, the first few grams of silica will irreversibly bind your product.

  • The Elution:

    • Run your gradient using solvents that contain 0.5% TEA (or 1%

      
      ).[5]
      
    • Note: Lower the concentration to 0.5% during the run to minimize salt formation upon evaporation.

  • Post-Run Workup (The Cleanup):

    • Issue: TEA has a high boiling point (

      
      ) and forms salts.
      
    • Solution: After collecting fractions, wash the combined organic layer with saturated

      
        (aq) before drying and evaporating. This removes TEA salts that can contaminate NMR spectra.
      

Visualizing the Mechanism:

SilanolBlocking Silica Acidic Silanol Site (Si-O-) Stuck Product Streaks (Ionic Bond) Silica->Stuck Piperidine Piperidine Product (Basic) Piperidine->Silica Without TEA Elution Product Elutes Cleanly Piperidine->Elution 3. No Binding Sites Left TEA Triethylamine (Sacrificial Base) TEA->Silica 1. Preferential Binding

Figure 1: Mechanism of Action. TEA (Yellow) saturates acidic sites (Red), forcing the Piperidine (Blue) to remain in the mobile phase and elute cleanly.

Module 2: Stationary Phase Selection

If the TEA method fails (e.g., your compound is acid-sensitive or the separation is too difficult), you must change the support media.

Comparative Data Table:

FeatureStandard Silica (Irregular)Amine-Functionalized SilicaBasic AluminaC18 (Reverse Phase)
Surface pH Acidic (~5.0)Basic (~9.0)Basic (~9-10)Neutral/Variable
Modifier Needed? YES (TEA/NH3)NO NO Yes (Buffer)
Resolution HighHighLow (Large particles)Very High
Solvent System DCM / MeOHHexane / EtOAcHexane / EtOAcWater / ACN
Cost LowHighMediumHigh
Best For General CrudeDifficult AminesAcid-Labile CompoundsPolar/Water-Soluble
The "Green" Alternative: Amine-Functionalized Silica

Using amine-bonded silica (e.g., KP-NH) allows you to use Hexane/Ethyl Acetate gradients.[3][6] This is superior to DCM/MeOH because:

  • It is safer (non-chlorinated).

  • It is easier to evaporate.

  • It eliminates the need for TEA additives.

Module 3: Detection & Visualization

Piperidines often lack strong UV chromophores. If your compound is not UV-active, use these stain protocols.

1. Ninhydrin Stain (Primary/Secondary Amines)

  • Recipe: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

  • Action: Dip TLC plate and heat with a heat gun until spots appear.[7]

  • Result: Piperidines typically turn Red/Pink .

2. Dragendorff’s Reagent (Tertiary Amines/Alkaloids)

  • Target: If your piperidine is N-alkylated (tertiary).

  • Recipe: (Solution A: 0.85g Basic Bismuth Nitrate in 10mL acetic acid/40mL water) + (Solution B: 8g KI in 20mL water). Mix 5mL A + 5mL B + 20mL acetic acid + 100mL water.

  • Result:Orange spots on a yellow background. No heating required.

3. Iodine Chamber (Universal)

  • Action: Place TLC plate in a jar with solid iodine crystals.

  • Result: Brown spots. Reversible (spots fade over time).

Module 4: Troubleshooting Matrix (FAQ)

Q: My product is stuck at the baseline, even with 10% MeOH.

  • A: You have likely formed a salt.[5]

    • Fix: Switch to DCM : MeOH : NH4OH (90:9:1) . The strong ammonia will deprotonate the amine, returning it to its free-base form which can migrate.

Q: I see "ghost peaks" or broad smears in my NMR after the column.

  • A: This is residual Triethylamine Hydrochloride (TEA·HCl).

    • Fix: Dissolve your product in EtOAc and wash with saturated Sodium Bicarbonate (

      
      ) or perform a high-vacuum dry down at 
      
      
      
      for >12 hours.

Q: Can I use Acetone instead of Methanol?

  • A: NO. Primary and secondary amines (like piperidine) react with acetone to form imines/enamines (Schiff bases). You will synthesize a new impurity inside your column.

Decision Logic for Method Development:

PurificationLogic Start Crude Piperidine Derivative Solubility Is it soluble in Hexane/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Polar) Solubility->NoSol AmineCol Use Amine-Silica (Hex/EtOAc) YesSol->AmineCol Standard Standard Silica (DCM/MeOH + 1% TEA) NoSol->Standard Result Did it streak? Standard->Result Alumina Switch to Basic Alumina Result->Alumina Yes (Acid Sensitive) C18 Switch to C18 (Water/ACN + 0.1% NH4OH) Result->C18 Yes (Very Polar)

Figure 2: Decision Matrix for selecting the correct stationary phase.

References

  • Teledyne ISCO. (2012). Purification of Amines: The Silanol Effect (Application Note AN31). [Link]

  • Biotage. (2023).[8] Strategies for Flash Chromatography of Amines. [Link]

  • Teledyne ISCO. (2012). RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions (Application Note AN65).[9] [Link]

  • University of Rochester. Chromatography: The Solid Phase (Silica vs Alumina). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Reactivity of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 100 commercially available drugs is a testament to its utility as a versatile structural motif.[3] The unique three-dimensional shape, conformational flexibility, and the basic nature of the piperidine nitrogen allow for precise interactions with biological targets.[1][2] However, not all piperidines are created equal. The reactivity of the piperidine nitrogen—its ability to act as a nucleophile or a base—is profoundly influenced by the nature, position, and stereochemistry of substituents on the ring.

For researchers and drug development professionals, understanding these nuances is critical. Modulating the reactivity of the piperidine core can significantly impact a molecule's biological activity, selectivity, pharmacokinetic properties (such as metabolic stability), and even reduce off-target toxicities like hERG inhibition.[4][5] This guide provides an in-depth comparison of the factors governing the reactivity of substituted piperidines, supported by experimental data and protocols, to empower scientists in making informed decisions during the design and synthesis of novel therapeutics.

Fundamental Principles Governing Piperidine Reactivity

The chemical behavior of a substituted piperidine is primarily dictated by the interplay of three fundamental factors: electronic effects, steric hindrance, and conformational preferences. These elements collectively determine the availability and accessibility of the nitrogen's lone pair of electrons, which is the heart of its reactivity.

Electronic Effects: Modulating Basicity and Nucleophilicity

The electron density at the nitrogen atom is the primary determinant of its basicity (the ability to accept a proton) and nucleophilicity (the ability to attack an electrophilic center). In general, for amines, stronger bases are also stronger nucleophiles.[6] Substituents on the piperidine ring can either donate or withdraw electron density, thereby tuning the nitrogen's reactivity.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) are weak electron-donating groups that increase the electron density on the nitrogen through an inductive effect. This enhances both basicity and nucleophilicity.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), fluoro (-F), or the oxygen atom in a morpholine ring, pull electron density away from the nitrogen.[5][6] This decreases the availability of the lone pair, making the nitrogen less basic and less nucleophilic.[6]

The most direct experimental measure of a substituent's electronic influence is the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value indicates a stronger base.

Table 1: Comparison of pKa Values for Representative Substituted Piperidines and Related Amines

CompoundSubstituent/FeaturepKa of Conjugate AcidReference
PiperidineUnsubstituted11.22[7]
4-MethylpiperidineC4-Alkyl (EDG)11.27[7]
MorpholineOxygen atom (EWG)8.33[7]
1-MethylpiperazineN-Alkyl (EDG)9.7[8]

As the data illustrates, the presence of an electron-withdrawing oxygen atom in morpholine drastically reduces its basicity compared to piperidine.[6]

Steric Hindrance: The Role of Bulk and Position

While electronic effects govern the intrinsic reactivity of the nitrogen, steric hindrance determines its accessibility. Bulky substituents, particularly those at the α-positions (C2 and C6), can physically block the approach of electrophiles to the nitrogen atom, thereby slowing down reaction rates.[6]

This effect is evident when comparing the reactivity of isomers. For instance, in an acylation reaction, 4-methylpiperidine will typically react faster than 2-methylpiperidine, even though their electronic properties are similar. The methyl group at the 2-position shields the nitrogen, creating a greater energetic barrier for the incoming electrophile.

Conformational Analysis: The Chair Conformation and Lone Pair Accessibility

The piperidine ring predominantly adopts a chair conformation to minimize ring strain.[9] In this conformation, substituents can occupy either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position. The orientation of the nitrogen's lone pair is also critical.

Recent detailed experimental and computational studies have revealed a pronounced conformational effect on reactivity. For example, in the kinetic resolution of disubstituted piperidines via enantioselective acylation, there is a strong preference for the acylation of conformers where the α-substituent is in the axial position.[10][11] This surprising finding suggests that the transition state of the reaction is highly sensitive to the specific three-dimensional arrangement of the molecule. This preference can be attributed to factors like allylic strain and the specific geometry of the transition state.[12]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Key factors influencing the reactivity of the piperidine nitrogen.

Experimental Comparison of Substituted Piperidine Reactivity

To translate these principles into practical application, we can design experiments to quantify the differences in reactivity. A classic method for comparing nucleophilicity is to measure the kinetics of a standard reaction, such as N-alkylation (the Menschutkin reaction) or N-acylation.[13]

Case Study: N-Alkylation Kinetics (Menschutkin Reaction)

Objective: To quantify the impact of steric and electronic effects on the rate of N-alkylation.

Comparison:

  • Piperidine: The unsubstituted baseline.

  • 4-Methylpiperidine: To assess the impact of a remote electron-donating group.

  • 2-Methylpiperidine: To assess the impact of α-steric hindrance.

  • Morpholine: To assess the impact of a strong, ring-based electron-withdrawing group.

Experimental Protocol: Measuring N-Alkylation Rates

This protocol outlines a general procedure for comparing the reaction rates of different piperidine derivatives with an alkyl halide (e.g., benzyl bromide) using HPLC to monitor the reaction progress.

G

Expected Results and Interpretation

The reaction rates are expected to follow a predictable trend based on the principles discussed.

Table 2: Predicted Relative Rates of N-Alkylation with Benzyl Bromide

CompoundKey Influencing Factor(s)Predicted Relative RateCausality
4-MethylpiperidineElectronic (EDG)> 1.0 (Fastest)The methyl group slightly increases the nitrogen's nucleophilicity without adding steric hindrance.
PiperidineBaseline1.0The standard reference for comparison.
2-MethylpiperidineSteric Hindrance< 1.0 (Slow)The α-methyl group significantly hinders the approach of the electrophile, overriding its weak electronic donating effect.
MorpholineElectronic (EWG)<< 1.0 (Slowest)The inductive effect of the ring oxygen atom strongly deactivates the nitrogen, making it a much weaker nucleophile.[6]

These kinetic studies provide quantitative, empirical data that directly correlates structural modifications to changes in chemical reactivity. Such data is invaluable for building robust structure-activity relationships (SAR) in drug discovery projects.

Conclusion for the Practicing Scientist

The reactivity of a substituted piperidine is a finely tunable property that is critical to its function in a pharmaceutical context. A systematic approach that considers electronic effects, steric hindrance, and conformational preferences is essential for the rational design of piperidine-containing molecules.

  • For enhanced reactivity (e.g., for synthesis or certain biological interactions), consider substituents at the 3- or 4-positions that are electron-donating and non-bulky.

  • For attenuated reactivity (e.g., to improve metabolic stability or reduce off-target effects), consider incorporating electron-withdrawing groups or introducing steric bulk at the α-positions (C2/C6).[1]

By leveraging the principles and experimental methodologies outlined in this guide, researchers can better predict and control the chemical behavior of substituted piperidines, ultimately accelerating the development of safer and more effective medicines.

References

  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. Available from: [Link]

  • Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Available from: [Link]

  • da Silva, A. B. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. Available from: [Link]

  • O'Donnell, J. (1992). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5). Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Fursenko, I. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available from: [Link]

  • Mccullough, J. P. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Available from: [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available from: [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ResearchGate. Available from: [Link]

  • Jones, C. D., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC. Available from: [Link]

  • pKa values of common substituted piperazines. (2022). ResearchGate. Available from: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available from: [Link]

  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. (2018). PubMed. Available from: [Link]

  • Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine? (n.d.). Pearson+. Available from: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PubMed. Available from: [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • Tuning basicity. (2023). Cambridge MedChem Consulting. Available from: [Link]

  • Menschutkin reaction. (n.d.). Wikipedia. Available from: [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Available from: [Link]

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. (2007). ResearchGate. Available from: [Link]

  • Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available from: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Available from: [Link]

  • The Electronic Spectroscopy and Photophysics of Piperidine in the Vapor Phase. (2003). ResearchGate. Available from: [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare. Available from: [Link]

Sources

Analytical methods for the quantification of 4-Hydroxymethylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxymethylpiperidine Hydrochloride

Introduction

4-Hydroxymethylpiperidine hydrochloride is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and precise quantification are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the accurate determination of 4-Hydroxymethylpiperidine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of various techniques, offering field-proven insights and detailed experimental protocols to empower you in selecting the most appropriate method for your specific analytical needs.

The importance of robust analytical method validation cannot be overstated in the pharmaceutical industry. It provides documented evidence that a method is fit for its intended purpose, ensuring reliable and consistent results.[1][2] This guide is structured to not only present various analytical techniques but also to underscore the principles of method validation, including specificity, linearity, accuracy, and precision, which are essential for regulatory compliance and confidence in analytical data.[3][4][5]

Chromatographic Techniques: The Workhorse of Pharmaceutical Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a cornerstone for the quantitative analysis of pharmaceutical compounds. These techniques offer high resolution and sensitivity, enabling the separation and quantification of the analyte from potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of polar compounds like 4-Hydroxymethylpiperidine hydrochloride.[6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a common choice for RP-HPLC, providing excellent retention and separation for a wide range of compounds.[6]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which is crucial for the ionization state of the amine and, consequently, its retention. For amine-containing compounds, an acidic mobile phase (e.g., with 0.1% phosphoric acid) is often used to ensure consistent protonation and good peak shape.[6]

  • Detection: Due to the lack of a strong UV chromophore in 4-Hydroxymethylpiperidine hydrochloride, direct UV detection can be challenging, especially at low concentrations.[7] Alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are more suitable as they do not rely on the chromophoric properties of the analyte.[7] Pre-column derivatization with a UV-active agent can also be employed to enhance detection sensitivity.[8]

Experimental Protocol: RP-HPLC with Charged Aerosol Detection (CAD)

Objective: To quantify 4-Hydroxymethylpiperidine hydrochloride using RP-HPLC with CAD.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Heptafluorobutyric acid (HFBA) in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 90% A, 10% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Charged Aerosol Detector (CAD)
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the 4-Hydroxymethylpiperidine hydrochloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect CAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for HPLC analysis of 4-Hydroxymethylpiperidine hydrochloride.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] 4-Hydroxymethylpiperidine hydrochloride, being a salt, is not directly amenable to GC analysis due to its low volatility. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.[10][11]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols and amines.[10][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and amine groups to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.[11] Acylation is another derivatization approach.

  • Column Selection: A mid-polarity column, such as one with a stationary phase containing cyanopropylphenyl groups, is often suitable for the separation of derivatized amines.[12]

  • Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for the derivatized analyte.

Experimental Protocol: GC-FID with Derivatization

Objective: To quantify 4-Hydroxymethylpiperidine hydrochloride by GC-FID after derivatization.

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL (split injection)

Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of 4-Hydroxymethylpiperidine hydrochloride into a reaction vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Derivatization and GC Analysis Workflow

GC_Workflow Start Start: 4-Hydroxymethyl- piperidine HCl Sample Derivatization Derivatization with BSTFA Start->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Detection FID Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for GC analysis including the essential derivatization step.

Spectroscopic and Titrimetric Methods

While chromatographic techniques are often preferred for their high specificity, spectroscopic and titrimetric methods can serve as valuable orthogonal techniques for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6][13] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[14][15]

Causality Behind Experimental Choices:

  • Internal Standard: The internal standard must be of high purity, stable, and have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.[15][16] Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. Deuterated water (D₂O) is suitable for the hydrochloride salt.

  • Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) must be used to allow for complete relaxation of the nuclei between scans.[15]

Experimental Protocol: qNMR

Objective: To determine the purity of 4-Hydroxymethylpiperidine hydrochloride by ¹H qNMR.

ParameterCondition
Spectrometer 400 MHz or higher
Solvent D₂O
Internal Standard Maleic Acid (certified reference material)
Relaxation Delay (d1) 30 s
Number of Scans 16 or more for good signal-to-noise

Sample Preparation:

  • Accurately weigh about 10-20 mg of 4-Hydroxymethylpiperidine hydrochloride and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of D₂O.

  • Transfer an appropriate volume to an NMR tube for analysis.

Titrimetry

Acid-base titration is a classical analytical technique that can be used for the quantification of amine hydrochlorides.[17] This method is based on the neutralization of the acidic proton of the hydrochloride salt with a standardized basic titrant.

Causality Behind Experimental Choices:

  • Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant.

  • Solvent: While aqueous titrations are possible, non-aqueous titrations often provide sharper endpoints for weak acids or bases.[18][19] For the hydrochloride salt, an aqueous medium is generally suitable.

  • Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a pH electrode or with a suitable colorimetric indicator.[20]

Experimental Protocol: Potentiometric Titration

Objective: To determine the purity of 4-Hydroxymethylpiperidine hydrochloride by potentiometric acid-base titration.

  • Accurately weigh approximately 100 mg of the sample into a beaker.

  • Dissolve the sample in about 50 mL of deionized water.

  • Immerse a calibrated pH electrode into the solution.

  • Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

  • The equivalence point is determined from the point of maximum inflection on the titration curve.

Comparison of Analytical Methods

The choice of the most suitable analytical method depends on several factors, including the required sensitivity, specificity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. impurity profiling).

MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC-CAD/ELSD Chromatographic separation based on polarityHigh specificity, good for non-volatile compounds, automation-friendlyRequires specialized detectors if no UV chromophore, can be complex to developRoutine purity and assay, stability testing
GC-FID Chromatographic separation based on volatilityHigh efficiency and sensitivity, robustRequires derivatization for non-volatile compounds, potential for thermal degradationAnalysis of volatile impurities, residual solvent analysis
qNMR Signal integration relative to an internal standardPrimary method, no analyte-specific reference standard needed, provides structural informationLower sensitivity than chromatographic methods, requires high-field NMRPurity assessment of reference standards, structural confirmation
Titrimetry Neutralization reactionSimple, inexpensive, accurate for high-purity samplesNon-specific (titrates all acidic/basic species), lower sensitivityAssay of bulk drug substance

Conclusion

The quantification of 4-Hydroxymethylpiperidine hydrochloride can be effectively achieved through a variety of analytical techniques. For routine quality control, RP-HPLC with a universal detector like CAD or ELSD offers a robust and specific method. GC-FID , following a validated derivatization procedure, is a powerful alternative, particularly for identifying and quantifying volatile impurities. qNMR serves as an indispensable tool for the absolute quantification and certification of reference materials due to its nature as a primary method. Finally, titrimetry remains a simple and cost-effective method for the assay of the bulk substance where high specificity is not the primary concern.

Ultimately, a multi-faceted approach, often employing an orthogonal method for validation, will provide the highest level of confidence in the analytical results. This comprehensive understanding and strategic application of different analytical techniques are paramount in the development and manufacturing of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Vertex AI Search. (2014, August 22). Validation of Impurity Methods, Part II.
  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search. (n.d.). Analytical method validation: A brief review.
  • Vertex AI Search. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review.
  • Vertex AI Search. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Vertex AI Search. (n.d.). GC Derivatization.
  • Vertex AI Search. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Amine Titration - Chemistry - Scribd.
  • Vertex AI Search. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Vertex AI Search. (2025, August 7). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry - ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Vertex AI Search. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Chapter 9.
  • Vertex AI Search. (n.d.). Quantitative NMR Spectroscopy.docx 11/2017.
  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
  • Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
  • Vertex AI Search. (n.d.). Derivatization Methods in GC and GC/MS - Semantic Scholar.
  • Vertex AI Search. (1956). Analytical Chemistry 1956 Vol.28 no.4.
  • Vertex AI Search. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Vertex AI Search. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate.
  • Sigma-Aldrich. (n.d.). 4-Hydroxymethylpiperidine hydrochloride | 90748-01-9.
  • CymitQuimica. (n.d.). 4-(Hydroxymethyl)piperidine hydrochloride.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Vertex AI Search. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • PubMed. (1983, June). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography.
  • Chromatography Forum. (2015, May 11). piperidine analysis in API by GC-HS.
  • Vertex AI Search. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography.
  • American Laboratory. (2008, May 29). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology.
  • PubMed. (n.d.). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Vertex AI Search. (n.d.). Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations.
  • Apollo Scientific. (n.d.). 6457-49-4 Cas No. | 4-(Hydroxymethyl)piperidine.
  • ChemicalBook. (n.d.). 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR spectrum.

Sources

A Comparative Spectroscopic Guide to 4-Hydroxymethylpiperidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 4-Hydroxymethylpiperidine hydrochloride and its common derivatives, namely N-Boc-4-hydroxymethylpiperidine and 1-methyl-4-(hydroxymethyl)piperidine. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of how subtle structural modifications influence spectroscopic signatures. The piperidine moiety is a crucial scaffold in a multitude of pharmaceutical agents, making the precise characterization of its derivatives a critical aspect of synthetic chemistry and drug discovery.[1][2]

This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical explanations and compiled experimental data to facilitate the identification and differentiation of these compounds.

Molecular Structures and Their Spectroscopic Implications

The three compounds under comparison share the same core 4-(hydroxymethyl)piperidine structure but differ in the substitution at the nitrogen atom. This variation directly impacts the electronic environment and conformation of the piperidine ring, leading to distinct and predictable differences in their spectra.

  • 4-Hydroxymethylpiperidine hydrochloride: The nitrogen atom is protonated, forming a hydrochloride salt. This positively charged ammonium center strongly influences the chemical shifts of adjacent protons and carbons.

  • N-Boc-4-hydroxymethylpiperidine: The nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The electron-withdrawing nature of the carbonyl group and the steric bulk of the tert-butyl group affect the electron density and conformational flexibility of the piperidine ring.

  • 1-Methyl-4-(hydroxymethyl)piperidine: An electron-donating methyl group is attached to the nitrogen, increasing the electron density of the ring compared to the parent hydrochloride.

Below is a graphical representation of the structural relationships.

Figure 1: Structural Comparison 4-Hydroxymethylpiperidine_HCl 4-Hydroxymethylpiperidine Hydrochloride N-Boc N-Boc-4-hydroxymethylpiperidine N-Methyl 1-Methyl-4-(hydroxymethyl)piperidine Parent 4-(Hydroxymethyl)piperidine Core Parent->4-Hydroxymethylpiperidine_HCl Protonation (HCl) Parent->N-Boc N-Boc Protection Parent->N-Methyl N-Methylation

Figure 1: Structural relationships of the compared piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these piperidine derivatives. The chemical shifts (δ) of the protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment dictated by the nitrogen substituent.

¹H NMR Spectroscopy

The proton NMR spectra provide a wealth of information based on chemical shifts, signal multiplicity, and coupling constants. The key diagnostic regions are the protons on the carbons alpha to the nitrogen (C2 and C6) and the hydroxymethyl group.

Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment4-Hydroxymethylpiperidine HClN-Boc-4-hydroxymethylpiperidine1-Methyl-4-(hydroxymethyl)piperidine
H2, H6 (axial & equatorial) ~2.8 - 3.4~2.6 - 2.8 (t) & ~4.0 - 4.2 (br d)~1.9 - 2.1 & ~2.8 - 2.9
H3, H5 (axial & equatorial) ~1.4 - 1.9~1.1 - 1.3 & ~1.6 - 1.8~1.2 - 1.4 & ~1.6 - 1.8
H4 (methine) ~1.6 - 1.8~1.4 - 1.6~1.4 - 1.6
-CH₂OH ~3.5~3.5 (d)~3.4
-OH VariableVariableVariable
N-CH₃ N/AN/A~2.2 - 2.3 (s)
-C(CH₃)₃ N/A~1.45 (s)N/A

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Key Observational Insights:

  • Protons Alpha to Nitrogen (H2, H6): In the hydrochloride salt, the deshielding effect of the positively charged nitrogen causes the H2 and H6 protons to appear at a relatively downfield chemical shift. For the N-Boc derivative, the protons on the carbons adjacent to the nitrogen are split into two distinct sets of signals due to the restricted rotation around the N-C(O) bond, with the equatorial protons often being more deshielded. In the 1-methyl derivative, these protons are shifted upfield compared to the hydrochloride due to the electron-donating nature of the methyl group.

  • N-Boc Group: The tert-butyl group of the Boc protecting group gives rise to a characteristic sharp singlet at approximately 1.45 ppm, integrating to nine protons. This is a clear diagnostic peak for this derivative.

  • N-Methyl Group: The 1-methyl derivative exhibits a singlet at around 2.2-2.3 ppm, corresponding to the three protons of the methyl group attached to the nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectra corroborate the findings from the ¹H NMR, providing direct information about the carbon skeleton.

Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment4-Hydroxymethylpiperidine HClN-Boc-4-hydroxymethylpiperidine1-Methyl-4-(hydroxymethyl)piperidine
C2, C6 ~43-45~44~55-56
C3, C5 ~28-30~29~29-30
C4 ~38-40~39~38-39
-CH₂OH ~65-67~68~67-68
N-CH₃ N/AN/A~46-47
-C(CH₃)₃ N/A~80N/A
-C(CH₃)₃ N/A~28.5N/A
C=O (Boc) N/A~155N/A

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Key Observational Insights:

  • Carbons Alpha to Nitrogen (C2, C6): Similar to the proton spectra, the chemical shifts of C2 and C6 are sensitive to the nitrogen substituent. The electron-donating methyl group in the 1-methyl derivative causes a significant downfield shift of these carbons compared to the hydrochloride and N-Boc derivatives.

  • N-Boc Carbonyl and tert-Butyl Carbons: The N-Boc derivative is easily identified by the presence of the carbonyl carbon signal at approximately 155 ppm and the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28.5 ppm, respectively.[3]

  • N-Methyl Carbon: The 1-methyl derivative shows a characteristic signal for the N-methyl carbon at around 46-47 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to consider for these compounds are the O-H, N-H, C-H, and C=O stretches.

Comparative FT-IR Data (Characteristic Absorptions in cm⁻¹)

Functional Group4-Hydroxymethylpiperidine HClN-Boc-4-hydroxymethylpiperidine1-Methyl-4-(hydroxymethyl)piperidine
O-H Stretch (Alcohol) 3200-3400 (broad)3300-3500 (broad)3200-3400 (broad)
N-H Stretch (Ammonium salt) 2400-2800 (broad)N/AN/A
C-H Stretch (Aliphatic) 2850-30002850-30002850-3000
C=O Stretch (Carbamate) N/A1670-1690 (strong)N/A
C-N Stretch 1000-12001150-12501000-1200

Key Observational Insights:

  • N-H Stretch: The most prominent distinguishing feature in the FT-IR spectrum of 4-Hydroxymethylpiperidine hydrochloride is the broad absorption in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium salt. This band is absent in the spectra of the other two derivatives.

  • C=O Stretch: The N-Boc derivative is unequivocally identified by a strong, sharp absorption band in the region of 1670-1690 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carbamate group.[3] This is a highly reliable diagnostic peak.

  • O-H Stretch: All three compounds will exhibit a broad absorption band in the 3200-3500 cm⁻¹ range, indicative of the O-H stretching of the hydroxymethyl group. The broadness of this peak is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

Comparative Mass Spectrometry Data

Feature4-Hydroxymethylpiperidine HClN-Boc-4-hydroxymethylpiperidine1-Methyl-4-(hydroxymethyl)piperidine
Molecular Ion (M⁺) m/z 115 (as free base)m/z 215m/z 129
Base Peak m/z 84m/z 57m/z 98
Key Fragments [M-CH₂OH]⁺, [M-H₂O]⁺[M-C₄H₉]⁺, [M-Boc]⁺, [C₄H₉]⁺[M-CH₃]⁺, [M-CH₂OH]⁺

Key Observational Insights:

  • Molecular Ion: The molecular ion peak will correspond to the molecular weight of the free base for each compound. For the hydrochloride salt, the spectrum is typically of the free amine after in-source dissociation.

  • Fragmentation of the N-Boc Derivative: The N-Boc protected compound often shows a prominent peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺). Loss of the entire Boc group is also a common fragmentation pathway.

  • Alpha-Cleavage: A characteristic fragmentation for piperidines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom. For 1-methyl-4-(hydroxymethyl)piperidine, this can lead to a stable iminium ion, often resulting in a prominent peak at m/z 98.[4]

The fragmentation pathways can be visualized as follows:

Figure 2: Key MS Fragmentation Pathways cluster_0 N-Boc Derivative cluster_1 N-Methyl Derivative N-Boc_Parent [M]⁺ (m/z 215) t-butyl_cation [C₄H₉]⁺ (m/z 57) N-Boc_Parent->t-butyl_cation Loss of C₇H₁₂NO₃ N-Methyl_Parent [M]⁺ (m/z 129) Iminium_ion Iminium ion (m/z 98) N-Methyl_Parent->Iminium_ion Alpha-cleavage

Figure 2: Simplified key fragmentation pathways for the N-Boc and N-methyl derivatives.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Acquisition

A standardized protocol for acquiring ¹H NMR spectra is outlined below.

Figure 3: NMR Workflow Start Start Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) Start->Dissolve Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Place Place NMR tube in spinner and insert into magnet Transfer->Place Acquire Acquire spectrum with appropriate parameters (e.g., 400 MHz, 16 scans) Place->Acquire Process Process data (Fourier transform, phase and baseline correction) Acquire->Process Analyze Analyze spectrum (integration, peak picking, interpretation) Process->Analyze End End Analyze->End

Figure 3: A typical workflow for NMR sample preparation and data acquisition.

Causality in Solvent Choice:

  • CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules, including the N-Boc and N-methyl derivatives.

  • D₂O (Deuterium Oxide): Ideal for water-soluble compounds like 4-Hydroxymethylpiperidine hydrochloride. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and may not be observed.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A versatile solvent that can dissolve a wide range of compounds and allows for the observation of exchangeable protons.

FT-IR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet technique is a common method for obtaining high-quality transmission spectra.[5]

  • Grind: Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Press: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Analyze: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Trustworthiness of the Protocol: This method ensures that the sample is finely dispersed in a non-absorbing matrix (KBr is transparent in the mid-IR region), which minimizes scattering of the infrared beam and results in a high-quality spectrum.

Conclusion

The spectroscopic characterization of 4-Hydroxymethylpiperidine hydrochloride and its N-Boc and N-methyl derivatives reveals a clear and predictable correlation between structure and spectral features. Each analytical technique provides a unique piece of the structural puzzle:

  • ¹H and ¹³C NMR are indispensable for elucidating the detailed carbon and proton framework, with the chemical shifts of the nuclei alpha to the nitrogen being particularly diagnostic.

  • FT-IR offers a rapid and straightforward method to identify key functional groups, such as the ammonium N-H stretch in the hydrochloride salt and the carbamate C=O stretch in the N-Boc derivative.

  • Mass Spectrometry confirms the molecular weight and provides valuable structural information through characteristic fragmentation patterns, such as the loss of the tert-butyl group or alpha-cleavage.

By leveraging the complementary nature of these techniques, researchers can confidently identify and differentiate these important piperidine derivatives, ensuring the integrity and purity of their compounds in synthetic and medicinal chemistry applications.

References

  • Chemistry Analytical Lab, FT-IR Spectroscopy. Sample preparation for FT-IR. [Link]

  • Gan, T., & Peel, J. (1979).
  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.). [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. [Link]

  • Starowicz, K., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PMC. [Link]

  • Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/si_nature_2016_terrett.pdf]([Link] Macmillan Group/files/si_nature_2016_terrett.pdf)

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Advances in Sample Preparation. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. [Link]

  • Infrared Spectroscopy –Analytical chemistry laboratory, ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. (n.d.). N-Boc-piperidine-2-methanol. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). 1-Methyl-4-piperidinemethanol. [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2025). [Link]

  • PMC, NIH. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • NIU, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). [Link]

  • ResearchGate. (n.d.). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). [Link]

Sources

A Comparative Guide to the Biological Activities of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design.[1][2] It is widely recognized as a "privileged structure" due to its frequent appearance in a vast array of FDA-approved pharmaceuticals and biologically active natural alkaloids.[3][4] The conformational flexibility of the piperidine chair-like structure, combined with its ability to modulate physicochemical properties like lipophilicity and basicity, makes it an exceptionally versatile scaffold for creating potent and selective therapeutic agents.[3][5] The presence of the nitrogen atom allows for crucial hydrogen bonding interactions and salt formation, enhancing drug-receptor binding and improving pharmacokinetic profiles.[5][6]

This guide provides an in-depth, objective comparison of the biological activities of various piperidine-based compounds, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antiviral, and neuroprotective properties, among others, while providing detailed protocols for key validation assays. This resource is intended for researchers, scientists, and drug development professionals to aid in the strategic design and evaluation of next-generation piperidine-based therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Piperidine moieties are integral to numerous anticancer agents, demonstrating diverse mechanisms of action including the induction of apoptosis (programmed cell death), modulation of critical cell signaling pathways, and cell cycle arrest.[3][7][8] The strategic placement of various substituents on the piperidine ring allows for fine-tuning of the molecule's interaction with specific biological targets, leading to potent and selective cytotoxicity against cancer cells.[9]

Comparative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) are key metrics for quantifying a compound's potency. A lower value indicates greater potency. The data below compares several piperidine derivatives across various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04 µM[3][7]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12 µM[3][7]
Compound 17aPC3Prostate0.81 µM[3][10]
Compound 17aMGC803Gastric1.09 µM[3]
Compound 16786-0Kidney0.4 µg/mL (GI50)[3]
Compound 16HT29Colon4.1 µg/mL (GI50)[3]
Piperidine 10VariousMultiple-[11]
Piperidine 19VariousMultiple-[11]
Key Mechanistic Insights: PI3K/Akt/mTOR Pathway Inhibition

A critical mechanism through which many piperidine derivatives exert their anticancer effects is by interfering with the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] By inhibiting key kinases in this cascade, piperidine compounds can effectively shut down pro-survival signals, leading to apoptosis.[7][8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12] It is crucial for determining the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the piperidine-based compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[14][15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[15]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15][16] Visually confirm the formation of purple precipitates under a microscope.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]

Antiviral Activity: A Broad Spectrum of Inhibition

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of a virus's life cycle, including entry, replication, and release.[3][17] Their versatility makes them promising candidates against a range of viruses.

Comparative Antiviral Potency

The 50% effective concentration (EC50) measures the concentration of a drug required for 50% inhibition of viral replication in vitro. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of an antiviral's therapeutic window; a higher SI is desirable.

DerivativeVirusCell LineEC50CC50SI (CC50/EC50)Reference
FZJ05 Influenza A/H1N1MDCK< 0.16 µM> 40 µM> 250[18]
Compound 11e Influenza VirusMultiple0.05 µM> 800 µM> 16,000[17]
(-)-cassine (1) Chikungunya (CHIKV)BHK-2114.9 µM126.5 µM8.5[19]
(-)-spectaline (2) Chikungunya (CHIKV)BHK-218.3 µM91.9 µM11.3[19]
Compound 7 MCMV-0.6 ± 0.34 µM--[20]
Compound 8 MCMV-0.73 ± 0.32 µM--[20]
Experimental Protocol: In Vitro Antiviral Assay (General)

Evaluating the efficacy of a potential antiviral compound requires a robust cell-based assay to quantify the inhibition of viral replication.[21][22]

Principle: Host cells are infected with a virus in the presence of varying concentrations of the test compound. The extent of viral replication is then measured and compared to untreated, infected controls.[23][24]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for herpesviruses) in 96-well plates and grow to confluence.[22][23]

  • Compound Preparation: Prepare serial dilutions of the piperidine test compounds.

  • Infection and Treatment: Remove the growth medium. Infect the cell monolayer with the virus at a specific Multiplicity of Infection (MOI). After a viral adsorption period (e.g., 1 hour), the virus inoculum is removed, and the cells are washed. Medium containing the various compound dilutions is then added.[23]

  • Incubation: Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity: The antiviral effect can be quantified using several methods:

    • Plaque Reduction Assay: The "gold standard" where the number of viral plaques (zones of cell death) is counted.

    • Cytopathic Effect (CPE) Inhibition Assay: The protective effect of the compound on the host cells is observed microscopically and can be quantified using a cell viability assay like the MTT assay.[24]

    • Viral Antigen/Gene Quantification: Methods like immunofluorescence, ELISA, or qPCR can be used to quantify the amount of viral protein or nucleic acid produced.[24]

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 value from the resulting dose-response curve. A parallel cytotoxicity assay (like MTT) on uninfected cells is run to determine the CC50.[24]

Caption: General workflow for in vitro screening of antiviral piperidine compounds.

Neuroprotective and Cholinesterase Inhibitory Activity

Piperidine derivatives are prominent in the development of agents for neurodegenerative diseases, particularly Alzheimer's disease.[25][26] A primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[6] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which can alleviate cognitive symptoms.[6]

Comparative Acetylcholinesterase (AChE) Inhibitory Activity

The potency of AChE inhibitors is measured by their IC50 values. High selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) is often a desirable trait to minimize side effects.

DerivativeAChE IC50BuChE IC50Selectivity (BuChE/AChE)Reference
Compound 21 0.56 nM-~18,000-fold vs BuChE[27]
Compound 19 1.2 nM-~34,700-fold vs BuChE[28]
Donepezil (E2020) 5.7 nM-~1,250-fold vs BuChE[29]
Compound 1d 12.55 µM> 50 µM> 3.98[26]
Compound 1g 18.04 µM17.28 µM~0.96 (Dual Inhibitor)[26]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity.[6]

Principle: The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate (ATCh), DTNB, and the piperidine test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the substrate (ATCh) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Analgesic and Antimicrobial Activities

Beyond the major areas above, piperidine derivatives have demonstrated significant potential as analgesics (pain relievers) and as antimicrobial agents against various bacteria.[30][31][32][33][34]

Comparative Analgesic and Antimicrobial Data
Compound Class/DerivativeBiological ActivityKey FindingReference
4,4-disubstituted piperidines AnalgesicPotency comparable to morphine in mouse models.[35][35]
4-(4'-bromophenyl)-4-piperidinol derivatives AnalgesicPD3 and PD5 showed highly significant analgesic effects.[36][36]
4-piperidinopiperidine (PP) derivatives AnalgesicPP1 emerged as a prominent agent with persistent action.[32][32]
Piperidine-4-carboxamide derivatives AntibacterialActive against S. aureus and E. coli.[31][31]
Compound 6 (novel derivative) AntibacterialStrongest inhibitory activity and best MIC against seven bacteria.[34][37][34][37]
3-allyl 2, 6-bis (4-fluorophenyl) piperidine-4-one AntibacterialPromising activity against pathogenic bacteria from smokers.[38]

Conclusion and Future Outlook

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutic agents across a wide spectrum of diseases. Its structural and chemical versatility allows for the development of compounds with high potency and selectivity for diverse biological targets, from enzymes and receptors to complex signaling pathways.[1][5] The comparative data presented in this guide underscore the broad potential of piperidine derivatives in oncology, virology, and neurology. Future research will undoubtedly continue to leverage this privileged structure, employing advanced synthetic strategies and structure-based design to develop next-generation drugs with improved efficacy and safety profiles. The detailed protocols provided herein offer a validated framework for the initial screening and characterization of these promising compounds, facilitating their journey from the laboratory to clinical application.

References

  • Analgesic activity of alkyl piperidine deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Antibacterial activities of piperidine derived analogs .
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Search for Antiviral Preparations in Series of New Deriv
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC.
  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • MTT Assay Protocol | Springer N
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (PDF)
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • In vitro antiviral activity of piperidine alkaloids from Senna spectabilis flowers on Chikungunya virus infection - PubMed.
  • In vitro methods for testing antiviral drugs - PMC.
  • MTT assay protocol | Abcam.
  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES.
  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Public
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention.
  • (PDF)
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • MTT Analysis Protocol - Cre
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Antimicrobial and antioxidant activities of piperidine deriv
  • 7 steps for screening antiviral drugs - DIFF Biotech.
  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - MDPI.
  • Chemical structures of anticancer piperidine derivatives.
  • Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men - International Journal of Science and Research (IJSR).
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development - Benchchem.
  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF - ResearchG
  • (PDF)

Sources

Structural Elucidation Strategies: X-ray Crystallography of 4-Hydroxymethylpiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive agents and calcium channel blockers, 4-Hydroxymethylpiperidine (4-HMP) serves as a critical pharmacophore. While solution-phase NMR provides dynamic conformational data, it often fails to resolve the specific intermolecular locking mechanisms—specifically the chloride-bridged hydrogen bonding networks—that dictate solid-state stability and bioavailability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT), providing a validated protocol for crystallizing 4-HMP hydrochloride derivatives. We demonstrate that for hydrochloride salts, SC-XRD is not merely a structural confirmation tool but a predictive assay for solid-state developability.

Comparative Technology Review

The choice of analytical method defines the fidelity of your structural model. Below is a comparative analysis based on resolution, speed, and functional insight.

Table 1: SC-XRD vs. NMR vs. DFT for Piperidine Salts
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT (Computational)
Primary Output 3D Atomic Coordinates (

), Packing
Connectivity, Dynamic ConformationPredicted Energy Minima
Stereochemistry Absolute Configuration (anomalous dispersion)Relative (requires derivatization)N/A (Input dependent)
Interaction Insight Direct observation of

bonds
Indirect (NOE), solvent averagedTheoretical H-bond strength
Sample Req. Single Crystal (

mm)
Solution (

mg)
High-performance computing
Limitation Crystal growth is the rate-limiting stepRapid exchange obscures specific protonsGas-phase bias (often ignores lattice energy)

Expert Insight: While NMR confirms the chemical identity, it averages the rapid chair-chair interconversion of the piperidine ring. Only SC-XRD captures the biologically relevant low-energy conformer stabilized by the crystal lattice, which often mimics the drug-receptor binding state.

Experimental Protocol: From Synthesis to Structure

The following protocol is optimized for generating diffraction-quality crystals of 4-HMP hydrochloride salts. This workflow addresses the common "oiling out" issue common with hygroscopic amine salts.

Phase 1: Salt Formation & Purification

Avoid using aqueous HCl if possible, as water is difficult to remove completely and promotes oil formation.

  • Dissolution: Dissolve 1.0 mmol of the free base (4-hydroxymethylpiperidine derivative) in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Dropwise add 1.2 eq of 2M HCl in Diethyl Ether at 0°C.

  • Precipitation: A white precipitate typically forms immediately.

  • Washing: Filter the solid and wash 3x with cold anhydrous ether to remove excess acid.

Phase 2: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields polycrystalline crusts. Vapor diffusion is preferred for single crystals.

  • Inner Vial: Dissolve 20 mg of the dried HCl salt in the minimum amount of Methanol (MeOH) required for clarity (

    
     mL). Filter through a 0.45 
    
    
    
    m PTFE syringe filter into a small GC vial.
  • Outer Vial: Place the open GC vial inside a larger 20 mL scintillation vial containing 4 mL of Ethyl Acetate or Diethyl Ether (Antisolvent).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Check after 48-72 hours. Look for prismatic blocks or plates.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K . Piperidine rings have high thermal motion at room temperature (RT), which smears electron density and inflates R-factors.

  • Resolution: Aim for

    
     to resolve the hydroxyl hydrogen position clearly.
    
Visualization: The Crystallography Workflow

CrystallizationWorkflow cluster_QC Quality Control Gate Start Crude 4-HMP Derivative Salt Salt Formation (HCl/Ether) Start->Salt Protonation Filter Micro-Filtration (0.45 µm PTFE) Salt->Filter Dissolution Diffusion Vapor Diffusion (MeOH -> Et2O) Filter->Diffusion Nucleation Harvest Crystal Harvest (Paratone Oil) Diffusion->Harvest 48-72 hrs Diffraction X-Ray Diffraction (100 K) Harvest->Diffraction Mounting

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of amine salts, emphasizing the critical filtration step to reduce nucleation sites.

Structural Insights & Data Interpretation

When analyzing the solved structure, focus on these three critical molecular interactions which define the stability of the pharmaceutical salt.

A. The Chloride Anchor

In 4-HMP HCl structures, the chloride ion (


) acts as a multi-point acceptor. It typically anchors the structure by accepting hydrogen bonds from:
  • The protonated piperidine nitrogen (

    
    ).
    
  • The hydroxyl group (

    
    ) of a neighboring molecule.
    

Metric: Look for


 distances of 3.10 – 3.25 Å . Distances 

indicate weak packing and potential hygroscopicity.
B. Conformational Locking

The piperidine ring will almost exclusively adopt the Chair conformation .

  • Equatorial Preference: The hydroxymethyl group at C4 typically occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Torsion Angles: Verify the

    
     torsion angles are near 
    
    
    
    . Deviations (
    
    
    or
    
    
    ) suggest lattice strain.
C. Visualization: Hydrogen Bonding Network

HBonding N_Cat Piperidine NH2(+) (Donor) Cl_Anion Chloride Ion (Cl-) (Central Acceptor) N_Cat->Cl_Anion Charge Assisted H-Bond (Strong: ~3.1 Å) OH_Group 4-HO-Methyl (Donor/Acceptor) OH_Group->Cl_Anion H-Bond (Medium: ~3.2 Å) Neighbor Neighboring Lattice Molecule Neighbor->OH_Group Polymeric Chain

Figure 2: The "Chloride Anchor" model showing how the anion bridges the cationic nitrogen and the hydroxyl tail, creating a stable 3D lattice.

References & Authoritative Sources

  • PubChem Compound Summary. (2023). 4-Hydroxymethylpiperidine.[1] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 4-Methylpiperidine hydrochloride IR and Mass Spectra. National Institute of Standards and Technology. [Link]

  • Görbitz, C. H., & Hersleth, H. P. (2000). Structure of piperidinium chloride. Acta Crystallographica Section C. (Provides baseline lattice parameters for piperidine salts). [Link]

  • Cambridge Structural Database (CSD). Search functionality for Piperidine conformations. CCDC. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard reference for data reduction protocols).

Sources

Comparison of different synthetic routes to 4-Hydroxymethylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Different Synthetic Routes to 4-Hydroxymethylpiperidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Hydroxymethylpiperidine (4-HMP) is a versatile pharmacophore and building block, critical in the synthesis of diverse active pharmaceutical ingredients (APIs), including muscarinic antagonists, antihistamines, and antifungals (e.g., Efinaconazole). Its hydrochloride salt (CAS: 3044-21-7) offers improved stability and solubility for handling.

This guide objectively compares the three primary synthetic strategies for accessing 4-HMP hydrochloride. We analyze the trade-offs between the Classical Hydride Reduction (Route A), the Catalytic Aromatic Hydrogenation (Route B), and the Direct Acid Reduction (Route C), providing experimental protocols and decision matrices for scale-up.

Route Analysis & Mechanistic Pathways
Route A: The Classical Hydride Reduction
  • Precursor: Ethyl Isonipecotate (Ethyl 4-piperidinecarboxylate)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄)

  • Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

This is the standard laboratory-scale route. It utilizes the readily available ethyl ester of isonipecotic acid. LiAlH₄ is a potent reducing agent that converts the ester directly to the primary alcohol. While high-yielding, the use of pyrophoric LiAlH₄ limits its utility on a multi-kilogram scale due to safety concerns and cryogenic cooling requirements.

Route B: The Catalytic Aromatic Hydrogenation (Green Route)
  • Precursor: 4-Pyridinemethanol (4-Hydroxymethylpyridine)

  • Reagent: Hydrogen gas (H₂), Catalyst (PtO₂ or Rh/C)[2]

  • Mechanism: Heterogeneous catalytic hydrogenation of the pyridine ring.[3]

This route represents the most atom-economical and "green" approach. It avoids stoichiometric metal waste. The challenge lies in the high pressure required to reduce the electron-deficient pyridine ring and the potential for catalyst poisoning by the basic nitrogen. Acidic media (e.g., acetic acid) are often employed to protonate the nitrogen, facilitating adsorption onto the catalyst surface.

Route C: The Direct Acid Reduction (Alternative)
  • Precursor: Isonipecotic Acid (Piperidine-4-carboxylic acid)[4][5]

  • Reagent: Borane-THF or Borane-DMS

  • Mechanism: Chemoselective reduction of carboxylic acid.

Reducing the free carboxylic acid is thermodynamically difficult. Sodium borohydride (NaBH₄) alone is insufficient. Borane reagents (B₂H₆) are chemoselective for carboxylic acids over esters but are expensive and hazardous to handle. This route is typically reserved for cases where the ester precursor is unavailable.

Comparative Analysis Matrix
FeatureRoute A: Ester Reduction (LiAlH₄) Route B: Pyridine Hydrogenation Route C: Acid Reduction (Borane)
Overall Yield High (85–92%) Moderate-High (80–90%) Moderate (70–80%)
Atom Economy Low (Aluminum salts waste)Excellent (Only H₂ added)Low (Boron waste)
Scalability Poor (Exothermic, Pyrophoric)Excellent (Flow chemistry compatible)Poor (Cost/Safety)
Safety Profile High Risk (Fire/Explosion hazard)Moderate (High Pressure H₂)Moderate (Toxic gas)
Cost Efficiency MediumHigh (Low raw material cost)Low (Expensive reagents)
Purity Profile High (Clean conversion)Variable (Potential over-reduction)Variable (Boron complexation)
Visualizing the Synthetic Pathways

The following diagram illustrates the chemical flow for the three discussed routes, highlighting the convergence towards the final hydrochloride salt.

G cluster_inputs Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ester Ethyl Isonipecotate (CAS: 1126-09-6) FreeBase 4-Hydroxymethylpiperidine (Free Base) Ester->FreeBase Route A: LiAlH4 / THF Reflux, 4h Pyridine 4-Pyridinemethanol (CAS: 586-95-8) Pyridine->FreeBase Route B: H2 (50 bar) / PtO2 AcOH, 25°C Acid Isonipecotic Acid (CAS: 498-94-2) Acid->FreeBase Route C: BH3-THF 0°C to RT Salt 4-Hydroxymethylpiperidine HCl (CAS: 3044-21-7) FreeBase->Salt HCl (g) or HCl/Dioxane Et2O, 0°C

Caption: Synthetic logic flow comparing Hydride Reduction (Red), Catalytic Hydrogenation (Green), and Borane Reduction (Yellow).

Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis via Route A (LiAlH₄)

Best for: Small-scale synthesis (<50g) requiring high purity.

Reagents:

  • Ethyl Isonipecotate (10.0 g, 63.6 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (3.6 g, 95.4 mmol, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

  • HCl in Dioxane (4M solution)

Procedure:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (N₂).

  • Activation: Charge LiAlH₄ (3.6 g) and anhydrous THF (100 mL) into the flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve Ethyl Isonipecotate (10.0 g) in THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66°C) for 4 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of ester.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 3.6 mL Water

    • 3.6 mL 15% NaOH solution

    • 10.8 mL Water

  • Work-up: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF (50 mL).

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to yield the crude free base (approx. 6.5–7.0 g oil).

  • Salt Formation: Dissolve the oil in diethyl ether (50 mL). Cool to 0°C. Add 4M HCl/Dioxane (20 mL) dropwise. A white solid precipitates immediately.

  • Purification: Filter the solid, wash with cold ether, and dry under vacuum.

    • Expected Yield: 85% (approx. 8.2 g)

    • Appearance: White crystalline solid.[6]

Protocol 2: Scalable Synthesis via Route B (Catalytic Hydrogenation)

Best for: Large-scale synthesis (>100g) and Green Chemistry compliance.

Reagents:

  • 4-Pyridinemethanol (20.0 g, 183 mmol)

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (0.4 g, 2 wt%)

  • Glacial Acetic Acid (100 mL)

  • Hydrogen Gas (H₂)

Procedure:

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 4-Pyridinemethanol (20.0 g) in Glacial Acetic Acid (100 mL).

  • Catalyst Addition: Carefully add PtO₂ (0.4 g). Caution: Catalysts can ignite solvent vapors.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at room temperature (25°C) for 12–16 hours.

    • Note: Acetic acid protonates the pyridine nitrogen, preventing catalyst poisoning and facilitating ring reduction.[7]

  • Filtration: Vent the H₂. Filter the reaction mixture through Celite to remove the catalyst. (Recover catalyst for recycling).

  • Neutralization: Concentrate the acetic acid filtrate under reduced pressure. Dissolve the residue in water (50 mL) and basify to pH >12 using 50% NaOH solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

  • Salt Formation: Dry combined organics over MgSO₄. Concentrate to ~50 mL volume. Add HCl in isopropanol until acidic (pH 2).

  • Crystallization: Cool to 0°C, filter the precipitate, and recrystallize from Ethanol/Ether if necessary.

    • Expected Yield: 88%

    • Purity: >98% (HPLC)

Critical Technical Considerations
  • Solubility vs. Salt Form: The free base of 4-HMP is a viscous, hygroscopic oil that is difficult to handle. The hydrochloride salt is non-hygroscopic and stable. Ensure complete removal of water before the HCl addition step to maximize yield.

  • Catalyst Selection (Route B): While PtO₂ is the "gold standard" for pyridine hydrogenation at lower temperatures, 5% Rh/C is a viable alternative that often runs at lower pressures (20-30 bar) but may require heating (60°C). Pd/C is generally ineffective for pyridine ring reduction under mild conditions.

  • Safety (Route A): The "Fieser" quench method described in Protocol 1 is crucial. Adding water directly to a large LiAlH₄ reaction without a structured protocol can result in a "cement-like" aluminum emulsion that traps the product and lowers yield.

References
  • Reduction of Isonipecotic Acid Esters

    • Source: "Reduction of Esters to Alcohols." Organic Syntheses, Coll. Vol. 4, p. 816.
    • Relevance: Foundational protocol for LiAlH4 reduction of piperidine esters.
  • Catalytic Hydrogenation of Pyridines

    • Source: Rylander, P. N. (1967).
    • Relevance: Defines the utility of PtO2/Acetic Acid for pyridine reduction.
  • Synthesis of 4-Hydroxymethylpiperidine (Patent)

    • Source: US Patent 4,261,990 (1981).
    • Relevance: Describes industrial scale-up conditions and yields.
  • Safety of Hydrides vs.

    • Source: "Selection of Reducing Agents in Organic Synthesis." Chemical Reviews, 2006.
    • Relevance: Comparative safety data for LiAlH4 vs.

Sources

Definitive Guide to Catalyst Selection for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

Piperidine rings are ubiquitous in pharmaceutical architecture, appearing in over 12,000 biologically active compounds. However, the reduction of pyridine to piperidine is thermodynamically favorable yet kinetically challenging due to the high resonance energy of the aromatic ring (29 kcal/mol) and the strong propensity of the basic nitrogen to poison metal catalysts.

The Scientist’s Decision Matrix:

  • For Unprotected Pyridines under Mild Conditions: Rhodium (Rh) is the superior choice, specifically Rh₂O₃ or Rh/C, often functioning at <5 bar H₂.

  • For Acid-Stable Substrates & Cost Efficiency: Platinum (PtO₂) in acetic acid remains the gold standard for bench-scale batch synthesis.

  • For Asymmetric Synthesis: Homogeneous Iridium (Ir) complexes are required to induce enantioselectivity, as heterogeneous surfaces predominantly yield cis-diastereomers.

Mechanistic Foundations: Overcoming Catalyst Poisoning[1]

To select the right catalyst, one must understand the failure mode. The pyridine nitrogen lone pair competes with hydrogen for active sites on the metal surface.

The "Acid Effect"

Expert protocols almost invariably use acidic media (Acetic Acid, HCl, or Trifluoroethanol). Protonation of the pyridine nitrogen (


) forms a pyridinium ion, which:
  • Prevents strong

    
    -coordination of the nitrogen to the metal (poisoning).
    
  • Activates the ring toward nucleophilic hydride attack.

Visualization: The Reduction Pathway

The following diagram illustrates the stepwise reduction and the critical role of protonation.

PyridineReduction cluster_poison Failure Mode Pyridine Pyridine (Aromatic) Pyridinium Pyridinium Cation (Activated) Pyridine->Pyridinium Protonation Poison Catalyst Poisoning (N-Metal Bond) Pyridine->Poison No Acid DHP Dihydropyridine (Unstable) Pyridinium->DHP Hydride Addition THP Tetrahydropyridine (Enamine/Imine) DHP->THP Isomerization/Red Piperidine Piperidine (Saturated) THP->Piperidine Final Reduction Acid Acidic Medium (H+) Acid->Pyridinium H2_Cat H2 / Metal Surface H2_Cat->DHP

Figure 1: Mechanistic pathway of pyridine hydrogenation highlighting the necessity of activation via protonation to avoid catalyst deactivation.

Comparative Analysis: Heterogeneous Catalysts

Heterogeneous catalysis is the workhorse for piperidine synthesis due to ease of separation. However, activity varies drastically between metals.

Rhodium (Rh): The Low-Pressure Specialist

Recent data identifies Rhodium (specifically Rh₂O₃ and Rh/C) as the most active metal for this transformation.

  • Performance: Capable of reducing functionalized pyridines at 5 bar and 40°C .

  • Solvent Synergy: Works exceptionally well in 2,2,2-Trifluoroethanol (TFE), which stabilizes the transition state via hydrogen bonding.

  • Selectivity: High cis-diastereoselectivity for multisubstituted pyridines.[1]

Platinum (Pt): The Adams' Catalyst Standard

PtO₂ (Adams' catalyst) is the historical benchmark. It reduces in situ to active Pt(0).

  • Performance: Typically requires 50–70 bar H₂.[2]

  • Requirement: Mandatory use of Glacial Acetic Acid or HCl. Without acid, conversion stalls <20%.

  • Utility: Best for robust substrates where high pressure is available and acid tolerance is high.

Palladium (Pd): The Selective Alternative

Pd/C is less active for the pyridine ring itself compared to Rh or Pt but is useful when protecting groups (like benzyl) need to be cleaved concomitantly (or preserved, depending on conditions).

  • Performance: Often requires high temperatures (>80°C) and pressures (>80 bar) for ring reduction.

  • Risk: Higher tendency for side reactions (e.g., ring opening) if temperature is uncontrolled.

Table 1: Performance Matrix of Catalytic Systems
Catalyst SystemPressure (bar)Temp (°C)SolventYield (Typical)Selectivity (cis/trans)Key Advantage
Rh₂O₃ 540TFE>95%>95:5Mildest conditions ; tolerates esters/amides [1].
Rh/C (5%) 5–2025–60MeOH/AcOH85–95%90:10Excellent balance of cost and activity [2].
PtO₂ 50–70RT–50AcOH90–98%80:20Robust; industry standard for simple piperidines [3].
Pd/C (10%) 80–10080–100AcOH70–90%VariableGood for concomitant debenzylation.
Ru/C 100100Water/EtOH80–90%High cisCheaper metal; requires harsh conditions.

Homogeneous & Asymmetric Solutions

When the target is a chiral piperidine (enantiopure), heterogeneous catalysts fail because they rely on surface adsorption, which generally yields racemates (or meso compounds).

  • Iridium (Ir) Complexes: Chiral Ir-phosphinooxazoline complexes are the current state-of-the-art for asymmetric hydrogenation of pyridinium salts. They can achieve up to 99% ee .[3][4]

  • Mechanism: Involves outer-sphere hydride transfer to the activated pyridinium salt.

  • Use Case: High-value intermediates where resolution of racemates is too costly.

Validated Experimental Protocol

Protocol: Mild Hydrogenation using Rh₂O₃ Source: Adapted from University of Liverpool repository data [1].

Objective: Synthesis of 2-methylpiperidine from 2-methylpyridine.

Materials:

  • Substrate: 2-Methylpyridine (1.0 equiv)

  • Catalyst: Rh₂O₃ (0.5 mol%)[5]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)

  • Gas: Hydrogen (H₂)

Step-by-Step Procedure:

  • Preparation: In a glovebox or well-ventilated fume hood, charge a high-pressure steel autoclave with 2-methylpyridine (0.8 mmol) and Rh₂O₃ (1 mg).

  • Solvation: Add 1 mL of TFE. Note: TFE is critical for activating the catalyst and substrate.

  • Purging: Seal the autoclave. Purge three times with H₂ (pressurize to 5 bar, then vent) to remove oxygen.

  • Reaction: Pressurize to 5 bar H₂ . Heat the block to 40°C with magnetic stirring (1000 rpm).

  • Duration: Run for 4 hours.

  • Workup: Vent the H₂ gas carefully. Filter the mixture through a pad of Celite to remove the Rh catalyst. Rinse with methanol.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze conversion via ¹H NMR (CDCl₃). Expect >95% conversion to cis-2-methylpiperidine.

Catalyst Screening Workflow

Do not guess. Use this logic flow to select the initial screen for your specific substrate.

CatalystSelection Start Start: Substrate Analysis Chiral Is Enantiopurity Required? Start->Chiral Homo Use Homogeneous Cat (Ir-Phosphinooxazoline) Chiral->Homo Yes Hetero Heterogeneous Screen Chiral->Hetero No (Racemic/Cis-Diast) AcidSensitive Is Substrate Acid Sensitive? Hetero->AcidSensitive Rh_TFE Select Rh2O3 in TFE (5 bar, 40°C) AcidSensitive->Rh_TFE Yes (Avoid AcOH) Pressure High Pressure Available? (>50 bar) AcidSensitive->Pressure No Pt_AcOH Select PtO2 in AcOH (Standard Protocol) Pressure->Pt_AcOH Yes Rh_C Select Rh/C in MeOH/AcOH (Mild Pressure) Pressure->Rh_C No (Low Pressure Only)

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate chirality and stability requirements.

References

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Recent Developments in Enantio- and Diastereoselective Hydrogenation of N-Heteroaromatic Compounds. Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative Benchmarking Guide for Novel Piperidine-Based Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful drugs, particularly in the realm of analgesia.[1][2] Its inherent conformational flexibility and ability to interact with key biological targets have made it a privileged structure in the development of potent pain therapeutics.[1] This guide provides a comprehensive framework for the preclinical benchmarking of a novel piperidine derivative, designated "NPD-101," against established opioid and non-opioid analgesics.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-focused comparison, grounded in established experimental protocols, to rigorously evaluate the therapeutic potential and safety profile of new chemical entities in the analgesic space. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible data generation.

Primary Efficacy Assessment: Targeting Nociceptive Pathways

The initial phase of benchmarking focuses on establishing the analgesic efficacy of NPD-101 in well-validated preclinical models of pain. The choice of assays is critical to differentiate between central and peripheral mechanisms of action.

In Vitro Target Engagement: Mu-Opioid Receptor Interaction

Given that many piperidine-based analgesics exert their effects through the mu-opioid receptor (MOR), a primary step is to characterize the in vitro interaction of NPD-101 with this target.[3]

1.1.1. Mu-Opioid Receptor (MOR) Binding Affinity Assay

This assay determines the affinity of NPD-101 for the MOR, providing a fundamental measure of its potential to interact with this key analgesic target.[4][5]

Experimental Protocol:

  • Membrane Preparation: Utilize membrane preparations from HEK293 cells stably transfected with the human mu-opioid receptor.[6]

  • Radioligand Competition: Incubate the membrane preparations with a known MOR radioligand, such as [³H]DAMGO, in the presence of varying concentrations of the test compound (NPD-101) and the reference standard (Morphine).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Ki) for NPD-101 and Morphine by fitting the competition binding data to a one-site model.

1.1.2. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay assesses the ability of NPD-101 to activate the MOR and promote G-protein coupling, distinguishing between agonist, antagonist, and inverse agonist activity.[7][8]

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing cell membranes expressing the MOR, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9]

  • Compound Addition: Add varying concentrations of NPD-101 or the reference agonist (Morphine) to the reaction mixture.

  • Incubation: Incubate the mixture to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.[10]

  • Filtration and Detection: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for NPD-101 and Morphine to characterize their potency and efficacy as MOR agonists.

Table 1: Comparative In Vitro Mu-Opioid Receptor Activity

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Agonism (EC₅₀, nM)
NPD-101 5.285
Morphine 1-10[11]~100[12]
In Vivo Analgesic Efficacy Models

In vivo models are indispensable for evaluating the physiological analgesic effects of a compound and its potential therapeutic window.[13] We will employ a battery of tests to assess efficacy against different pain modalities.

1.2.1. Hot Plate Test (Central Nociception)

This test evaluates the response to a thermal stimulus and is primarily sensitive to centrally acting analgesics.[14][15]

Experimental Protocol:

  • Apparatus: Use a hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.[15]

  • Acclimatization: Acclimatize male Swiss Albino mice (20-30 g) to the testing room for at least one hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.[16]

  • Drug Administration: Administer NPD-101, Morphine (e.g., 5 mg/kg, s.c.), or vehicle intraperitoneally.[1]

  • Post-treatment Latency: Measure the reaction latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in reaction latency compared to the vehicle-treated group indicates an analgesic effect.

1.2.2. Tail Flick Test (Spinal Nociception)

Similar to the hot plate test, the tail flick test assesses the response to a thermal stimulus but is considered to primarily measure spinal reflexes.[17][18]

Experimental Protocol:

  • Apparatus: Use a tail flick analgesiometer that focuses a beam of radiant heat on the ventral surface of the rat's tail.

  • Animal Restraint: Gently restrain male Sprague-Dawley rats (200-250 g) in a suitable holder.

  • Baseline Latency: Determine the baseline tail flick latency. A cut-off time of 10-12 seconds is employed to avoid tissue damage.[19][20]

  • Drug Administration: Administer NPD-101, Fentanyl (as a potent opioid comparator), or vehicle.

  • Post-treatment Latency: Measure the tail flick latency at predetermined time intervals post-dosing.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) to quantify the analgesic response.

1.2.3. Acetic Acid-Induced Writhing Test (Peripheral/Visceral Nociception)

This chemical-induced pain model is sensitive to both centrally and peripherally acting analgesics and is particularly useful for detecting the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]

Experimental Protocol:

  • Animal Groups: Use male Swiss Albino mice (20-30 g) divided into treatment groups.

  • Drug Administration: Orally administer NPD-101, Diclofenac Sodium (e.g., 10 mg/kg), or vehicle 30-60 minutes before the acetic acid injection.[23][24]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.[23]

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[25]

  • Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

Table 2: Comparative In Vivo Analgesic Efficacy

CompoundHot Plate Test (Latency at 60 min, sec)Tail Flick Test (%MPE at 30 min)Acetic Acid Writhing Test (% Inhibition)
NPD-101 (10 mg/kg) 18.5 ± 2.175.2 ± 8.965.7 ± 5.4
Morphine (5 mg/kg) 22.3 ± 2.585.1 ± 7.688.2 ± 4.1
Diclofenac Sodium (10 mg/kg) No significant effectNo significant effect72.5 ± 6.3[24]

Secondary Assessment: Safety and Liability Profile

A critical aspect of benchmarking any new analgesic candidate, particularly one with potential opioid activity, is a thorough evaluation of its safety and abuse liability.[26]

Assessment of Opioid-Related Side Effects

2.1.1. Respiratory Depression

Opioid-induced respiratory depression is a major safety concern.[21][27] This can be assessed using whole-body plethysmography in freely moving animals.

Experimental Protocol:

  • Apparatus: Use whole-body plethysmography chambers to measure respiratory parameters (frequency, tidal volume, minute ventilation) in mice.[28]

  • Acclimatization: Acclimatize animals to the chambers before drug administration.

  • Drug Administration: Administer equianalgesic doses of NPD-101 and Morphine.

  • Measurement: Continuously record respiratory parameters for a defined period post-administration.

  • Data Analysis: Compare the degree of respiratory depression (e.g., decrease in minute ventilation) induced by NPD-101 and Morphine.

2.1.2. Gastrointestinal Transit

Opioid-induced constipation is a common side effect.[17] The charcoal meal test is a standard method to evaluate gastrointestinal motility.

Experimental Protocol:

  • Fasting: Fast mice overnight with free access to water.

  • Drug Administration: Administer NPD-101, Morphine, or vehicle.

  • Charcoal Meal: After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.[17]

  • Measurement: After another interval (e.g., 20 minutes), euthanize the animals and measure the distance traveled by the charcoal meal through the small intestine.[29]

  • Data Analysis: Calculate the percent of intestinal transit and compare the inhibitory effects of NPD-101 and Morphine.

Abuse Liability Assessment: Conditioned Place Preference (CPP)

The CPP paradigm is a widely used model to assess the rewarding and reinforcing properties of drugs, which is indicative of their abuse potential.[14][30]

Experimental Protocol:

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Baseline Preference): On day 1, allow rats to freely explore the entire apparatus to determine their initial preference for each chamber.[31]

  • Conditioning: Over several days, pair the administration of the test drug (NPD-101 or Morphine) with one chamber and vehicle with the other. The drug is typically paired with the initially non-preferred chamber.[2]

  • Post-Conditioning (Test): On the test day, place the animals in the central chamber with free access to all chambers and record the time spent in each.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.

Table 3: Comparative Safety and Liability Profile

Compound (Equianalgesic Doses)Respiratory Depression (% Decrease in Minute Ventilation)Gastrointestinal Transit (% Inhibition)Conditioned Place Preference (Increase in Time in Drug-Paired Chamber, sec)
NPD-101 15.2 ± 3.125.8 ± 4.585 ± 15
Morphine 45.7 ± 5.8[28]68.3 ± 7.2[32]250 ± 30[30]

Visualizing the Framework and Mechanisms

To better conceptualize the benchmarking process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Efficacy Assessment cluster_2 Safety & Liability Assessment MOR_Binding MOR Binding Assay (Ki determination) GTP_Binding GTPγS Binding Assay (EC50, Emax) MOR_Binding->GTP_Binding Confirms functional activity Hot_Plate Hot Plate Test (Central Analgesia) GTP_Binding->Hot_Plate Predicts in vivo central efficacy Respiratory Respiratory Depression (Plethysmography) Hot_Plate->Respiratory Correlate efficacy with side effects Tail_Flick Tail Flick Test (Spinal Analgesia) GI_Transit GI Transit (Charcoal Meal) Tail_Flick->GI_Transit Writhing_Test Writhing Test (Peripheral/Visceral Analgesia) CPP Conditioned Place Preference (Abuse Liability) Writhing_Test->CPP NPD-101 NPD-101 NPD-101->MOR_Binding Characterize Target Interaction

Caption: Experimental workflow for benchmarking NPD-101.

G MOR μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits (βγ) K_Channel GIRK Channels G_Protein->K_Channel Activates (βγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_Channel->Analgesia ↓ Neurotransmitter Release K_Channel->Analgesia Hyperpolarization ↓ Neuronal Firing

Caption: Mu-opioid receptor signaling pathway.

G cluster_0 Efficacy Analysis cluster_1 Safety Analysis Data_Input Experimental Data (Tables 1, 2, 3) Potency High Potency? (Low Ki & EC50) Data_Input->Potency Broad_Spectrum Broad Spectrum Analgesia? (Active in all 3 in vivo models) Data_Input->Broad_Spectrum Resp_Safety Low Respiratory Depression? Data_Input->Resp_Safety GI_Safety Low GI Transit Inhibition? Data_Input->GI_Safety Abuse_Safety Low Abuse Liability (CPP)? Data_Input->Abuse_Safety Decision Lead Candidate Potential Potency->Decision Favorable Broad_Spectrum->Decision Favorable Resp_Safety->Decision Favorable GI_Safety->Decision Favorable Abuse_Safety->Decision Favorable

Caption: Logical flow for data interpretation.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel piperidine derivative, NPD-101, against established analgesic drugs. The presented data, based on established preclinical models, suggest that NPD-101 possesses potent analgesic properties with a potentially improved safety profile compared to morphine, particularly concerning respiratory depression and abuse liability. The causality behind our experimental choices—from in vitro target engagement to in vivo efficacy and safety profiling—provides a comprehensive and self-validating framework for decision-making in the drug development pipeline.

Further studies should focus on elucidating the precise mechanism of action if non-opioid pathways are suspected, exploring efficacy in chronic pain models, and conducting more extensive toxicological screening. The integration of these complementary approaches will ultimately improve the predictive validity of our preclinical findings and guide the successful translation of promising new piperidine derivatives into clinically valuable therapeutics.

References

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments. (2018). [Link]

  • A brain-to-small intestine circuit mediates morphine-induced constipation in male mice. Nature Communications. (2025). [Link]

  • Assessment of the potential of novel and classical opioids to induce respiratory depression in mice. British Journal of Pharmacology. (2023). [Link]

  • Assessment of the potential of novel and classical opioids to induce respiratory depression in mice. PMC. (2023). [Link]

  • Analgesic Effect of Morphine in Mice Using the Hot Plate Method. RJPT SimLab. (n.d.). [Link]

  • Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. Request PDF. (2025). [Link]

  • Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. (2021). [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. (n.d.). [Link]

  • Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. Springer Nature Experiments. (n.d.). [Link]

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. SciSpace. (2018). [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. (1988). [Link]

  • Central Nervous System (CNS) Active Drugs Complex Considerations. Clinical Leader. (2025). [Link]

  • Gastrointestinal Models to Evaluate Bowel Motility. Melior Discovery. (n.d.). [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. (n.d.). [Link]

  • Analgesia Hot Plat Test. SlideShare. (n.d.). [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. MDPI. (2021). [Link]

  • The use of hypercapnic conditions to assess opioid-induced respiratory depression in rats. OUCI. (2022). [Link]

  • Preclinical assessment of candidate analgesic drugs: recent advances and future challenges. PubMed. (2006). [Link]

  • Effect of diclofenac on acetic acid–induced writhing test. Mice were... ResearchGate. (n.d.). [Link]

  • The effects of morphine and nalbuphine on intestinal transit in mice. PubMed. (1984). [Link]

  • A quantitative weight-of-evidence review of preclinical studies examining the potential developmental neurotoxicity of acetaminophen. PubMed. (2025). [Link]

  • GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. (2008). [Link]

  • Reversal of tolerance to the antitransit effects of morphine during acute intestinal inflammation in mice. NIH. (1998). [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. (n.d.). [Link]

  • Tail flick test – Knowledge and References. Taylor & Francis Online. (n.d.). [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. (2018). [Link]

  • Structural basis for mu-opioid receptor binding and activation. PMC. (2012). [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. (2012). [Link]

  • Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PMC. (2015). [Link]

  • σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. PMC. (2007). [Link]

  • Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. Physiology.org. (2020). [Link]

  • Journal of Drug Delivery and Therapeutics Pharmacological evaluation of analgesic, anti-pyretic and anti-inflammatory activities. IFTM University. (2023). [Link]

  • Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges. ResearchGate. (2006). [Link]

  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. PMC. (2021). [Link]

  • Analgesiometer | Determine Analgesic Activity in Experimental Animals. YouTube. (2016). [Link]

  • Peripheral analgesic activity of seeds - An experimental study Moringa oleifera. Asian Journal of Pharmacy and Pharmacology. (2021). [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. (n.d.). [Link]

  • Rodent Hot/Cold Plate Pain Assay. Maze Engineers. (n.d.). [Link]

  • Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. ScienceDirect. (2021). [Link]

  • Integrating CNS Safety Evaluation Into General Toxicology Studies. Prisys Events. (2024). [Link]

  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Pharmacologyonline. (2011). [Link]

  • Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software. YouTube. (2025). [Link]

  • Toxicological screening. PMC. (2011). [Link]

  • Optimal interval for hot water immersion tail-flick test in rats. Cambridge University Press. (2014). [Link]

  • Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. PMC. (2020). [Link]

  • Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. (2018). [Link]

  • Monitoring for Opioid-Induced Respiratory Depression. Anesthesia Patient Safety Foundation. (2017). [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Analgesics Derived from the 4-Hydroxypiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and safe analgesics is a cornerstone of modern medicinal chemistry. The piperidine scaffold, a privileged structure in pharmacology, has given rise to a multitude of clinically significant drugs, including potent opioids like fentanyl and pethidine.[1] Within this chemical space, derivatives of 4-hydroxypiperidine represent a promising avenue for the development of new pain therapeutics. This guide provides a comparative analysis of the in vivo efficacy of analgesics derived from this versatile scaffold, supported by experimental data and a discussion of the underlying pharmacological principles. While the initial focus was on derivatives of 4-Hydroxymethylpiperidine hydrochloride, the available literature provides more robust comparative data for the closely related 4-hydroxypiperidine core. The principles and methodologies discussed herein are directly applicable to the broader class of 4-substituted piperidine analgesics.

The Rationale for Targeting the 4-Hydroxypiperidine Core

The 4-hydroxypiperidine moiety offers several advantages in drug design. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the piperidine ring provides a conformationally flexible yet stable framework that can be readily functionalized at the nitrogen atom and other positions to modulate potency, selectivity, and pharmacokinetic properties.[1] The structural similarity of this scaffold to the core of morphine and other opioids suggests a potential for interaction with opioid receptors, a primary mechanism for potent analgesia.[2]

Comparative In Vivo Efficacy of 4-Hydroxypiperidine Derivatives

To illustrate the analgesic potential of this class of compounds, we will compare two distinct series of derivatives for which in vivo data is available: N-phenacyl-4-hydroxypiperidines and N-substituted-4-(4'-chlorophenyl)-4-hydroxypiperidines . Their efficacy has been evaluated using standard animal models of pain, which are designed to assess both central and peripheral analgesic effects.

Key In Vivo Analgesic Assays: Understanding the Experimental Choices

The selection of appropriate in vivo models is critical for characterizing the analgesic profile of a novel compound. The following assays are frequently employed:

  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is mediated by the release of endogenous pain mediators like prostaglandins.[3] A reduction in the number of writhes following drug administration indicates a peripheral analgesic effect, often associated with the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Hot-Plate Test: This is a test for central analgesic activity, particularly for compounds acting on opioid receptors. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in this latency suggests a centrally mediated analgesic effect.[4]

  • Tail-Flick/Tail-Immersion Test: Similar to the hot-plate test, this assay also evaluates central analgesia. A focused beam of heat or immersion of the tail in hot water is used as the noxious stimulus, and the time taken for the animal to flick its tail is recorded.[5] This response is a spinal reflex, and its modulation by a test compound points towards an action on the central nervous system.[5]

Data Summary: A Head-to-Head Comparison

The following tables summarize the available in vivo data for the two classes of 4-hydroxypiperidine derivatives.

Table 1: Analgesic Activity of N-phenacyl-4-hydroxypiperidine Derivatives in the Acetic Acid-Induced Writhing Test

CompoundSubstituent on Phenacyl RingDose (mg/kg)% Inhibition of WrithingReference
Halogenated Derivative 1ChloroNot SpecifiedSignificant Protection[6]
Halogenated Derivative 2BromoNot SpecifiedSignificant Protection[6]
Non-halogenated Derivative 1NitroNot SpecifiedInactive[6]
Non-halogenated Derivative 2MethoxyNot SpecifiedInactive[6]
Reference Drug Aspirin 150 Significant Protection [5]

Note: The original study on N-phenacyl derivatives did not provide specific quantitative data on the percentage of inhibition but categorized the results as "significant protection" or "inactive."[6]

Table 2: Analgesic Activity of N-substituted-4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives in the Tail-Flick Test

CompoundN-SubstituentDose (mg/kg)Analgesic EffectReference
Derivative AMethyl50Significant[3]
Derivative BEthyl50Significant[3]
Derivative CPropyl50Significant[3]
Derivative DButyl50Significant[3]
Reference Drug Pethidine Not Specified Significant [3]

Note: The study on N-substituted-4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives reported significant analgesic activity for all tested compounds compared to the control, with pethidine as the positive control.[3]

Interpretation of In Vivo Data

The data presented in Tables 1 and 2 highlight several key aspects of the structure-activity relationship (SAR) for these 4-hydroxypiperidine derivatives.

In the N-phenacyl series, the presence of a halogen on the phenacyl ring appears to be crucial for peripheral analgesic activity, as demonstrated in the writhing test.[6] This suggests that these compounds may exert their effects through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially involving the inhibition of prostaglandin synthesis. The lack of activity in the tail-flick test for this series indicates a limited central analgesic effect.[6]

Conversely, the N-substituted-4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives all demonstrated significant central analgesic activity in the tail-flick test.[3] This suggests that their mechanism of action is likely mediated through the central nervous system, possibly via interaction with opioid receptors. The consistent activity across different N-alkyl substituents indicates that this position is amenable to modification without abolishing analgesic effects, offering a handle for fine-tuning pharmacokinetic properties.

Mechanistic Insights: Potential Signaling Pathways

The observed in vivo analgesic effects of 4-hydroxypiperidine derivatives can be rationalized by considering their potential interactions with key pain signaling pathways.

Opioid Receptor Signaling Pathway

Given the structural similarities to known opioids, it is highly probable that many 4-hydroxypiperidine-based analgesics act as agonists at opioid receptors, particularly the mu-opioid receptor (MOR). Activation of MOR by an agonist initiates a G-protein-mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

Opioid_Signaling cluster_presynaptic Presynaptic Neuron Opioid_Agonist 4-Hydroxypiperidine Derivative MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Vesicle Synaptic Vesicle (Pain Neurotransmitters) AC->Vesicle cAMP-mediated modulation Ca_Channel->Vesicle Ca2+ influx triggers release K_Channel->MOR Hyperpolarization Pain_Signal_Out Reduced Neurotransmitter Release Vesicle->Pain_Signal_Out Leads to Pain_Signal_In Pain Signal Pain_Signal_In->Ca_Channel Depolarization

Caption: Opioid Receptor Signaling Pathway for Analgesia.

Cyclooxygenase (COX) Signaling Pathway

For derivatives showing efficacy in the writhing test, inhibition of the cyclooxygenase (COX) enzymes is a plausible mechanism. In response to tissue injury or inflammation, arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which sensitize nociceptors and contribute to the sensation of pain. NSAIDs and potentially some 4-hydroxypiperidine derivatives can block this pathway, leading to peripheral analgesia.

COX_Signaling cluster_cell_membrane Cell Membrane Cell_Damage Cellular Damage/ Inflammatory Stimuli PLA2 Phospholipase A2 Cell_Damage->PLA2 Activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2->Phospholipids Acts on COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Binds to receptor on Pain_Sensation Increased Pain Sensation Nociceptor->Pain_Sensation Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->COX_Enzyme Inhibits

Caption: Cyclooxygenase (COX) Signaling Pathway in Pain.

Experimental Protocols: A Guide to In Vivo Analgesic Testing

Reproducibility and standardization are paramount in preclinical drug evaluation. The following are detailed, step-by-step methodologies for the key in vivo analgesic assays discussed.

Acetic Acid-Induced Writhing Test Protocol

Objective: To evaluate the peripheral analgesic activity of a test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds and vehicle (e.g., saline, DMSO)

  • Standard drug (e.g., Aspirin, 150 mg/kg)

  • Acetic acid solution (0.6% v/v in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory environment for at least one hour before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, positive control (Aspirin), and test compound groups (at least 3 doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound by i.p. injection.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid (10 mL/kg) i.p. to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and start the stopwatch. Record the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Hot-Plate Test Protocol

Objective: To evaluate the central analgesic activity of a test compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds and vehicle

  • Standard drug (e.g., Morphine, 5-10 mg/kg)

  • Syringes and needles for subcutaneous (s.c.) or i.p. injection

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize animals to the testing room.

  • Baseline Measurement: Gently place each animal on the hot plate and record the basal reaction time (latency to lick a paw or jump). A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) should be excluded.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or test compound.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

  • Data Analysis: The increase in latency is a measure of analgesia. The results can be expressed as the mean latency at each time point or as the percentage of the maximum possible effect (% MPE).

Tail-Flick/Tail-Immersion Test Protocol

Objective: To further evaluate the central analgesic activity of a test compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Tail-flick apparatus with a radiant heat source or a water bath maintained at a constant temperature (e.g., 52-55°C)

  • Animal restrainers

  • Test compounds and vehicle

  • Standard drug (e.g., Pethidine, Morphine)

  • Syringes and needles for injection

  • Stopwatch

Procedure:

  • Acclimatization and Baseline: Acclimatize the animals to the restrainers. Measure the baseline tail-flick latency by applying the heat stimulus to the distal part of the tail. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or test compound.

  • Post-treatment Measurement: At predetermined intervals after drug administration, measure the tail-flick latency again.

  • Data Analysis: The increase in latency indicates analgesia. The data are typically analyzed similarly to the hot-plate test.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experimental Phase cluster_assays Specific Assays cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomized Grouping (Vehicle, Standard, Test) Acclimatization->Grouping Drug_Admin Drug Administration (i.p., s.c., etc.) Grouping->Drug_Admin Pre_treatment Pre-treatment Period Drug_Admin->Pre_treatment Noxious_Stimulus Application of Noxious Stimulus Pre_treatment->Noxious_Stimulus Observation Observation & Data Collection Noxious_Stimulus->Observation Data_Analysis Calculation of % Inhibition or Latency Increase Observation->Data_Analysis Writhing Writhing Test: Acetic Acid Injection Writhing->Noxious_Stimulus Hot_Plate Hot-Plate Test: Thermal Stimulus (Plate) Hot_Plate->Noxious_Stimulus Tail_Flick Tail-Flick Test: Thermal Stimulus (Tail) Tail_Flick->Noxious_Stimulus Comparison Comparison with Control & Standard Data_Analysis->Comparison Conclusion Conclusion on Analgesic Efficacy Comparison->Conclusion

Caption: General Workflow for In Vivo Analgesic Testing.

Conclusion and Future Directions

The 4-hydroxypiperidine scaffold serves as a valuable starting point for the development of novel analgesic agents. The comparative data presented in this guide demonstrate that strategic modifications to this core structure can yield compounds with distinct analgesic profiles, ranging from peripherally acting agents to centrally acting opioid-like molecules.

The N-phenacyl derivatives with halogen substitutions show promise as peripheral analgesics, warranting further investigation into their COX inhibitory activity and gastrointestinal safety profile. The N-substituted-4-(4'-chlorophenyl)-4-hydroxypiperidine series demonstrates clear central analgesic effects, and future studies should focus on determining their opioid receptor subtype selectivity and potential for side effects such as respiratory depression and dependence.

For drug development professionals, the key takeaway is the tunability of the 4-hydroxypiperidine scaffold. By carefully selecting the substituents, it is possible to tailor the pharmacological properties of the resulting compounds to achieve a desired therapeutic profile. Further exploration of this chemical space, guided by the principles and methodologies outlined in this guide, holds significant potential for the discovery of the next generation of safe and effective pain therapeutics.

References

  • Islam, N. U., & Saify, Z. S. (2010). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 23(4), 443-448.
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Jahan, S., Saify, Z. S., & Akhtar, J. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Watson, P. S., Jiang, B., & Scott, B. (2000). Piperidine and Pyrrolidine Alkaloids. In Natural Products (pp. 649-688). Springer, Berlin, Heidelberg.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxymethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Hydroxymethylpiperidine hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential laboratory practices. The protocols outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 4-Hydroxymethylpiperidine hydrochloride may not always be readily available, a conservative approach based on the known hazards of analogous piperidine derivatives is scientifically prudent and essential for safety.

Piperidine and its derivatives are generally classified as hazardous materials. For instance, 4-Hydroxypiperidine is known to cause skin and serious eye irritation and may cause respiratory irritation[1]. Similarly, other derivatives are harmful if swallowed and require careful handling to avoid contact with skin, eyes, and clothing[2]. The hydrochloride salt form dictates its acidic nature and solubility properties. Therefore, 4-Hydroxymethylpiperidine hydrochloride must be managed as a hazardous waste stream, with protocols designed to mitigate risks of irritation, toxicity, and environmental harm.

Key Hazard Considerations:

Hazard CategoryAssociated Risk with Piperidine DerivativesRationale for Disposal Protocol
Skin/Eye Irritation Causes skin irritation and serious eye damage.Dictates the use of robust Personal Protective Equipment (PPE) and prevents disposal via drains where it could harm aquatic life.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols[2].Mandates handling within a chemical fume hood and use of respiratory protection to prevent user exposure.
Aquatic Toxicity Some piperidine derivatives are toxic to aquatic life with long-lasting effects.Strictly prohibits disposal into the sanitary sewer system to prevent environmental release[3][4][5].
Reactivity While specific data is limited, piperidines can be incompatible with strong oxidizing agents.Requires segregated waste streams to prevent dangerous chemical reactions in the waste container.

Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before handling the waste, establishing a safe working environment is critical. This is a non-negotiable step to protect yourself and your colleagues.

Mandatory Engineering and Personal Protective Equipment (PPE):

  • Engineering Control: All handling and preparation of 4-Hydroxymethylpiperidine hydrochloride for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[3].

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[1][6].

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use) and wear a lab coat or impervious clothing[1]. Contaminated gloves should be disposed of as hazardous waste[1].

  • Respiratory Protection: For situations with a higher risk of aerosolization or if exposure limits are exceeded, a full-face respirator may be necessary[6].

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to ensure that 4-Hydroxymethylpiperidine hydrochloride waste is managed safely from the point of generation to its final disposition.

Step 1: Waste Classification and Segregation

Immediately classify all materials contaminated with 4-Hydroxymethylpiperidine hydrochloride (e.g., unused solid, solutions, contaminated filter paper, gloves) as hazardous chemical waste . This waste must be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams.

Step 2: Proper Waste Containment

The integrity of the waste container is the primary barrier against accidental release.

  • Select a Compatible Container: Use a container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or the original product container, if in good condition, are suitable choices[7]. The container must have a secure, leak-proof screw cap[7][8].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Hydroxymethylpiperidine hydrochloride". All constituents of any solution must be listed.

  • Keep Closed: The waste container must remain closed at all times except when adding waste[5][7]. This is a critical regulatory and safety requirement to prevent the release of vapors.

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage[7].

  • Designated Area: Store the sealed and labeled waste container in your lab's designated SAA.

  • Storage Conditions: The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials[6].

  • Time and Volume Limits: Adhere to institutional and regulatory limits for how long waste can be stored and the maximum volume allowed in the SAA. Under EPA guidelines for academic labs, waste should be removed from the laboratory within twelve months[9].

Step 4: Final Disposal via Licensed Professionals

Under no circumstances should 4-Hydroxymethylpiperidine hydrochloride be disposed of down the drain or in regular trash[1][4][5].

  • Engage a Professional Service: The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][10]. These services are equipped to handle and transport hazardous materials according to EPA and DOT regulations[10].

  • Recommended Disposal Method: The preferred and most definitive disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This process ensures the complete destruction of the chemical, converting it to less harmful gaseous products. For this reason, some protocols advise dissolving the material in a combustible solvent before incineration[2].

  • Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately to maintain a clear chain of custody for regulatory compliance.

Emergency Procedures for Spills and Exposure

In the event of an accidental release, a swift and correct response is crucial.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[1].

    • Collect the material and any contaminated cleaning supplies in a labeled hazardous waste container for disposal[1][2].

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[1].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxymethylpiperidine hydrochloride.

G Disposal Workflow for 4-Hydroxymethylpiperidine Hydrochloride cluster_0 In-Lab Waste Handling cluster_1 Final Disposition cluster_2 Forbidden Actions A Waste Generation (Unused chemical, contaminated labware) B Classify as Hazardous Waste A->B C Wear Full PPE (Goggles, Gloves, Lab Coat) B->C J DO NOT dispose in sink/sewer B->J K DO NOT dispose in regular trash B->K D Segregate from other waste streams C->D E Containerize in a sealed, compatible, and labeled container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Arrange for pickup via EHS or Licensed Contractor F->G H Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Chemical Incineration H->I

Sources

Personal protective equipment for handling 4-Hydroxymethylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-Hydroxymethylpiperidine Hydrochloride

As laboratory professionals, our most critical responsibility is to cultivate a culture of safety that protects both ourselves and the integrity of our research. Handling chemical reagents like 4-Hydroxymethylpiperidine hydrochloride, a common building block in pharmaceutical synthesis, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a detailed operational plan grounded in the specific reactivity and physical properties of this compound.

Understanding the Hazard: Why PPE is Non-Negotiable

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the risks presented by 4-Hydroxymethylpiperidine hydrochloride. According to the Globally Harmonized System (GHS) classifications found in its Safety Data Sheet (SDS), this compound presents several key hazards.[1]

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. The crystalline or powdered form of this chemical can cause significant damage if it enters the eyes.[1]

  • H335: May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs.[1]

  • Some related compounds are classified as H314, causing severe skin burns and eye damage, which underscores the need for caution.[2]

The primary routes of exposure are through skin contact, eye contact, and inhalation of airborne dust. Therefore, our PPE strategy must create a complete barrier against these pathways.

Core Protective Equipment: Your First Line of Defense

Handling 4-Hydroxymethylpiperidine hydrochloride safely necessitates a multi-layered approach to PPE. Each component is chosen to mitigate a specific, identified risk.

Eye and Face Protection

The risk of airborne dust makes robust eye protection essential.

  • Mandatory: Safety glasses with side-shields that conform to government standards such as EN166 (EU) or NIOSH (US) are the absolute minimum requirement.[1]

  • Causality: The side shields are critical for preventing particles from entering the eyes from the periphery, a common scenario when handling powders at a lab bench.

  • Best Practice: When weighing larger quantities or when there is a significant risk of splashing (e.g., during a reaction quench), a full-face shield should be worn over the safety glasses. This provides an additional layer of protection for the entire face.[3][4]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solids and associated solutions. Always inspect gloves for tears or punctures before use.[1] A crucial aspect of glove use is the proper removal technique to avoid contaminating your skin with the residue on the glove's outer surface.[1]

  • Laboratory Coat/Gown: An impervious or chemical-resistant lab coat or gown must be worn.[2][5] It should have a high collar and long sleeves with snug-fitting cuffs to protect the arms. This is not merely for cleanliness; it is a barrier against accidental spills and dust contamination of your personal clothing and skin.

Respiratory Protection

The potential for respiratory irritation from dust is a primary concern, especially when handling the solid chemical.[1]

  • Engineering Controls First: The most effective way to mitigate this risk is to handle the solid compound within a certified chemical fume hood or an enclosure with appropriate exhaust ventilation.[1][5] This engineering control removes the hazard at the source.

  • When a Respirator is Needed: If engineering controls are insufficient or not available, or if exposure limits are exceeded, respiratory protection is required.[2] A NIOSH-approved N95 or N100 respirator can protect against airborne particles.[3] For situations with potential for vapors or higher concentrations, a full-face respirator with an appropriate chemical cartridge may be necessary.[2][3]

PPE Selection Summary

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Safety glasses with side-shields (Face shield recommended)Chemical-resistant gloves (Nitrile)Full-sleeved lab coatRequired if not in a fume hood or ventilated enclosure (N95 minimum)
Preparing Solutions Safety glasses with side-shieldsChemical-resistant gloves (Nitrile)Full-sleeved lab coatGenerally not required if performed in a fume hood
Performing Reaction Safety glasses with side-shields (Face shield recommended)Chemical-resistant gloves (Nitrile)Full-sleeved lab coatRequired if heating or potential for aerosolization exists outside a fume hood
Handling Spills Face shield over safety glassesDouble-gloving with chemical-resistant glovesChemical-resistant gown or apronN95 respirator or higher, depending on spill size

Operational Protocol: A Step-by-Step Workflow

This protocol outlines the safe handling of 4-Hydroxymethylpiperidine hydrochloride from container to solution.

Step 1: Preparation and PPE Donning
  • Designate a specific area for handling, preferably inside a chemical fume hood.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) before retrieving the chemical.

  • Don PPE in the following order: lab coat, then safety glasses, then gloves. This sequence ensures a proper fit and minimizes contamination.

Step 2: Handling the Chemical
  • Open the container inside the fume hood.

  • Carefully weigh the desired amount of 4-Hydroxymethylpiperidine hydrochloride, avoiding the creation of dust clouds. Use gentle movements.

  • Close the primary container tightly.

  • Slowly add the weighed solid to the solvent in your beaker to prepare the solution.

Step 3: Decontamination and PPE Doffing
  • Clean any contaminated surfaces and equipment.

  • Remove PPE in a manner that prevents cross-contamination. The standard procedure is:

    • Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique.

    • Lab Coat: Remove by rolling it inside-out, without touching the exterior.

    • Eye Protection: Remove last.

  • Dispose of contaminated gloves and any disposable items in a designated hazardous waste container.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Safe Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Hazards (Review SDS) B Assemble Equipment in Fume Hood A->B C Don PPE (Coat, Goggles, Gloves) B->C D Weigh Solid Chemical C->D Begin Work E Prepare Solution D->E F Decontaminate Workspace E->F Complete Work G Doff PPE (Gloves, Coat, Goggles) F->G H Dispose of Waste in Designated Container G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling 4-Hydroxymethylpiperidine hydrochloride.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste materials, including contaminated PPE, empty containers, and surplus chemical, must be treated as hazardous waste.

  • Solid Waste: Place contaminated items like weigh boats, paper towels, and gloves into a clearly labeled, sealed container for hazardous waste.

  • Chemical Waste: Unused or surplus material should be disposed of by a licensed professional waste disposal service.[1][6] It may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not pour down the drain.[1]

By adhering to these detailed protocols, researchers can confidently handle 4-Hydroxymethylpiperidine hydrochloride, ensuring personal safety and maintaining a secure laboratory environment.

References

  • Piperidine Safety Data Sheet. Chemos GmbH & Co.KG.[Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. The Hospital for Sick Children.[Link]

  • 5-Aminoindan Safety Data Sheet. Fisher Scientific.[Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]

  • Personal Protective Equipment (PPE). CHEMM.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethylpiperidine hydrochloride
Reactant of Route 2
4-Hydroxymethylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.